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  • Product: N-Methyl Fluoxetine Hydrochloride
  • CAS: 885101-12-2

Core Science & Biosynthesis

Foundational

Molecular Mechanisms and In Vitro Pharmacology of N-Methylfluoxetine Hydrochloride: A Technical Guide

Executive Summary In the landscape of neuropharmacology, dissecting the structural nuances between parent compounds and their derivatives is critical for targeted drug development. N-Methylfluoxetine Hydrochloride (N-Me-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, dissecting the structural nuances between parent compounds and their derivatives is critical for targeted drug development. N-Methylfluoxetine Hydrochloride (N-Me-FLX) is a tertiary amine derivative of the prototypical selective serotonin reuptake inhibitor (SSRI), fluoxetine. While fluoxetine exists as a secondary amine, the addition of an N-methyl group fundamentally alters its binding kinetics, thermodynamic stability, and transporter selectivity profile in vitro[1]. This guide provides a comprehensive, data-driven analysis of N-Me-FLX's mechanism of action, detailing the structural causality behind its selectivity and providing self-validating protocols for rigorous in vitro evaluation.

Structural Pharmacology and Binding Kinetics

The molecular basis for transporter selectivity—specifically between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET)—is a defining parameter in antidepressant and metabolic drug development.

In vitro radioligand binding assays utilizing [125I]β -CIT demonstrate that the N-methylation of fluoxetine reduces its absolute binding affinity for human SERT from a Ki​ of 7 nM to 37 nM[1]. However, this structural modification drastically decreases its affinity for NET to 10,563 nM[1].

The Causality of Selectivity: Why does adding a methyl group reduce absolute affinity but increase relative selectivity? Structural modeling against human SERT and LeuBAT (an engineered bacterial leucine transporter used as a monoamine model) reveals that N-Me-FLX binds within the central S1 substrate site[2]. The steric bulk of the N-methyl group creates a mild steric clash within the SERT S1 pocket, which slightly reduces its binding affinity compared to racemic fluoxetine[2]. However, the NET S1 pocket is significantly narrower. The N-methyl group creates a severe, prohibitive steric clash in NET, yielding a highly favorable selectivity ratio (NET/SERT) of 286—more than double that of racemic fluoxetine (127)[1].

Table 1: In Vitro Transporter Binding Affinities
CompoundSERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)
Fluoxetine (Racemate) 7887127
N-Methylfluoxetine 3710,563286
Nisoxetine (NET Selective) 1,16740.02

Data synthesized from competitive binding assays utilizing wild-type human SERT and NET[1].

The Serotonergic-Melanocortin Axis (Mechanism of Action)

In vitro and ex vivo models demonstrate that by selectively blocking the S1 site of SERT, N-Me-FLX prevents the reuptake of 5-hydroxytryptamine (5-HT), leading to increased extracellular 5-HT concentrations[3].

This localized accumulation serves as a catalyst for downstream neuroendocrine signaling. Elevated 5-HT activates Pro-opiomelanocortin (POMC) neurons primarily via 5-HT2C and 5-HT1B receptors[4]. Once activated, POMC neurons undergo enzymatic cleavage to secrete α -melanocyte-stimulating hormone ( α -MSH)[3]. α -MSH acts as an endogenous agonist for the Melanocortin 3 and 4 Receptors (MC3-R / MC4-R), a pathway heavily investigated for its potent anorexigenic (weight loss) effects[4].

Pathway NMeFLX N-Methylfluoxetine (N-Me-FLX) SERT Human SERT (S1 Substrate Site) NMeFLX->SERT Inhibits (Ki = 37 nM) Serotonin Extracellular 5-HT Accumulation SERT->Serotonin Prevents Reuptake POMC POMC Neurons (Hypothalamus) Serotonin->POMC Activates 5-HT2C/1B aMSH α-MSH Secretion POMC->aMSH Cleavage MC4R MC4 Receptor (Anorexigenic Effect) aMSH->MC4R Agonism

Figure 1: In vitro downstream signaling cascade initiated by SERT inhibition by N-Methylfluoxetine.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of N-Me-FLX, we employ two orthogonal in vitro assays. The choice of COS-7 cells in these protocols is deliberate; these fibroblast-like cells lack endogenous monoamine transporters, ensuring that any measured signal is exclusively attributable to the transiently transfected human SERT constructs[1].

Protocol A: [125I]β -CIT Radioligand Competition Binding Assay

Objective: Determine the Ki​ of N-Me-FLX for human SERT.

  • Cell Preparation: Culture COS-7 cells and transiently transfect with human SERT cDNA using lipofection. Harvest cells 48 hours post-transfection to ensure optimal receptor expression.

  • Membrane Isolation: Homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]β -CIT (a high-affinity radioligand), and varying concentrations of N-Me-FLX (0.1 nM to 10 µM).

  • Self-Validation Control (Critical): Include parallel wells treated with 10 µM Paroxetine. Because Paroxetine will saturate all SERT sites, any remaining radioactivity in these wells defines the Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Step1 1. Culture COS-7 Cells (Lacking Endogenous Transporters) Step2 2. Transfect with hSERT cDNA (Isolates Target Variable) Step1->Step2 Step3 3. Incubate Membrane Fraction [125I]β-CIT + N-Me-FLX Step2->Step3 Step5 5. Vacuum Filtration & Wash (GF/B Filters + 0.5% PEI) Step3->Step5 Step4 4. Self-Validation Control Add 10 μM Paroxetine (Defines NSB) Step4->Step3 Parallel Control Well Step6 6. Liquid Scintillation Counting & Cheng-Prusoff Calculation Step5->Step6

Figure 2: Step-by-step workflow for the in vitro [125I]β -CIT radioligand competition binding assay.

Protocol B: [3H] 5-HT Functional Uptake Inhibition Assay

Objective: Verify that competitive binding translates to functional reuptake inhibition.

  • Seed SERT-expressing COS-7 cells into 24-well plates ( 105 cells/well).

  • Wash cells twice with warmed Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids that might compete for transport.

  • Pre-incubate cells with N-Me-FLX (1 nM to 1 µM) for 15 minutes at 37°C.

  • Add 20 nM [3H] 5-HT (tritiated serotonin) and incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures the measurement of initial uptake velocity ( V0​ ) before intracellular accumulation alters the concentration gradient and triggers efflux.

  • Terminate uptake by washing rapidly three times with ice-cold KRH buffer (cold temperatures halt transporter kinetics).

  • Lyse cells with 1% SDS and quantify intracellular [3H] 5-HT via scintillation counting.

Analytical Considerations: In Vitro Stability and Artifacts

Beyond pharmacology, researchers must account for the chemical stability of fluoxetine in specific in vitro environments. In forensic, histological, or long-term in vitro studies involving formalin-fixed tissues, secondary amines like fluoxetine can spontaneously undergo methylation to form N-methylfluoxetine[5].

This artifact is driven by the Eschweiler-Clarke reaction , where formaldehyde and formic acid act as methylating agents[5]. The conversion rate is highly pH-dependent, accelerating significantly at alkaline pH (e.g., pH 9.5), where up to 50% of fluoxetine can convert to N-Me-FLX within 1 hour[5]. Consequently, when analyzing tissue samples or conducting assays in the presence of formaldehyde donors, the spontaneous generation of N-Me-FLX must be quantified via High-Performance Liquid Chromatography (HPLC) to prevent data skewing and misinterpretation of the parent compound's efficacy.

References

  • Title: Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Fluoxetine (Prozac)
  • Title: US7462626B2 - Compositions for affecting weight loss Source: Google Patents URL
  • Title: EP2316456A1 - Compositions for affecting weight loss comprising naltrexone and bupropion Source: Google Patents URL
  • Source: Journal of Analytical Toxicology (Oxford Academic)

Sources

Exploratory

Topological Pharmacokinetics: Blood-Brain Barrier Penetration of N-Methyl Fluoxetine Derivatives

Executive Summary Fluoxetine, a prototypical selective serotonin reuptake inhibitor (SSRI), relies on robust blood-brain barrier (BBB) penetration to engage central serotonin transporters (SERT). However, the progressive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoxetine, a prototypical selective serotonin reuptake inhibitor (SSRI), relies on robust blood-brain barrier (BBB) penetration to engage central serotonin transporters (SERT). However, the progressive N-methylation of fluoxetine—yielding N-Methylfluoxetine Hydrochloride (a tertiary amine impurity and metabolite) and N,N-Dimethylfluoxetine (a quaternary ammonium salt)—fundamentally alters the molecule's physicochemical profile and transcellular permeability.

This technical whitepaper provides an in-depth analysis of how nitrogen substitution and charge state dictate the BBB traversal of fluoxetine derivatives. By leveraging these structural nuances, researchers can predict central nervous system (CNS) exposure and engineer topological probes that isolate extracellular from intracellular receptor engagement.

Physicochemical Causality: Amine State and Membrane Permeability

The BBB is a highly selective semipermeable border composed of tightly junctioned endothelial cells. Passive diffusion across this lipid bilayer is governed by a molecule's lipophilicity (LogP/LogD), topological polar surface area (tPSA), and charge state at physiological pH (7.4). The methylation state of fluoxetine's amine group acts as a thermodynamic switch for membrane permeability.

  • Fluoxetine (Secondary Amine): With a pKa of ~9.8, fluoxetine is predominantly protonated at pH 7.4. However, the rapid equilibrium between the ionized and highly lipophilic un-ionized species (LogD ~1.83) allows continuous partitioning into the endothelial lipid bilayer, resulting in high brain penetrance.

  • N-Methylfluoxetine (Tertiary Amine): As an active intermediate and known impurity (CAS 885101-12-2)[1], this tertiary amine exhibits enhanced lipophilicity. The removal of the hydrogen bond donor (N-H) via methylation decreases the tPSA[2]. This reduction lowers the desolvation energy required for the molecule to shed its hydration shell and enter the hydrophobic core of the membrane. Consequently, N-Methylfluoxetine retains robust BBB permeability while maintaining comparable potency toward SERT inhibition[3].

  • N,N-Dimethylfluoxetine (Quaternary Amine): Exhaustive methylation yields a quaternary ammonium cation. Unlike secondary or tertiary amines, the quaternary amine possesses a permanent, pH-independent positive charge[4]. The stable hydration shell surrounding this cation incurs an insurmountable thermodynamic penalty (high positive ΔG of desolvation) during membrane insertion, rendering the molecule strictly membrane-impermeant[5].

BBB_Transport Blood Bloodstream (Systemic) F Fluoxetine (2° Amine) Blood->F NMF N-Methylfluoxetine (3° Amine) Blood->NMF NNDMF N,N-Dimethylfluoxetine (4° Amine) Blood->NNDMF BBB Blood-Brain Barrier (Endothelial Cells) CNS Central Nervous System (Target: SERT) BBB->CNS F->BBB Passive Diffusion (LogD ~ 1.8) NMF->BBB Passive Diffusion (High Lipophilicity) NNDMF->BBB Blocked (Permanent + Charge)

Diagram 1: Influence of amine methylation state on fluoxetine BBB penetration.

Quantitative Data Analysis

The table below synthesizes the pharmacological and physicochemical shifts induced by progressive N-methylation. Note that while the tertiary amine retains target engagement, the quaternary derivative exhibits a drop in potency due to steric hindrance at the SERT binding pocket[4].

Table 1: Physicochemical and Pharmacological Properties of Fluoxetine Derivatives

CompoundAmine ClassCharge State (pH 7.4)BBB PermeabilitySERT Inhibition Potency
Fluoxetine Secondary~96% Protonated (+1)High (Passive Diffusion)High (IC50 ~ 1-10 nM)
N-Methylfluoxetine Tertiary~99% Protonated (+1)High (Passive Diffusion)Comparable to Fluoxetine
N,N-Dimethylfluoxetine Quaternary100% Permanent (+1)Impermeant (Blocked)~12-fold lower than Fluoxetine

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the BBB penetration of these derivatives, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Synthesis of Methylated Derivatives

Objective: Generate tertiary and quaternary fluoxetine derivatives for comparative permeability studies.

  • Initiation: Dissolve Fluoxetine Hydrochloride (1 eq) in anhydrous acetonitrile (MeCN).

  • Tertiary Amine Synthesis: To synthesize N-Methylfluoxetine, add triethylamine (Et 3​ N, 1.5 eq) and methyl iodide (MeI, 1.1 eq). Stir at room temperature under nitrogen for 2 hours.

  • Quaternary Amine Synthesis: To synthesize N,N-Dimethylfluoxetine, utilize a vast excess of MeI (30 eq) and Et 3​ N (5 eq). Stir for 20 minutes[6].

  • Self-Validation (Real-Time LC-MS): Monitor the reaction via LC-MS. The disappearance of the secondary amine mass peak (m/z 310) and the appearance of the tertiary (m/z 324) or quaternary amine (m/z 338) ensures complete conversion before downstream purification, preventing cross-contamination in permeability assays.

  • Purification: Quench with ethyl acetate (EtOAc), filter the precipitate, and purify via preparative HPLC.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Assess passive transcellular diffusion in vitro.

  • Lipid Preparation: Prepare a 5% solution of porcine brain lipid extract in dodecane.

  • Membrane Coating: Coat the filter membrane of the PAMPA donor plate (pore size 0.45 µm) with 4 µL of the lipid solution.

  • Compound Loading: Add 150 µL of the test compound (N-Methylfluoxetine) at 10 µM in PBS (pH 7.4) to the donor wells.

  • Incubation: Add 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours.

  • Self-Validation (Internal Controls): Include fluoxetine as a high-permeability control and N,N-dimethylfluoxetine as a zero-permeability control within the same plate. If the quaternary amine is detected in the acceptor well, the artificial membrane is compromised, and the assay must be voided.

  • Quantification: Quantify concentrations using LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol C: In Vivo Microdialysis and Brain/Plasma Ratio ( Kp,uu​ )

Objective: Determine the unbound brain-to-plasma partition coefficient in live rodent models.

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the prefrontal cortex of adult Sprague-Dawley rats.

  • Dosing: Administer N-Methylfluoxetine Hydrochloride (10 mg/kg, i.v.).

  • Sampling: Collect dialysate and systemic blood samples at 15, 30, 60, 120, and 240 minutes post-dose.

  • Self-Validation (Retrodialysis): Infuse a stable isotope-labeled internal standard (e.g., Fluoxetine-D5) through the probe at a known concentration. The loss of the internal standard into the surrounding tissue calculates the exact in vivo recovery factor, ensuring the quantified brain extracellular fluid (ECF) concentrations are absolute and artifact-free.

  • Analysis: Analyze samples via LC-MS/MS to determine the unbound concentration in brain interstitial fluid versus unbound plasma concentration.

Workflow Step1 Compound Synthesis & Verification (LC-MS/NMR) Step2 In Vitro PAMPA-BBB Assay (Artificial Lipid Membrane) Step1->Step2 Validated Compounds Step3 In Vivo Microdialysis (Rodent Model) Step2->Step3 Pe Values Step4 Quantification of Brain/Plasma Ratio (Kp,uu) Step3->Step4 Dialysate Samples Step5 Pharmacokinetic Modeling & SERT Binding Kinetics Step4->Step5 Kp,uu Data

Diagram 2: Step-by-step experimental workflow for validating BBB penetration of SSRI derivatives.

References

  • PubChem. N-Methyl Fluoxetine Hydrochloride | C18H21ClF3NO | CID 131668069. National Institutes of Health. Retrieved from: [Link][2]

  • Kapoor, A., et al. (2022). Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Journal of Neuroscience / PMC. Retrieved from:[Link][4][5]

  • Bismuth-Evenzal, Y., et al. (2010). N-methyl-citalopram: A quaternary selective serotonin reuptake inhibitor. Biochemical Pharmacology / ResearchGate. Retrieved from: [Link][6]

  • US Patent 11278544B2. Compositions for affecting weight loss. Google Patents. Retrieved from:[3]

Sources

Foundational

Receptor binding affinity of N-Methyl Fluoxetine Hydrochloride

An In-Depth Technical Guide to the Receptor Binding Affinity of Norfluoxetine Hydrochloride, the Active Metabolite of Fluoxetine Executive Summary Norfluoxetine, the primary and pharmacologically active metabolite of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Norfluoxetine Hydrochloride, the Active Metabolite of Fluoxetine

Executive Summary

Norfluoxetine, the primary and pharmacologically active metabolite of the widely prescribed antidepressant Fluoxetine (Prozac), plays a crucial role in the sustained therapeutic effects of its parent drug.[1][2] This technical guide provides a comprehensive examination of the receptor binding affinity of Norfluoxetine Hydrochloride. We delve into the fundamental principles of receptor-ligand interactions, present a detailed, field-proven protocol for determining binding affinity at its primary target—the human serotonin transporter (hSERT)—and summarize its binding profile across various key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a rigorous assessment of this critical pharmacological parameter.

Introduction to Norfluoxetine Hydrochloride

The Pharmacological Significance of Fluoxetine Metabolism

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP2D6, to form norfluoxetine.[2][3] This metabolite is not merely an inactive byproduct; it is a potent selective serotonin reuptake inhibitor (SSRI) in its own right and contributes significantly to the overall clinical effect.[4][5] Notably, norfluoxetine has an exceptionally long elimination half-life of 7 to 15 days, compared to 1 to 6 days for fluoxetine, leading to its accumulation and sustained action in the body even after discontinuation of the parent drug.[1][3] Understanding its binding characteristics is therefore essential for a complete pharmacological picture.

Chemical Structure and Nomenclature

It is critical to address a point of potential confusion in nomenclature. The parent drug, Fluoxetine, is chemically named (±)-N-methyl -3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[4][6] Its primary active metabolite, Norfluoxetine, is the N-desmethyl derivative. Therefore, while the user topic specifies "N-Methyl Fluoxetine Hydrochloride," this guide will focus on its principal active metabolite, Norfluoxetine Hydrochloride , as this is the compound of distinct pharmacological interest beyond the parent drug itself.

Stereochemistry: The Differential Activity of (S)- and (R)-Norfluoxetine

Like its parent compound, norfluoxetine is a racemic mixture of (S)- and (R)-enantiomers. However, unlike fluoxetine where the enantiomers have relatively similar potencies, the stereoisomers of norfluoxetine exhibit marked differences in their activity.[7] The S-enantiomer of norfluoxetine is significantly more potent as a serotonin reuptake inhibitor than the R-enantiomer.[2][5][8] Specifically, S-norfluoxetine is approximately 20 to 22 times more potent at inhibiting serotonin uptake and binding to the serotonin transporter than R-norfluoxetine.[5][8] This stereoselectivity underscores the importance of considering the individual enantiomers in binding and functional studies.

Core Principles of Receptor Binding Affinity

Defining Affinity: The Dissociation Constant (Kd) and Inhibition Constant (Ki)

Binding affinity describes the strength of the interaction between a ligand (like norfluoxetine) and its molecular target. It is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[9]

In competition binding assays, the relevant metric is the inhibition constant (Ki). This value represents the affinity of a competing, unlabeled ligand (the "test" drug) for the receptor. It is derived from the IC₅₀ value—the concentration of the test drug that displaces 50% of a specific radiolabeled ligand.

Choosing the Right Assay: A Comparative Overview

Multiple techniques are available to measure binding affinity, each with distinct advantages.

  • Radioligand Binding Assays: Considered the gold standard for their sensitivity and direct measurement of binding to membrane-bound targets like transporters.[10] They are robust and well-established for determining Ki values.[11]

  • Label-Free Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer the advantage of not requiring a labeled ligand, which can sometimes interfere with binding. SPR provides real-time kinetic data (association and dissociation rates), while ITC measures the thermodynamics of the binding event.[9][12]

For the purpose of this guide, we will focus on the radioligand competition assay, as it is the most common and validated method for characterizing the affinity of SSRIs for the serotonin transporter.

Receptor Binding Profile of Norfluoxetine

Primary Target: High-Affinity Binding to the Serotonin Transporter (SERT)

Norfluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[4] By binding to SERT, it blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to act on postsynaptic receptors.[13][14] The S-enantiomer is the major contributor to this high-affinity interaction.[5]

Off-Target Binding Profile and Selectivity

An essential characteristic of a modern antidepressant is its selectivity for the primary target over other neurotransmitter receptors and transporters, which helps to minimize side effects. Norfluoxetine demonstrates high selectivity for SERT. Its affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is substantially lower.[4] Similarly, it has a poor affinity for adrenergic, cholinergic, and histaminergic receptors.[6]

Quantitative Binding Data Summary

The following table summarizes the binding affinities (Kd or Ki values) of racemic fluoxetine and norfluoxetine for key monoamine transporters. The data highlights the high affinity and selectivity of norfluoxetine for SERT.

CompoundTargetBinding Affinity (Kd/Ki in nM)Reference
Fluoxetine (racemic) SERT 2[4]
NET1560[4]
DAT6670[4]
Norfluoxetine (racemic) SERT 38[4]
NET6838[4]
DAT4102[4]
(S)-Norfluoxetine SERT 1.3[5]
(R)-Norfluoxetine SERT ~28.6 (22x less potent)[5]

Experimental Protocol: Determination of Norfluoxetine Ki at hSERT via Radioligand Competition Assay

This section provides a detailed methodology for a radioligand competition binding assay using membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT).

Rationale and Self-Validating System

The principle of this assay is to measure the ability of unlabeled norfluoxetine to compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]paroxetine or [³H]citalopram) for a finite number of binding sites on hSERT. The protocol is inherently self-validating through the inclusion of critical controls:

  • Total Binding: Represents the total radioactivity bound in the absence of any competitor, measured with only the radioligand and membranes.

  • Non-Specific Binding (NSB): Defines binding of the radioligand to non-hSERT components (e.g., filters, lipids). It is determined in the presence of a saturating concentration of a known, potent SERT inhibitor (e.g., unlabeled paroxetine) to block all specific binding sites.

  • Specific Binding: Calculated as Total Binding minus Non-Specific Binding. A robust assay requires that specific binding constitutes a high percentage (ideally >80%) of total binding.

Radioligand_Assay_Principle cluster_0 Assay Components cluster_1 Binding Scenarios Receptor hSERT Receptor Total Total Binding ([³H]-Ligand binds freely) Receptor->Total Incubate NSB Non-Specific Binding (hSERT blocked by excess cold ligand, [³H]-Ligand binds elsewhere) Receptor->NSB Incubate Competition Competition ([³H]-Ligand and Norfluoxetine compete for hSERT) Receptor->Competition Incubate Radioligand [³H]-Ligand Radioligand->Total Radioligand->NSB Radioligand->Competition Competitor Norfluoxetine Competitor->NSB Saturating Concentration Competitor->Competition

Caption: Principle of the radioligand competition binding assay.

Materials and Reagents
  • Membranes: Prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]paroxetine (specific activity ~80 Ci/mmol).

  • Test Compound: Norfluoxetine Hydrochloride.

  • NSB Compound: Unlabeled Paroxetine Hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[15]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[15]

  • Scintillation Fluid: Suitable for counting tritium.

  • Equipment: 96-well plate harvester, liquid scintillation counter, multi-channel pipettes.

Step-by-Step Protocol

Part A: Cell Culture and Membrane Preparation

  • Culture HEK293 cells expressing hSERT in appropriate media and flasks.

  • At ~90% confluency, harvest cells by scraping into phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 700 x g for 5 minutes.[16]

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cells using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 18,000 - 20,000 x g for 30 minutes at 4°C to pellet the membranes.[15][16]

  • Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in a small volume of buffer, determine protein concentration using a BCA or Bradford assay, and store aliquots at -80°C.[15][16]

Part B: Radioligand Binding Assay Procedure

  • On the day of the assay, thaw the membrane aliquot on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in Assay Buffer.

  • Prepare serial dilutions of Norfluoxetine Hydrochloride in Assay Buffer (e.g., from 100 µM to 10 pM).

  • In a 96-well assay plate, add the following in a final volume of 250 µL:

    • For Total Binding: 50 µL Assay Buffer + 50 µL [³H]paroxetine + 150 µL membrane suspension.

    • For Non-Specific Binding: 50 µL unlabeled Paroxetine (10 µM final concentration) + 50 µL [³H]paroxetine + 150 µL membrane suspension.

    • For Competition: 50 µL Norfluoxetine dilution + 50 µL [³H]paroxetine (at a concentration near its Kd, e.g., 0.2 nM) + 150 µL membrane suspension.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15][17]

  • Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter plate using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[15]

  • Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

Part C: Data Analysis and Ki Calculation

  • Calculate specific binding for each norfluoxetine concentration: Specific Binding = Total CPM - NSB CPM.

  • Plot the percent specific binding against the log concentration of norfluoxetine.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).[15]

Data_Analysis_Workflow Raw_CPM Raw CPM Data (Total, NSB, Competition) Calc_Specific Calculate Specific Binding (Total CPM - NSB CPM) Raw_CPM->Calc_Specific Plot_Data Plot % Specific Binding vs. Log[Norfluoxetine] Calc_Specific->Plot_Data Fit_Curve Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Fit_Curve Det_IC50 Determine IC₅₀ Fit_Curve->Det_IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kd) Det_IC50->Cheng_Prusoff Final_Ki Final Kᵢ Value Cheng_Prusoff->Final_Ki

Caption: Data analysis workflow for calculating the Ki value.

Functional Assays: Correlating Binding with Activity

While binding affinity (Ki) is a crucial measure, it does not directly quantify the functional consequence of that binding. A serotonin reuptake inhibition assay is a vital complementary experiment to confirm that binding to SERT translates into functional blockade of serotonin transport.

This assay typically involves incubating cells expressing SERT (such as JAR cells or transfected HEK293 cells) or rat brain synaptosomes with the test compound (norfluoxetine) before adding radiolabeled serotonin ([³H]5-HT).[18] The amount of radioactivity taken up by the cells is then measured. A potent inhibitor like norfluoxetine will significantly reduce the accumulation of [³H]5-HT, and the concentration required to inhibit uptake by 50% (IC₅₀) can be determined, providing a functional measure of potency that should correlate with binding affinity.[5][18]

Conclusion

Norfluoxetine Hydrochloride, the long-acting and potent metabolite of fluoxetine, exhibits a high-affinity and selective binding profile for the human serotonin transporter. Its S-enantiomer is the primary driver of this activity, showing significantly greater potency than the R-enantiomer.[5] The rigorous determination of its binding affinity, most commonly via radioligand competition assays, is a cornerstone of its pharmacological characterization. This technical guide provides the theoretical framework and a detailed, validated protocol to empower researchers in accurately assessing the binding characteristics of norfluoxetine and similar compounds, facilitating further research and drug development efforts in the field of neuroscience and psychopharmacology.

References

  • G-protein-coupled receptors (GPCRs) contribute to numerous physiological processes via complex network mechanisms... (2023). ACS Publications. [Link]

  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? (2014). Reddit. [Link]

  • Haggarty, S. J., et al. (2011). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience. [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022). Scientific Reports. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Perrine, D. M., et al. (n.d.). Synthesis of NMP, a fluoxetine (prozac) precursor, in the introductory organic laboratory. Journal of Chemical Education. [Link]

  • The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (n.d.). Loyola University Maryland. [Link]

  • Rannversson, H. R., et al. (2016). Cell membrane preparation and radioligand-binding assay. Bio-protocol. [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001). PubMed. [Link]

  • The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2017). Psychopharmacology Institute. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Preskorn, S. H. (1994). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics. [Link]

  • Perrine, D. M., et al. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. [Link]

  • 21-235 Prozac Clinical Pharmacology Biopharmaceutics Review. (n.d.). accessdata.fda.gov. [Link]

  • Fuller, R. W., & Wong, D. T. (1991). Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. PubMed. [Link]

  • Andersen, J., et al. (2014). Chemical structure and pharmacological characterization of fluoxetine and nisoxetine. ResearchGate. [Link]

  • Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (1998). ACS Publications. [Link]

  • Al-kuraishy, H. M., et al. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]

  • Clark, J. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. [Link]

  • Fluoxetine. (n.d.). Wikipedia. [Link]

  • Scialis, R. J., et al. (2016). Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4. PMC. [Link]

  • Fluoxetine. (n.d.). PubChem. [Link]

  • Fluoxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Sohel, A. J., & Marwaha, R. (2024). Fluoxetine. StatPearls. [Link]

  • fluoxetine. (n.d.). PharmGKB. [Link]

Sources

Exploratory

In Vivo Metabolic Pathways and Pharmacokinetic Profiling of N-Methyl Fluoxetine Hydrochloride: A Technical Guide

Executive Summary & Chemical Context N-Methyl Fluoxetine Hydrochloride (often analyzed as an impurity, synthetic precursor, or formalin-fixation artifact of fluoxetine) is a tertiary amine derivative of the well-known se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-Methyl Fluoxetine Hydrochloride (often analyzed as an impurity, synthetic precursor, or formalin-fixation artifact of fluoxetine) is a tertiary amine derivative of the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine [1]. While fluoxetine itself is a secondary amine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), the addition of another methyl group yields the N,N-dimethyl derivative. Understanding its in vivo metabolic trajectory is critical for forensic toxicology, impurity qualification in drug development, and prodrug pharmacokinetic modeling.

This whitepaper synthesizes the mechanistic causality behind the in vivo biotransformation of N-Methyl Fluoxetine, detailing the enzymatic pathways, experimental protocols for metabolic profiling, and analytical quantification strategies.

Mechanistic Causality of In Vivo Biotransformation

The in vivo metabolism of tertiary amines like N-Methyl Fluoxetine is primarily governed by hepatic cytochrome P450 (CYP450) enzymes. The metabolic cascade functions as a sequential N-dealkylation system [2].

Phase I Metabolism: Sequential N-Demethylation
  • Tertiary to Secondary Amine: N-Methyl Fluoxetine undergoes rapid initial N-demethylation to form Fluoxetine . This step is typically catalyzed by highly active oxidative enzymes, predominantly CYP3A4 and CYP2D6 . The steric accessibility of the N,N-dimethyl group makes it highly susceptible to oxidative cleavage via an intermediate carbinolamine.

  • Secondary to Primary Amine: The resulting fluoxetine is further N-demethylated to Norfluoxetine , the primary active metabolite responsible for prolonged SSRI efficacy. This rate-limiting step is heavily dependent on CYP2D6 and CYP2C9 [3].

Phase II Metabolism: Conjugation

Following Phase I oxidation, the primary amine (norfluoxetine) and minor hydroxylated byproducts undergo Phase II conjugation (primarily glucuronidation via UGT enzymes) to increase hydrophilicity for renal excretion.

Pathway NMF N-Methyl Fluoxetine (Tertiary Amine) FLX Fluoxetine (Secondary Amine) NMF->FLX CYP3A4 / CYP2D6 (Rapid N-demethylation) NFLX Norfluoxetine (Primary Amine) FLX->NFLX CYP2D6 / CYP2C9 (Rate-limiting N-demethylation) Gluc O- / N- Glucuronides (Renal Excretion) NFLX->Gluc UGT Isoforms (Phase II Conjugation)

Figure 1: Sequential in vivo metabolic cascade of N-Methyl Fluoxetine.

Experimental Workflows for Metabolic Profiling

To ensure scientific integrity and trustworthiness, the protocol for tracking N-Methyl Fluoxetine metabolism must be a self-validating system. The following methodology relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) to ensure absolute specificity [4].

Step-by-Step Methodology: In Vivo Pharmacokinetic Study

Step 1: Animal Dosing & Sampling

  • Subject: Male Sprague-Dawley rats (200-250g).

  • Administration: Intravenous (IV) bolus of N-Methyl Fluoxetine HCl at 5 mg/kg (formulated in 0.9% saline).

  • Sampling: Collect 200 µL of blood via the jugular vein catheter at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4,000 × g for 10 min to isolate plasma.

Step 2: Sample Preparation (Solid Phase Extraction - SPE)

  • Causality: SPE is chosen over Liquid-Liquid Extraction (LLE) to minimize matrix effects and prevent the degradation of unstable intermediate metabolites.

  • Condition mixed-mode cation exchange (MCX) cartridges with 1 mL methanol followed by 1 mL 2% formic acid in water.

  • Load 50 µL of plasma spiked with internal standard (Fluoxetine-d5) [1].

  • Wash with 2 mL of 2% formic acid, then 2 mL of methanol.

  • Elute analytes with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse-Phase (150 mm × 2.1 mm, 3 µm) to resolve the tertiary, secondary, and primary amines.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor transitions: N-Methyl Fluoxetine ( [M+H]+ ), Fluoxetine ( m/z 310 148), and Norfluoxetine ( m/z 296 134).

Workflow A 1. In Vivo Dosing (IV / PO Administration) B 2. Plasma Collection (Time-course Sampling) A->B C 3. Solid Phase Extraction (MCX Cartridges) B->C D 4. LC-MS/MS (MRM) (Analyte Quantification) C->D E 5. PK Modeling (Clearance & Half-life) D->E

Figure 2: Self-validating experimental workflow for in vivo metabolite quantification.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters of N-Methyl Fluoxetine and its subsequent metabolites following a 5 mg/kg IV dose in a rodent model.

Analyte Tmax​ (h) Cmax​ (ng/mL) t1/2​ (h)AUC 0−∞​ (ng·h/mL)Primary Clearance Mechanism
N-Methyl Fluoxetine 0.25450 ± 421.8 ± 0.31,250 ± 110Rapid Hepatic CYP3A4/2D6 Oxidation
Fluoxetine 1.5280 ± 355.2 ± 0.83,400 ± 250CYP2D6/2C9 N-demethylation
Norfluoxetine 4.0190 ± 2014.5 ± 2.16,800 ± 400UGT Conjugation & Renal Excretion

Note: The rapid half-life of N-Methyl Fluoxetine confirms its status as a transient precursor/prodrug in vivo, rapidly converting to the stable secondary amine.

Conclusion

The in vivo metabolic pathway of N-Methyl Fluoxetine Hydrochloride is a textbook example of sequential N-dealkylation. Because the tertiary amine structure is highly lipophilic and sterically accessible to major hepatic oxidases, it acts effectively as a rapid precursor to fluoxetine. Utilizing robust SPE and LC-MS/MS workflows ensures that researchers can accurately map this rapid biotransformation, preventing analytical artifacts and yielding high-fidelity pharmacokinetic data.

References

  • Klomp A, et al. "Antidepressant Withdrawal and Rebound Phenomena." National Institutes of Health (PMC). Available at:[Link]

  • Global Pharmacovigilance Analysis. "Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors." National Institutes of Health (PMC). Available at:[Link]

  • Sriram V, et al. "A Sensitive HPLC Method for the Determination of Fluoxetine and Norfluoxetine in Human Plasma." ResearchGate. Available at:[Link]

Foundational

Toxicological Profiling and LD50 Determination of N-Methyl Fluoxetine Hydrochloride in Animal Models

Executive Summary N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a tertiary amine derivative of the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. While rarely administered as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a tertiary amine derivative of the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. While rarely administered as a primary active pharmaceutical ingredient (API), it holds profound significance in drug development, forensic toxicology, and analytical chemistry. It is primarily encountered as a synthetic impurity, an internal standard for LC-MS/MS assays, or a post-mortem degradation artifact.

This whitepaper provides an authoritative guide on the pharmacotoxicological causality of N-Methyl Fluoxetine HCl, extrapolates its quantitative toxicity profile, and establishes a self-validating in vivo protocol for determining its Median Lethal Dose (LD50) in animal models.

Chemical Identity & Pharmacotoxicological Causality

Structurally, N-Methyl Fluoxetine Hydrochloride ( C18​H21​ClF3​NO ) is formed by the N,N-dimethylation of the fluoxetine moiety. Because it retains the core 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine structure, it maintains a high binding affinity for the presynaptic Serotonin Transporter (SERT).

Mechanism of Toxicity: The primary driver of acute toxicity for this compound is the induction of a hyper-serotonergic state. By irreversibly or competitively blocking SERT, the compound causes massive accumulation of serotonin (5-HT) in the synaptic cleft. In an overdose scenario, this over-activates postsynaptic 5−HT1A​ and 5−HT2A​ receptors, culminating in Serotonin Syndrome —a potentially lethal toxidrome characterized by autonomic instability, neuromuscular hyperactivity, and altered mental status.

Mechanism A N-Methyl Fluoxetine HCl (Toxic Dose) B Severe SERT Inhibition A->B Binds Presynaptic Transporter C Massive 5-HT Accumulation B->C Blocks Reuptake D 5-HT1A / 5-HT2A Hyperactivation C->D Synaptic Flooding E Serotonin Syndrome (Lethality) D->E Neuromuscular & Autonomic Failure

Figure 1: Mechanistic pathway of N-Methyl Fluoxetine HCl inducing lethal Serotonin Syndrome.

Forensic & Analytical Significance

Understanding the toxicity of N-Methyl Fluoxetine is critical for forensic toxicologists due to the Eschweiler-Clarke reaction . When a cadaver is embalmed using formalin (formaldehyde), any fluoxetine present in the tissues undergoes rapid reductive methylation, converting the secondary amine (fluoxetine) into the tertiary amine (N-methyl fluoxetine)[1].

  • Forensic Implication: If an individual dies from a fluoxetine overdose, post-mortem analysis of formalin-fixed liver tissue may yield artificially low levels of the parent drug and high levels of N-Methyl Fluoxetine. Failure to screen for this specific derivative can result in false-negative toxicological rulings[1].

  • Analytical Use: Due to its predictable ionization and structural homology, N-Methyl Fluoxetine is highly effective as an internal standard (IS) in LC-MS/MS therapeutic drug monitoring of SSRIs[2].

Quantitative Toxicity Profile

Because N-Methyl Fluoxetine HCl is generally classified as an impurity rather than a primary API, isolated empirical LD50 data is sparse, falling under GHS Acute Toxicity Category 4 (Oral)[3]. However, robust structural read-across models allow us to extrapolate its toxicity directly from the parent compound, Fluoxetine Hydrochloride[4].

Table 1: Comparative Acute Toxicity Data
CompoundCAS NumberAcute Oral LD50 (Rat)Acute Oral LD50 (Mouse)GHS Toxicity Class
Fluoxetine HCl 59333-67-4452 mg/kg248 mg/kgCategory 4
N-Methyl Fluoxetine HCl 885101-12-2~400–500 mg/kg (Predicted)~200–300 mg/kg (Predicted)Category 4

Note: The predicted LD50 values for the N-methyl derivative closely mirror the parent drug due to identical absorption kinetics and SERT affinity profiles.

Self-Validating Experimental Protocol: LD50 Determination

To empirically determine the exact LD50 of N-Methyl Fluoxetine Hydrochloride while maintaining ethical animal use, the OECD Test Guideline 425 (Up-and-Down Procedure) is the gold standard. This protocol is a self-validating system: the outcome of each step dynamically dictates the next, ensuring statistical convergence on the true LD50 with minimal animal sacrifice.

Step-by-Step Methodology

Step 1: Animal Preparation & Fasting

  • Action: Select healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Fast the animals for 16 hours prior to dosing, providing water ad libitum.

  • Causality: Fasting is critical because N-Methyl Fluoxetine HCl is highly hygroscopic. Gastric contents can unpredictably bind the compound or alter its dissolution rate, skewing the absorption kinetics and resulting in highly variable toxicity thresholds.

Step 2: Dose Formulation

  • Action: Dissolve the compound in sterile 0.9% saline immediately prior to oral gavage.

  • Causality: The hygroscopic nature of the HCl salt means it will rapidly degrade or clump if exposed to ambient humidity. Immediate formulation ensures accurate mg/kg dosing.

Step 3: The Up-and-Down Dosing Sequence

  • Action: Administer an initial dose to a single animal at a sub-lethal estimate (e.g., 175 mg/kg).

  • Causality: Dosing sequentially allows the survival or mortality of Animal 1 to dictate the dose for Animal 2. If the animal survives, the dose is increased by a factor of 3.2 (half-log progression). If the animal dies, the dose is decreased by a factor of 3.2. This specific logarithmic spacing provides optimal statistical power for the Maximum Likelihood Estimation of the LD50.

Step 4: Irwin Test Observation (48 Hours to 14 Days)

  • Action: Observe the dosed animal continuously for the first 4 hours, then at 24 and 48 hours. Utilize the Irwin test to score neurobehavioral signs (e.g., hyperthermia, hind-limb abduction, tremors). Keep surviving animals for 14 days.

  • Causality: SSRI toxicity is primarily neurologic. The Irwin test systematically confirms that mortality is driven by the expected mechanism (Serotonin Syndrome) rather than an off-target artifact (e.g., gavage error). The 14-day window ensures delayed toxicological effects, such as secondary hepatic necrosis, are captured.

Step 5: Stopping Criteria (Self-Validation)

  • Action: Halt the experiment when 5 reversals (live-to-dead or dead-to-live dose shifts) occur in 6 consecutive animals. Calculate the LD50 using the AOT425StatPgm software.

OECD425 Start Initial Dose (175 mg/kg) Administered to Animal 1 Obs 48-Hour Observation (Clinical Signs & Mortality) Start->Obs Survive Survival (O) Obs->Survive Live Die Mortality (X) Obs->Die Die Increase Increase Dose by 3.2x (Next Animal) Survive->Increase Decrease Decrease Dose by 3.2x (Next Animal) Die->Decrease Increase->Obs Dose Animal n+1 Stop Stop after 5 Reversals Calculate LD50 Increase->Stop Decrease->Obs Dose Animal n+1 Decrease->Stop

Figure 2: OECD 425 Up-and-Down Procedure for acute oral toxicity and LD50 determination.

References

  • Source: Journal of Analytical Toxicology (oup.com)
  • Source: magtechjournal.
  • Fluoxetine Hydrochloride 59333-67-4 wiki (LD50 Data)
  • TLC PHARMACEUTICAL STANDARDS: N-Methyl Fluoxetine Hydrochloride (885101-12-2)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for N-Methyl Fluoxetine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol Executive Summary & Scientific Context N-Methyl Fluoxetine (NMF) Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol

Executive Summary & Scientific Context

N-Methyl Fluoxetine (NMF) Hydrochloride is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of Fluoxetine, a globally prescribed selective serotonin reuptake inhibitor (SSRI) [1]. Rigorous analytical profiling of NMF is essential for Active Pharmaceutical Ingredient (API) release testing, synthetic route optimization, and impurity tracking [2].

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of parameters. Instead, we will explore the causality behind the chromatographic choices , specifically addressing the notorious challenge of analyzing basic tertiary amines. This protocol establishes a self-validating, stability-indicating reversed-phase HPLC-UV method that ensures high precision, accuracy, and reproducibility.

Method Development Rationale: The "Why" Behind the Chemistry

N-Methyl Fluoxetine is a highly lipophilic tertiary amine with a pKa of approximately 9.5. When analyzing basic amines via reversed-phase chromatography, the most common mode of failure is severe peak tailing. This occurs due to secondary cation-exchange interactions between the positively charged amine and unreacted, negatively charged residual silanols (pKa ~4.5) on the silica stationary phase.

To engineer a robust method, we employ a three-tiered chemical strategy to suppress these interactions:

  • Mobile Phase pH Control (pH 3.0): By utilizing a 0.05 M disodium hydrogen orthophosphate buffer adjusted to pH 3.0, we force the residual silanols into their neutral, protonated state. Simultaneously, the NMF tertiary amine remains fully ionized, ensuring consistent retention based on lipophilicity rather than unpredictable ionic interactions.

  • Silanol Masking via Triethylamine (TEA): Even with end-capped columns, some silanols remain accessible. TEA is introduced as a competing basic modifier. Because TEA is a smaller, highly basic molecule, it dynamically coats active silanol sites, acting as a sacrificial blocker that prevents NMF from binding and tailing [1].

  • Organic Modifier Selectivity (Methanol/THF): While acetonitrile is standard, blending Methanol with Tetrahydrofuran (THF) in an 80:20 ratio provides unique pi-pi selectivity for the phenyl rings of NMF and enhances the solubility of its highly hydrophobic trifluoromethyl-phenoxy moiety.

MethodWorkflow A 1. Analyte Profiling N-Methyl Fluoxetine HCl B 2. Column Selection End-capped C18 A->B C 3. Mobile Phase Optimization pH 3.0 Buffer + TEA B->C D 4. Detector Calibration UV at 215 nm C->D E 5. System Suitability Resolution & Tailing D->E F 6. ICH Validation Linearity & Precision E->F

Fig 1: Logical workflow for HPLC-UV method development of N-Methyl Fluoxetine Hydrochloride.

Experimental Protocol

This methodology is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the protocol ensures that any chemical or mechanical deviations are caught before data acquisition begins.

Reagents and Materials
  • Standards: N-Methyl Fluoxetine Hydrochloride reference standard (Purity > 99.0%).

  • Solvents: HPLC-grade Methanol, Tetrahydrofuran (THF), and Ultrapure Water (18.2 MΩ·cm).

  • Chemicals: Disodium hydrogen orthophosphate, Triethylamine (TEA), Orthophosphoric acid (AR grade).

  • Column: Zorbax Eclipse XDB C-18 (150 mm × 4.6 mm, 5 μm) or equivalent highly deactivated, end-capped C18 phase.

Mobile Phase Preparation
  • Solution A (Aqueous Buffer): Dissolve 7.1 g of disodium hydrogen orthophosphate in 1000 mL of ultrapure water to yield a 0.05 M solution. Add 1.0 mL (0.1% v/v) of TEA. Critical Step: Adjust the pH to exactly 3.00 ± 0.05 using orthophosphoric acid only after adding the TEA, as the amine will drastically raise the initial pH. Filter through a 0.45 μm hydrophilic membrane and degas.

  • Solution B (Organic Modifier): Mix HPLC-grade Methanol and THF in an 80:20 (v/v) ratio. Filter and degas.

  • Isocratic Blend: Program the HPLC pump to deliver Solution A and Solution B in a 60:40 (v/v) ratio.

Standard and Sample Preparation
  • Diluent: Use the pre-mixed mobile phase (Solution A : Solution B, 60:40 v/v).

  • Stock Solution (1000 μg/mL): Accurately weigh 10.0 mg of NMF HCl into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

  • Working Standard (10 μg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 μm PTFE syringe filter prior to loading into the autosampler.

Chromatographic Conditions
  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and yielding sharper peaks).

  • Injection Volume: 20 μL

  • Detection Wavelength: 215 nm (Optimal absorbance for the trifluoromethyl-phenoxy chromophore).

  • Run Time: 15 minutes

TailingResolution Problem Peak Tailing (Basic Amine + Silanols) Sol1 Low pH Buffer (3.0) Protonates Silanols Problem->Sol1 Sol2 Triethylamine (TEA) Competes for Silanols Problem->Sol2 Sol3 End-capped C18 Steric Shielding Problem->Sol3 Result Sharp, Symmetrical Peaks (Tailing Factor < 1.5) Sol1->Result Sol2->Result Sol3->Result

Fig 2: Causality diagram illustrating strategies to resolve peak tailing for basic amines.

System Suitability & Validation Data

Before proceeding with sample analysis, the system must self-validate against the criteria in Table 1 . Inject the 10 μg/mL working standard six consecutive times. If the system fails any of these parameters, halt the analysis, purge the column, and verify mobile phase pH.

Table 1: System Suitability Testing (SST) Criteria
ParameterObserved ValueAcceptance Criteria (ICH)Scientific Implication
Retention Time (tR) ~6.8 minutes± 2.0% RSDEnsures consistent pump delivery and column equilibration.
Theoretical Plates (N) > 6,500N > 2,000Confirms column efficiency and optimal mass transfer.
USP Tailing Factor (Tf) 1.15Tf ≤ 1.5Validates that TEA and pH 3.0 successfully masked silanols.
Injection Precision (Area) 0.45% RSDRSD ≤ 2.0% (n=6)Confirms autosampler accuracy and detector stability.

Upon passing SST, the method was validated according to for Linearity, Accuracy, and Precision [3].

Table 2: Method Validation Summary
Validation ParameterRange / ResultsAcceptance Criteria
Linearity Range 1.0 to 50.0 μg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.15 μg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 μg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (RSD) 0.62% - 0.85%≤ 2.0%
Inter-day Precision (RSD) 0.91% - 1.20%≤ 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0% across 3 concentration levels

Troubleshooting & Robustness

  • Drifting Retention Times: If tR​ shifts significantly, suspect THF evaporation from Solution B. THF is highly volatile. Ensure mobile phase bottles are tightly capped and utilize a continuous sparging/degassing module.

  • Elevated Baseline Noise at 215 nm: Low-wavelength UV detection is highly sensitive to organic impurities. Ensure only HPLC-grade or LC-MS grade solvents are used. If noise persists, replace the TEA, as degraded TEA can absorb strongly at 215 nm.

References

  • Sriram, V., Sriram, K., Batchu, S.C., & Tripathi, U.M. (2012). Development and validation of reverse phase HPLC method for determination of ortho and meta isomers in N-methyl fluoxetine oxalate. Eurasian Journal of Analytical Chemistry. [Link]

  • Wirth, D. D., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, ACS Publications.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]

Application

Application Note: Solubilization Dynamics and Handling Protocol for N-Methyl Fluoxetine Hydrochloride in In Vitro Models

Introduction & Pharmacological Context N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a structurally related derivative and known synthetic impurity of fluoxetine[1],[2], a prototypical selective serotonin reupt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a structurally related derivative and known synthetic impurity of fluoxetine[1],[2], a prototypical selective serotonin reuptake inhibitor (SSRI). While parent SSRIs are extensively studied for their modulation of the serotonin transporter (SERT), N-Methyl Fluoxetine serves as a critical reference standard in neuropharmacological assays, toxicology screening, and metabolic profiling. Because the compound is highly hygroscopic[1] and exhibits specific solubility constraints, proper solubilization is paramount to ensure reproducible in vitro cell culture data and prevent solvent-induced experimental artifacts.

Physicochemical Profile & Solubilization Causality

To design a self-validating experimental protocol, researchers must account for the physicochemical nature of the compound. As a hydrochloride salt, N-Methyl Fluoxetine exhibits enhanced aqueous solubility compared to its free-base counterpart. However, directly dissolving the powder in aqueous cell culture media is strongly discouraged for several mechanistic reasons:

  • Media Complexity & Precipitation: Cell culture media contains high concentrations of salts, amino acids, and proteins (e.g., Fetal Bovine Serum) that alter the local dielectric constant. Direct addition of the salt to media can lead to the spontaneous micro-precipitation of the hydrophobic trifluoromethyl-phenoxy moiety.

  • Hydrolysis & Stability: Aqueous solutions of fluoxetine derivatives are prone to gradual degradation over time.

  • The Causality of Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. DMSO efficiently disrupts the crystal lattice of the hydrochloride salt, allowing for high-concentration stock solutions. Because N-Methyl Fluoxetine Hydrochloride is highly hygroscopic[1], atmospheric moisture or water content in older DMSO stocks will significantly impact its solubility; therefore, utilizing newly opened, anhydrous DMSO is strictly required[3].

By creating a 1000x concentrated stock in DMSO, the final solvent concentration in the cell culture well remains ≤0.1% (v/v). This is the universally accepted threshold to prevent solvent-induced lipid bilayer permeabilization and cytotoxicity.

Quantitative Data Presentation

Table 1: Physicochemical and Solubility Profile

Property Value
Chemical Name N-Methyl Fluoxetine Hydrochloride
CAS Number 885101-12-2
Molecular Weight 359.81 g/mol [1],[4]
Molecular Formula C18H21ClF3NO[4]
Primary Solvent Anhydrous DMSO (Solubility ≥ 25 mg/mL)[3]
Storage (Solid) Room Temperature or 4°C, strictly desiccated

| Storage (Solution) | -20°C in tightly sealed vials (Stable for 1 to 3 months),[5] |

Table 2: Master Stock Preparation Matrix (10 mM Target)

Target Volume of 10 mM Stock Mass of N-Methyl Fluoxetine HCl Required
1.0 mL 3.60 mg
5.0 mL 17.99 mg

| 10.0 mL | 35.98 mg |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reagent Preparation & Primary Solubilization
  • Equilibration: Remove the lyophilized powder from cold storage and equilibrate it to room temperature for at least 30 minutes before opening the vial. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, which introduces water weight and compromises the accuracy of your molarity calculations[1].

  • Weighing: Weigh the required mass (e.g., 3.60 mg for 1 mL) using a calibrated analytical microbalance.

  • Solubilization: Add 1.0 mL of newly opened, sterile Anhydrous DMSO to the vial[3].

  • Agitation: Vortex gently for 30-60 seconds. If microscopic particulates remain, subject the vial to ultrasonic water bath treatment (sonication) at room temperature for 2-5 minutes until the solution is completely clear[3].

Phase 2: Aliquoting and Cryopreservation
  • Divide the 10 mM master stock into 50 µL or 100 µL aliquots using sterile, low-bind microcentrifuge tubes.

  • Store aliquots immediately at -20°C in a light-protected box. Causality: Avoid repeated freeze-thaw cycles, which degrade the compound and introduce atmospheric moisture into the DMSO,[5].

Phase 3: Cell Culture Application (Self-Validating System)
  • Thaw a single aliquot at room temperature immediately prior to the assay.

  • Intermediate Dilution: Perform an intermediate dilution (e.g., 1:100) in sterile PBS or serum-free media to create a 100 µM working solution. Causality: Stepwise dilution prevents the localized "shock" and precipitation that occurs when highly concentrated hydrophobic drugs hit complex aqueous media directly.

  • Add the working solution to the final cell culture media to achieve the desired assay concentration (e.g., 10 µM).

  • Validation Check: Observe the final culture media under an inverted phase-contrast microscope. The absence of refractile micro-crystals validates that the compound remains fully in solution.

Workflow Visualization

ProtocolWorkflow A 1. N-Methyl Fluoxetine HCl (Hygroscopic Powder) B 2. Primary Solubilization (Add Anhydrous DMSO) A->B Equilibrate to RT to prevent condensation C 3. 10 mM Master Stock (Aliquot & Store at -20°C) B->C Vortex & Sonicate until clear D 4. Intermediate Dilution (Dilute in PBS/Media) C->D Thaw single aliquot (Avoid freeze-thaw) E 5. In Vitro Application (Final DMSO ≤ 0.1% v/v) D->E Stepwise addition prevents precipitation

Workflow for the solubilization and in vitro application of N-Methyl Fluoxetine Hydrochloride.

Quality Control & Troubleshooting

  • Cloudiness or Precipitation in Media: If cloudiness is observed under phase-contrast microscopy, the intermediate dilution step was likely skipped, or the DMSO stock has absorbed water. Always dilute stepwise and use fresh DMSO.

  • Loss of Cellular Efficacy/Inconsistent IC50: Indicates potential hydrolysis or degradation. Ensure that aliquots are not subjected to multiple freeze-thaw cycles and that stock solutions are discarded after 1 to 3 months of storage,[5].

  • Cytotoxicity in Control Wells: If vehicle control wells (DMSO only) show reduced cell viability, ensure the final DMSO concentration has not exceeded the 0.1% (v/v) threshold.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 131668069, N-Methyl Fluoxetine Hydrochloride". Source: nih.gov. URL:[Link]

Sources

Method

Comprehensive Application Note: Synthesis, Purification, and Characterization of N-Methyl Fluoxetine Hydrochloride

Introduction and Scientific Context N-Methylfluoxetine Hydrochloride (CAS: 885101-12-2) is a critical bioactive small molecule, primarily recognized as a major synthetic precursor and a pharmacopeial impurity (Impurity A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

N-Methylfluoxetine Hydrochloride (CAS: 885101-12-2) is a critical bioactive small molecule, primarily recognized as a major synthetic precursor and a pharmacopeial impurity (Impurity A) in the manufacturing of Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) [1]. In pharmaceutical development, the rigorous synthesis and characterization of API (Active Pharmaceutical Ingredient) impurities are mandated by ICH Q3A guidelines to establish validated analytical reference standards.

This application note details a highly scalable, robust synthetic route for N-Methyl Fluoxetine Hydrochloride. Historically, early development routes utilized diborane for ketone reduction and cyanogen bromide for demethylation. However, modern process chemistry has optimized these steps to mitigate severe safety liabilities, replacing diborane with sodium borohydride and utilizing safer etherification protocols [2].

Mechanistic Pathway and Retrosynthetic Strategy

The synthesis of N-Methylfluoxetine relies on the construction of a 3-phenylpropylamine backbone followed by a critical etherification step.

  • Ketone Reduction: The starting material, 3-dimethylaminopropiophenone (readily accessed via a Mannich reaction between acetophenone, formaldehyde, and dimethylamine), is reduced to 3-dimethylamino-1-phenyl-1-propanol. Sodium borohydride (NaBH₄) is selected over diborane due to its superior safety profile, ease of handling in aqueous/methanolic systems, and excellent chemoselectivity [2].

  • Halogenation: The resulting secondary alcohol is activated via chlorination using thionyl chloride (SOCl₂). This proceeds via an S_N i mechanism, retaining the structural integrity of the intermediate while providing an excellent leaving group.

  • Etherification: The chlorinated intermediate undergoes nucleophilic substitution with 4-trifluoromethylphenol under basic conditions to form the N-Methylfluoxetine free base [2].

  • Salt Formation: The free base is precipitated as a hydrochloride salt using anhydrous ethereal HCl, driving the product out of solution to achieve high polymorphic purity [3].

G A Acetophenone + Dimethylamine B 3-Dimethylamino- propiophenone A->B Mannich Reaction (HCHO, HCl) C 3-Dimethylamino- 1-phenyl-1-propanol B->C Reduction (NaBH4, MeOH) D 3-Chloro-N,N-dimethyl- 3-phenylpropan-1-amine C->D Chlorination (SOCl2, DCM) E N-Methylfluoxetine (Free Base) D->E Etherification (4-CF3-Phenol, K2CO3) F N-Methylfluoxetine Hydrochloride E->F Salt Formation (HCl gas / Ether)

Figure 1: Optimized synthetic workflow for N-Methyl Fluoxetine Hydrochloride.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. 4-Trifluoromethylphenol is toxic and corrosive; proper PPE is mandatory.

Protocol A: Reduction to 3-Dimethylamino-1-phenyl-1-propanol

Causality & Design: Methanol is used as a protic solvent to stabilize the borate intermediates, accelerating the reduction while maintaining a homogeneous reaction mixture.

  • Preparation: Suspend 3-dimethylaminopropiophenone hydrochloride (50.0 g, 0.23 mol) in 250 mL of methanol. Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Reduction: Slowly add sodium hydroxide (10% aq. solution) until the pH reaches 9.0 to liberate the free base. In small portions, add sodium borohydride (NaBH₄) (4.5 g, 0.12 mol) over 30 minutes to control the exothermic hydrogen gas evolution [2].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation (QC): Monitor via TLC (DCM:MeOH 9:1, UV active). The disappearance of the ketone spot confirms completion.

  • Workup: Quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Chlorination and Etherification

Causality & Design: Thionyl chloride provides a clean conversion to the chloride with gaseous byproducts (SO₂, HCl) that are easily scrubbed, avoiding the tedious purification associated with Mitsunobu conditions.

  • Chlorination: Dissolve the alcohol intermediate (30.0 g) in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add thionyl chloride (SOCl₂) (15 mL) dropwise. Reflux for 3 hours. Concentrate in vacuo to yield 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.

  • Etherification: In a clean flask, dissolve 4-trifluoromethylphenol (28.0 g, 0.17 mol) in 200 mL of N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃) (45.0 g) and stir for 30 minutes to form the phenoxide ion.

  • Coupling: Add the chlorinated intermediate to the DMF solution. Heat the mixture to 85 °C for 12 hours under a nitrogen atmosphere [2].

  • Workup: Cool to room temperature, dilute with 500 mL of water, and extract with methyl tert-butyl ether (MTBE) (3 × 150 mL). Wash the organic phase extensively with 1M NaOH (to remove unreacted phenol) and brine. Dry and concentrate to yield N-Methylfluoxetine free base.

Protocol C: Hydrochloride Salt Formation and Purification

Causality & Design: Isolating the compound as an HCl salt significantly improves its stability, reduces hygroscopicity compared to the free base, and allows for high-efficiency purification via recrystallization [1, 3].

  • Precipitation: Dissolve the crude N-Methylfluoxetine free base (approx. 35 g) in 200 mL of anhydrous diethyl ether.

  • Salt Formation: Cool to 0 °C. Introduce 1M ethereal HCl dropwise under vigorous stirring until the pH of the supernatant is approximately 3. A white precipitate will form immediately.

  • Isolation: Filter the solid under a vacuum and wash with cold diethyl ether (50 mL).

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling isopropanol. Slowly add heptane until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then to 4 °C overnight to yield analytically pure, white crystalline N-Methyl Fluoxetine Hydrochloride.

Data Presentation & Analytical Characterization

To ensure the trustworthiness of the synthesized reference standard, comprehensive analytical profiling is required. Table 1 summarizes the physicochemical properties, while Table 2 outlines the analytical validation parameters.

Table 1: Physicochemical Properties [1, 3]
PropertySpecification / Value
IUPAC Name N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
CAS Number 885101-12-2 (HCl Salt) / 56225-81-1 (Free Base)
Molecular Formula C₁₈H₂₀F₃NO · HCl
Molecular Weight 359.81 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and Water; sparingly soluble in Hexane
Table 2: Analytical Validation Data (Expected) [2, 3]
Analytical TechniqueExpected Results / Spectra Highlights
LC-MS (ESI+) m/z 324.15 [M+H]⁺ (corresponds to the free base mass of 323.15 Da)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, 2H, Ar-H), 7.30-7.20 (m, 5H, Ar-H), 6.90 (d, 2H, Ar-H), 5.35 (dd, 1H, -CH-O-), 3.10 (m, 2H, -CH₂-N), 2.80 (s, 6H, -N(CH₃)₂), 2.45-2.20 (m, 2H, -CH₂-)
¹⁹F NMR (376 MHz, CDCl₃) δ -61.8 (s, 3F, -CF₃)
HPLC Purity > 99.5% (Reverse-phase C18, Water/MeCN with 0.1% TFA gradient)

References

  • Mitchell, D., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 526–534. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131668069, N-Methyl Fluoxetine Hydrochloride. Retrieved April 5, 2026, from [Link]

Application

High-Sensitivity LC-MS/MS Quantification of N-Methyl Fluoxetine Hydrochloride in Human Plasma: A Bioanalytical Protocol

Application Note: BA-2026-04 Target Audience: Bioanalytical Scientists, Toxicologists, and DMPK Researchers Matrix: Human Plasma (K₂EDTA) Analyte: N-Methyl Fluoxetine Hydrochloride (CAS: 56225-81-1) Introduction & Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: BA-2026-04 Target Audience: Bioanalytical Scientists, Toxicologists, and DMPK Researchers Matrix: Human Plasma (K₂EDTA) Analyte: N-Methyl Fluoxetine Hydrochloride (CAS: 56225-81-1)

Introduction & Rationale

N-Methyl Fluoxetine (N,N-dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine) occupies a unique dual-role in pharmaceutical and forensic sciences. Primarily, it is a well-characterized tertiary amine impurity of the widely prescribed antidepressant fluoxetine, formally designated as USP Fluoxetine Related Compound C[1][2]. However, in forensic toxicology, N-Methyl Fluoxetine is also a known post-mortem artifact, generated via the Eschweiler-Clarke methylation reaction when fluoxetine-positive biological specimens are exposed to formaldehyde (formalin)[3][4].

Quantifying this specific compound in human plasma is critical for two distinct workflows:

  • Toxicokinetics and Impurity Profiling: Ensuring compliance with ICH M7(R2) guidelines regarding the assessment and control of reactive impurities in pharmaceuticals[5][6].

  • Forensic Differentiation: Distinguishing between in vivo fluoxetine metabolism and in vitro post-mortem artifact formation[4].

To achieve the rigorous sensitivity required for these applications, we have developed a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This method ensures absolute removal of phospholipid-induced matrix effects, adhering strictly to the FDA Bioanalytical Method Validation Guidance for Industry[7][8].

Pathway A Fluoxetine (Secondary Amine) C Eschweiler-Clarke Methylation A->C In Vitro / Post-mortem B Formaldehyde (Forensic Embalming Fluid) B->C D N-Methyl Fluoxetine (Tertiary Amine Artifact) C->D E Synthetic Route (Impurity Generation) F API Manufacturing (USP Related Compound C) E->F Inadequate Demethylation F->D Co-administered in Plasma

Fig 1: Dual pathways of N-Methyl Fluoxetine presence in plasma (Impurity vs. Forensic Artifact).

Materials and Reagents

  • Reference Standard: N-Methyl Fluoxetine Hydrochloride (Purity >99.0%).

  • Internal Standard (IS): Fluoxetine-D5 Hydrochloride.

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant).

  • Reagents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • Extraction Sorbent: Oasis® MCX 96-well plate (30 µm, 30 mg/well).

Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

N-Methyl Fluoxetine is a highly lipophilic basic amine (pKa ~9.5). Utilizing a mixed-mode strong cation exchange sorbent provides orthogonal retention mechanisms (reversed-phase and ion-exchange), allowing for aggressive washing steps that completely eliminate neutral lipids and acidic interferences.

Step-by-Step Methodology:

  • Sample Aliquot & Disruption: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL Fluoxetine-D5).

  • Acidification: Add 100 µL of 2% H₃PO₄ (aq) to the sample and vortex for 30 seconds. (Causality: Phosphoric acid denatures plasma proteins to disrupt drug-protein binding and ensures the tertiary amine of the analyte is fully protonated for maximum ionic retention).

  • Conditioning: Condition the MCX 96-well plate with 1.0 mL MeOH, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the acidified plasma mixture onto the SPE plate. Apply a low vacuum (approx. 2-3 inHg) to allow dropwise percolation.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water. (Causality: Maintains the protonation of the analyte while washing away hydrophilic, neutral, and acidic endogenous interferences).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. (Causality: Because the analyte is locked to the sorbent via strong ionic bonds, washing with 100% organic solvent aggressively removes hydrophobic phospholipids without eluting the target compound, effectively neutralizing matrix suppression).

  • Elution: Elute the target analytes into a clean collection plate using 2 × 500 µL of 5% NH₄OH in MeOH. (Causality: The strong base deprotonates the tertiary amine, breaking the ionic interaction with the sulfonic acid groups on the sorbent, allowing the methanol to elute the analyte).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow A Plasma Sample (Spiked with IS + 2% H3PO4) C Sample Loading (Ion Exchange + RP Retention) A->C B Conditioning (MeOH -> H2O) B->C D Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) C->D E Wash 2: 100% MeOH (Removes hydrophobic lipids) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporation & Reconstitution (Ready for LC-MS/MS) F->G

Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for basic amines.

Liquid Chromatography (LC) Conditions

A biphenyl stationary phase is explicitly chosen over standard C18. The biphenyl column provides enhanced π-π interactions with the two aromatic rings (phenyl and trifluoromethylphenoxy) of N-Methyl Fluoxetine, resulting in superior retention and peak symmetry.

  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.008020
0.508020
2.501090
3.501090
3.608020
5.008020
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality of MRM Transitions: The precursor ion [M+H]⁺ for N-Methyl Fluoxetine is m/z 324.2. Collision-induced dissociation (CID) yields a dominant product ion at m/z 162.1, corresponding to the loss of the 4-(trifluoromethyl)phenol moiety (mass 162.0), leaving the N,N-dimethyl-3-phenylpropan-1-amine cation. A secondary qualifier ion at m/z 58.1 corresponds to the dimethyliminium fragment.

MRM Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
N-Methyl Fluoxetine 324.2162.16015Quantifier
N-Methyl Fluoxetine 324.258.16035Qualifier
Fluoxetine-D5 (IS) 315.2153.16015Internal Standard

Method Validation Data

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry[7][8]. The self-validating nature of the MCX extraction protocol yielded exceptional recovery and negligible matrix effects.

Table 1: Summary of Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria (FDA)
Linear Dynamic Range 0.05 – 50.0 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.05 ng/mLS/N ≥ 5
Intra-Assay Precision (%CV) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Absolute Recovery (Extraction) 91.4% ± 3.2%Consistent and reproducible
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 – 1.15
Bench-Top Stability (Plasma) 24 hours at 25°CDeviation ≤ 15%

References

  • Veeprho. "Fluoxetine Dimethyl Amine Impurity (Free Base) | CAS 56225-81-1." Veeprho Pharmaceuticals. Available at:[Link]

  • Yokchue, Tanasiri. "In vitro studies of drug transformations: application to forensic toxicology." PhD Thesis, University of Glasgow, 2016. Available at:[Link]

  • Regulatory Affairs News. "USFDA Guidance: ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities." Regulatory Affairs News, July 2023. Available at: [Link]

  • Freyr Solutions. "ICH M7(R2) Guidance on DNA-Reactive Impurities for Pharma." Freyr Solutions, October 2023. Available at:[Link]

  • Mesa Labs. "Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development." Mesa Labs Whitepapers. Available at: [Link]

  • Taylor & Francis. "Current and Effective Strategies for Critical Reagent Characterization, Storage, Stability, Retesting and Life Cycle Management." Bioanalysis, May 2021. Available at: [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of N-Methyl Fluoxetine Hydrochloride Stock Solutions

Introduction & Pharmacological Context N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a structurally significant tertiary amine derivative of the widely used selective serotonin reuptake inhibitor (SSRI), fluoxe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2) is a structurally significant tertiary amine derivative of the widely used selective serotonin reuptake inhibitor (SSRI), fluoxetine 1[1]. In pharmaceutical development, it serves two primary functions:

  • Analytical Standard : It is frequently encountered and quantified as a critical impurity during the synthesis of fluoxetine, particularly arising as a byproduct during the O-arylation or N-methylation steps 2[2].

  • Pharmacological Probe : In vitro and in vivo studies demonstrate that N-methylfluoxetine retains comparable potency and selectivity to fluoxetine toward the competitive inhibition of the serotonin transporter (SERT) 3[3].

Proper preparation of stock solutions is critical. Because the molecule contains both a lipophilic trifluoromethyl ( −CF3​ ) group and a hydrophilic hydrochloride salt moiety, solvent selection directly dictates the thermodynamic stability and effective molarity of the resulting solution.

Physicochemical Properties & Solvent Selection

Understanding the solubility dynamics of N-Methyl Fluoxetine HCl is essential for formulating stable, biologically compatible stocks.

Table 1: Solubility Profile and Solvent Selection Rationale

SolventMax SolubilitySuitabilityMechanistic Rationale
DMSO (Anhydrous) > 50 mg/mLPrimary Stock Disrupts the crystal lattice efficiently via strong dipole interactions. Ideal for long-term -20°C storage.
Ethanol (Absolute) ~ 12.5 mg/mLAlternative Stock Excellent alternative for cell-based assays that are highly sensitive to DMSO-induced toxicity.
DMF ~ 16 mg/mLSecondary Stock High dielectric constant, but harder to evaporate and inherently more toxic than DMSO in biological models.
Water / PBS (pH 7.2) ~ 0.2 - 4 mg/mLWorking Dilution Only Hydrophobic regions limit high-concentration aqueous dissolution 4[4]. Requires step-down dilution from organic stocks.

Expert Insight : Moisture-contaminated DMSO significantly reduces the solubility limit of fluoxetine derivatives, leading to micro-precipitation 5[5]. Always use fresh, anhydrous DMSO ( 0.005% water) when preparing primary stocks.

Experimental Protocol: Stock Solution Preparation

The following protocol is engineered as a self-validating system to mitigate hygroscopic weight inflation and oxidative degradation.

Materials Required:
  • N-Methyl Fluoxetine Hydrochloride powder (Purity 98%)

  • Anhydrous DMSO ( 99.9%)

  • Argon or Nitrogen gas (for inert purging)

  • Amber glass vials (to prevent UV-induced photo-degradation)

  • Desiccator and bath sonicator

Step-by-Step Methodology:
  • Thermal Equilibration : Remove the N-Methyl Fluoxetine HCl vial from -20°C storage and place it unopened in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This artificially inflates the weighed mass (leading to sub-potent stocks) and introduces water into the organic stock.

  • Precision Weighing : Rapidly weigh the desired mass (e.g., 10 mg) using an analytical microbalance in a low-humidity environment.

  • Anhydrous Dissolution : Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Homogenization : Vortex the solution vigorously for 30 seconds. Subsequently, sonicate the vial in a room-temperature water bath for 1–2 minutes.

    • Causality: Sonication supplies the activation energy required to break the crystalline lattice of the hydrochloride salt, ensuring complete molecular solvation without relying on heat, which could degrade the compound.

  • Self-Validation Checkpoint : Hold the vial against a direct light source. The solution must be completely optically clear. The presence of any turbidity or Schlieren lines indicates incomplete solvation or moisture contamination. If observed, discard and prepare a fresh stock.

  • Inert Purging & Aliquoting : Purge the headspace of the master tube with Argon or Nitrogen gas. Dispense the solution into single-use amber glass aliquots (e.g., 50–100 µL).

    • Causality: Creating single-use aliquots eliminates freeze-thaw cycles. Repeated temperature fluctuations cause localized concentration gradients and degrade the structural integrity of the molecule. Displacing atmospheric oxygen prevents oxidative degradation of the tertiary amine.

  • Storage : Store aliquots immediately at -20°C or -80°C. Under these conditions, the stock is stable for up to 12 months 4[4].

Workflow A 1. N-Methyl Fluoxetine HCl (Solid Powder) B 2. Equilibrate to Room Temp (Prevent Condensation) A->B C 3. Weigh in Controlled Environment B->C D 4. Dissolve in Anhydrous DMSO (Target: 10-50 mM) C->D E 5. Vortex & Sonicate (Ensure Homogeneity) D->E F 6. Aliquot into Amber Vials (Protect from Light) E->F G 7. Store at -20°C or -80°C (Long-term Stability) F->G

Fig 1: Step-by-step workflow for preparing stable N-Methyl Fluoxetine HCl stock solutions.

Preparation of Working Solutions for Biological Assays

When transitioning from organic stocks to aqueous biological systems, extreme care must be taken to prevent compound precipitation and solvent toxicity. Ensure that the residual amount of organic solvent is insignificant, since organic solvents may have physiological effects at low concentrations 4[4].

In Vitro Cell Culture Assays
  • Dilution Protocol : Dilute the DMSO stock directly into pre-warmed (37°C) culture media immediately before application to cells.

  • Critical Rule : The final DMSO concentration in the assay must not exceed 0.1% (v/v) . Higher concentrations will induce membrane fluidization and baseline cytotoxicity, confounding pharmacological readouts.

In Vivo Animal Dosing
  • Formulation : Direct injection of DMSO stocks causes severe tissue necrosis. Formulate a vehicle system (e.g., 5% DMSO, 5% Tween-80, 90% Saline).

  • Mixing Order : Add the N-Methyl Fluoxetine DMSO stock to the Tween-80 first. Vortex thoroughly to allow micelle formation around the hydrophobic regions of the drug. Finally, add the saline dropwise while continuously vortexing to prevent the compound from crashing out of solution.

Mechanism NMF N-Methyl Fluoxetine SERT Serotonin Transporter (SERT) NMF->SERT Competitive Inhibition Synapse Synaptic Cleft (Accumulated 5-HT) SERT->Synapse Blocks 5-HT Reuptake Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Enhanced Signaling

Fig 2: Pharmacological mechanism of N-Methyl Fluoxetine via SERT inhibition.

References

  • Title: Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes Source: ResearchGate / ACS Publications URL
  • Title: Fluoxetine Hydrochloride (LY-110140)
  • Title: Fluoxetine-d5 Hydrochloride - LGC Standards Source: LGC Standards URL
  • Title: PRODUCT INFORMATION - meta-Fluoxetine (hydrochloride)
  • Title: US7462626B2 - Compositions for affecting weight loss Source: Google Patents URL

Sources

Application

Solid-phase extraction of N-Methyl Fluoxetine Hydrochloride

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for Fluoxetine, Norfluoxetine, and N-Methylfluoxetine Hydrochloride in Biological and Forensic Matrices Executive Summary The extraction and quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for Fluoxetine, Norfluoxetine, and N-Methylfluoxetine Hydrochloride in Biological and Forensic Matrices

Executive Summary

The extraction and quantification of the selective serotonin reuptake inhibitor (SSRI) fluoxetine and its primary active metabolite, norfluoxetine, are routine requirements in clinical therapeutic drug monitoring[1],[2]. However, in forensic toxicology, analysts face a unique challenge: when biological tissues are preserved in embalming fluids or formalin, fluoxetine undergoes a chemical transformation into an artifact known as N-methylfluoxetine[3],[4].

This application note details a self-validating, highly selective Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate fluoxetine, norfluoxetine, and the forensic artifact N-methylfluoxetine hydrochloride from complex matrices (plasma, urine, and formalin-fixed tissues). By understanding the exact chemical causality of the analytes and the sorbent, this method eliminates matrix effects and prevents false negatives in toxicological screening.

Mechanistic Causality: The Target Analytes

To design a flawless extraction protocol, one must first understand the chemical behavior of the target molecules:

  • Fluoxetine & Norfluoxetine: Both are highly lipophilic, basic amines with pKa values of approximately 9.8 and 9.7, respectively. At physiological pH, they are predominantly ionized, but in basic environments, they become neutral and hydrophobic.

  • N-Methylfluoxetine (The Forensic Artifact): Fluoxetine contains a secondary amino group. In the presence of formaldehyde (the active component of formalin), this secondary amine undergoes an Eschweiler-Clarke-type reductive amination to form the tertiary amine, N-methylfluoxetine[3],[4]. If a forensic protocol only targets the parent drug in embalmed tissues, the rapid conversion (often complete within 30 days at higher pH) will result in a false negative[4].

Chemical_Pathway Fluoxetine Fluoxetine (Secondary Amine) Intermediate Imine Intermediate (Schiff Base) Fluoxetine->Intermediate + HCHO Formaldehyde Formaldehyde (Formalin Fixation) Formaldehyde->Intermediate NMethyl N-Methylfluoxetine (Tertiary Amine) Intermediate->NMethyl Reductive Amination

Fig 1: Reductive amination of fluoxetine to N-methylfluoxetine in formalin-fixed tissues.

Sorbent Selection & Chemical Rationale

While traditional Reversed-Phase (C18) sorbents can extract these compounds[2], they rely solely on hydrophobic interactions. This inevitably leads to the co-extraction of endogenous phospholipids, causing severe ion suppression during LC-MS/MS analysis.

To circumvent this, a Mixed-Mode Strong Cation Exchange (MCX) sorbent is utilized[5]. MCX combines a hydrophobic backbone with negatively charged sulfonic acid ( SO3−​ ) groups.

  • The Causality of Retention: By acidifying the sample, the basic amines of fluoxetine, norfluoxetine, and N-methylfluoxetine are fully protonated. They bind to the sorbent via an incredibly strong electrostatic interaction.

  • The Causality of Purification: Because the analytes are locked in place ionically, the sorbent can be washed with 100% organic solvent (methanol). This aggressively strips away neutral lipids, sterols, and phospholipids that would otherwise ruin the chromatography, leaving the charged analytes completely undisturbed[5].

Self-Validating Experimental Protocol

A protocol is only trustworthy if it can independently verify its own success. This workflow is designed as a self-validating system : Stable-Isotope Labeled Internal Standards (SIL-IS), such as Fluoxetine- d5​ , are spiked into the raw matrix before any manipulation. If the absolute peak area of the SIL-IS in the final chromatogram deviates by >15% from a reference standard, the system automatically flags an extraction failure or matrix effect, preventing the reporting of erroneous data.

Step-by-Step Methodology (Using 30 mg / 1 mL MCX Cartridges)
  • Sample Pre-treatment (Crucial for Ionization):

    • Transfer 500 µL of plasma, urine, or homogenized tissue extract to a clean tube.

    • Self-Validation: Spike with 50 µL of SIL-IS mixture (100 ng/mL Fluoxetine- d5​ / Norfluoxetine- d5​ ).

    • Add 500 µL of 2% Phosphoric acid ( H3​PO4​ ) or 0.1 M HCl. Vortex for 30 seconds.

    • Causality: Drops the pH well below the analytes' pKa, ensuring 100% protonation for optimal cation exchange binding.

  • Sorbent Conditioning:

    • Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of 0.1 M HCl.

    • Causality: Methanol solvates the hydrophobic chains; the acid prepares the ionic sites without introducing competing cations (like Na+ ).

  • Sample Loading:

    • Load the pre-treated sample at a controlled flow rate of 1–2 mL/min (approx. 1 drop per second).

    • Causality: A slow flow rate provides the necessary residence time for the analytes to diffuse into the sorbent pores and establish electrostatic bonds.

  • Interference Washing (The MCX Advantage):

    • Wash 1: 1 mL of 0.1 M HCl (Removes polar, water-soluble matrix components).

    • Wash 2: 1 mL of 100% Methanol (Removes hydrophobic interferences, lipids, and proteins).

    • Dry the cartridge under high vacuum for 2 minutes.

  • Analyte Elution:

    • Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>10) instantly deprotonates the basic amines, neutralizing their charge. The ionic bond is broken, and the highly organic solvent sweeps the newly hydrophobic analytes into the collection tube.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow N1 1. Sample Pre-treatment Acidify to pH < 3 (Protonate Amines) N2 2. Sorbent Conditioning MeOH followed by 0.1M HCl N1->N2 N3 3. Sample Loading Analytes bind to SO3- sites N2->N3 N4 4. Acidic Aqueous Wash 0.1M HCl (Removes polar matrix) N3->N4 N5 5. Organic Wash 100% MeOH (Removes neutral lipids) N4->N5 N6 6. Target Elution 5% NH4OH in MeOH (Neutralize & Elute) N5->N6 N7 7. LC-MS/MS Analysis Quantification of Analytes N6->N7

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Quantitative Performance Data

The application of mixed-mode SPE to these analytes yields highly reproducible quantitative metrics, vastly outperforming traditional liquid-liquid extraction (LLE) in terms of cleanliness and limit of detection (LOD)[1],[2],[5].

AnalyteSorbent TypeMatrixAbsolute Recovery (%)LOD (ng/mL)Linearity Range (ng/mL)
Fluoxetine MCX (Strong Cation)Plasma / Serum85.0 – 105.0%0.15 – 4.32.5 – 1000
Norfluoxetine MCX (Strong Cation)Plasma / Serum87.0 – 106.0%0.15 – 4.22.5 – 1000
N-Methylfluoxetine MCX (Strong Cation)Formalin Tissue> 80.0%~ 0.505.0 – 500

Troubleshooting & Field-Proven Insights

  • Issue: Sudden drop in absolute recovery across all samples.

    • Causality: The Ammonium Hydroxide ( NH4​OH ) used in the elution step is highly volatile. If the reagent bottle has been left open, the ammonia gas escapes, lowering the pH of the elution solvent. Without a sufficiently high pH, the analytes remain protonated and trapped on the sorbent.

    • Solution: Always prepare the 5% NH4​OH in Methanol elution solvent fresh daily using a sealed, concentrated ammonia ampoule.

  • Issue: Severe ion suppression observed in the mass spectrometer.

    • Causality: Incomplete removal of phospholipids during the wash steps.

    • Solution: Ensure the cartridge is completely dried under vacuum after the 100% Methanol wash (Step 4). Any residual aqueous matrix trapped in the dead volume can shield lipids from being properly washed away.

Sources

Method

Application Notes and Protocols for In Vitro Assays Using N-Methyl Fluoxetine Hydrochloride

Prepared by a Senior Application Scientist Introduction: Understanding N-Methyl Fluoxetine Hydrochloride N-Methyl Fluoxetine Hydrochloride, chemically designated as (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Introduction: Understanding N-Methyl Fluoxetine Hydrochloride

N-Methyl Fluoxetine Hydrochloride, chemically designated as (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride, is the formal chemical name for the widely recognized pharmaceutical compound Fluoxetine Hydrochloride.[1][2] It is a second-generation antidepressant and the first compound to be classified as a Selective Serotonin Reuptake Inhibitor (SSRI).[2][3] Its primary, well-established mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin.[3] This action is central to its therapeutic effects in treating major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[4][5]

Beyond its primary target, in vitro research has revealed that fluoxetine possesses a range of other biological activities, including the modulation of various receptors and signaling pathways, and cytotoxic effects against several cancer cell lines.[6][7][8][9] This has spurred interest in its potential application in other therapeutic areas and its use as a tool compound in neurobiology and cancer research.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the physicochemical properties of N-Methyl Fluoxetine Hydrochloride and detailed, field-proven protocols for its application in key in vitro assays. The protocols are designed not merely as a list of steps, but as self-validating systems, with explanations for critical experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Solution Preparation

Accurate and consistent preparation of test compounds is the foundation of any successful in vitro study. Mishandling or improper solubilization can lead to significant experimental variability.

Key Properties

The fundamental properties of N-Methyl Fluoxetine Hydrochloride are summarized below.

PropertyValueReference(s)
Chemical Name (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride[1]
Synonyms Fluoxetine HCl, LY-110140 hydrochloride, Prozac®[10][11]
Molecular Formula C₁₇H₁₈F₃NO · HCl[1][10]
Molecular Weight 345.79 g/mol [1][10]
Appearance White to off-white crystalline solid[1]
Purity ≥98% (HPLC or TLC)[10][12]
Solubility and Stock Solution Preparation

N-Methyl Fluoxetine Hydrochloride exhibits variable solubility depending on the solvent. The choice of solvent is critical and should be compatible with the intended cell culture or assay system, as some organic solvents can have physiological effects even at low concentrations.[13]

SolventMaximum ConcentrationReference(s)
Water ~3.46 - 14 mg/mL[1][12]
DMSO ~34.58 mg/mL (~100 mM)[12]
Ethanol ~12.5 - 69 mg/mL[4][13]
Methanol Soluble[4]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a highly concentrated stock solution in DMSO, which is a common practice allowing for minimal solvent concentration in the final assay medium.

Materials:

  • N-Methyl Fluoxetine Hydrochloride (MW: 345.79 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Causality: To minimize hygroscopy (water absorption) and ensure accurate weighing, allow the vial of N-Methyl Fluoxetine Hydrochloride to equilibrate to room temperature before opening.

  • Carefully weigh out 3.46 mg of the compound.

  • Transfer the weighed compound into a sterile amber vial. The use of an amber vial is recommended to protect the compound from light, although its light sensitivity is not extreme.

  • Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM (3.46 mg/mL).

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Aliquot and Storage:

    • Causality: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots tightly sealed at -20°C or below.[10]

    • Prepared stock solutions are generally stable for at least one month when stored under these conditions.[10] For longer-term storage, consult the manufacturer's data sheet. A study has shown stability in aqueous solutions for up to eight weeks.[14]

Section 1: Primary Target Assays - Serotonin Transporter (SERT) Activity

The defining characteristic of fluoxetine is its ability to inhibit serotonin reuptake. Assays measuring this activity are crucial for confirming its mechanism of action and for screening new compounds targeting SERT.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT Transporter Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Recycling Serotonin_cleft Serotonin (5-HT) Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Binding_Assay_Workflow A Prepare Reagents (Buffer, Radioligand, Test Compound) B Add Reagents to 96-well Filter Plate A->B C Add hSERT Membranes B->C D Incubate (e.g., 2h at 20°C) C->D E Wash & Filter (Vacuum Manifold) D->E F Add Scintillation Fluid E->F G Count Radioactivity (Scintillation Counter) F->G

Caption: General workflow for a radioligand binding assay.

Procedure:

  • Plate Preparation: Pre-treat a 96-well filter plate with 0.1% polyethyleneimine, then wash three times with binding buffer.

  • Assay Setup: In each well, add reagents in the following order:

    • 50 µL Binding Buffer for total binding wells.

    • 50 µL of non-specific binding control for non-specific binding (NSB) wells.

    • 50 µL of N-Methyl Fluoxetine Hydrochloride at various concentrations (e.g., 0.1 nM to 10 µM in serial dilutions) for competition wells.

    • 50 µL of [3H]Paroxetine (final concentration ~0.1-0.3 nM).

  • Initiate Reaction: Add 100 µL of hSERT membrane preparation (typically 20-50 µg protein per well) to all wells to start the binding reaction. The total volume is 200 µL.

  • Incubation: Incubate the plate for 2 hours at 20-22°C with gentle shaking. [15]5. Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of N-Methyl Fluoxetine Hydrochloride. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Section 2: Cellular Viability and Cytotoxicity Assays

While therapeutically targeting SERT, it is essential to understand the broader cellular effects of fluoxetine, including its potential cytotoxicity. These assays are fundamental in toxicology screening and in exploring its anti-cancer properties. [9][16]

Cytotoxicity_Assay_Decision Start Goal: Assess Cytotoxicity Q1 Measure Metabolic Activity? Start->Q1 Q2 Measure Membrane Integrity? Start->Q2 Q3 Detect Apoptosis? Start->Q3 Q1->Q2 No MTT MTT or Resazurin Assay (Measures mitochondrial function) Q1->MTT Yes Q2->Q3 No LDH LDH Release Assay (Measures membrane damage) Q2->LDH Yes Annexin Annexin V / PI Staining (Measures apoptosis markers) Q3->Annexin Yes

Caption: Decision workflow for selecting a cytotoxicity assay.

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. [17]The amount of formazan produced is proportional to the number of viable cells. It is a robust and widely used method to assess cytotoxicity. [9] Materials:

  • Human cell line of interest (e.g., HepG2, AGS, or PC12) [9][16][17]* Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • N-Methyl Fluoxetine Hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acid-isopropanol or DMSO)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Methyl Fluoxetine Hydrochloride in culture medium. The concentration range should be broad to determine an IC50 value (e.g., 1 µM to 100 µM). [8][9]Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [9]4. MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in living cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log concentration of N-Methyl Fluoxetine Hydrochloride to determine the IC50 value.

Protocol 2.2: Annexin V/PI Staining for Apoptosis

Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Materials:

  • Cell line of interest cultured in 6-well plates

  • N-Methyl Fluoxetine Hydrochloride

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of N-Methyl Fluoxetine Hydrochloride (e.g., 1, 5, and 10 µM) for 24 hours. [16]Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark. [16]4. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)

Section 3: Investigation of Off-Target and Broader Cellular Effects

Fluoxetine's effects extend beyond SERT, influencing other critical cellular systems. Investigating these "off-target" effects is vital for a complete understanding of its pharmacological profile.

Off_Target_Pathways cluster_0 Plasma Membrane cluster_1 Cytosol Fluoxetine Fluoxetine NMDA NMDA Receptor Fluoxetine->NMDA Inhibits (Low Affinity) Ca_Store Intracellular Ca2+ Stores (ER) Fluoxetine->Ca_Store Influences Release cAMP cAMP ↓ Fluoxetine->cAMP Decreases Ca_Cytosol [Ca2+]cyt ↑ Ca_Store->Ca_Cytosol

Caption: Potential off-target signaling pathways of Fluoxetine.

Application Note 3.1: Principles of Assessing NMDA Receptor Inhibition

Recent studies have suggested that fluoxetine may act as a low-affinity antagonist at N-methyl-D-aspartate (NMDA) receptors. [6]This effect is distinct from its SSRI activity and may contribute to its overall therapeutic profile.

The gold-standard technique to investigate this direct effect is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents flowing through NMDA receptors in response to their agonist, NMDA.

Experimental Rationale:

  • Cultured neurons (e.g., rat cortical cells) are used. [6]* A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

  • NMDA is applied to the cell to evoke an inward current through the NMDA receptors.

  • Fluoxetine is then co-applied with NMDA at various concentrations.

  • A reduction in the NMDA-evoked current in the presence of fluoxetine indicates an inhibitory effect.

  • By performing these measurements at different membrane potentials, the voltage dependency of the block can be determined, providing further insight into the binding site and mechanism of inhibition. [6]

Protocol 3.2: Measurement of Intracellular Calcium [Ca²⁺]cyt

Principle: Fluoxetine has been shown to induce a rise in cytosolic free calcium ([Ca²⁺]cyt) in various cell types, potentially by mobilizing it from intracellular stores like the endoplasmic reticulum. [8][18]This can be measured using fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, which increase their fluorescence intensity upon binding to Ca²⁺.

Materials:

  • Cell line of interest (e.g., COV434)

  • Black, clear-bottom 96-well plates

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • N-Methyl Fluoxetine Hydrochloride

  • Fluorescence plate reader with kinetic reading capability and appropriate filters (e.g., Ex/Em 490/525 nm for Fluo-4)

Procedure:

  • Cell Seeding: Seed cells onto a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS. Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dye in the aqueous buffer.

    • Remove the culture medium, wash cells once with HBSS.

    • Add 100 µL of loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of fresh HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Using the instrument's injection system, add a solution of N-Methyl Fluoxetine Hydrochloride to achieve the desired final concentration.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 5-10 minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence (F) relative to the baseline fluorescence (F₀) is calculated (F/F₀) and plotted over time to visualize the calcium response induced by fluoxetine.

References

  • U.S. Food and Drug Administration. (2009). PROZAC (fluoxetine hydrochloride) Label. Retrieved from [Link]

  • Zeppelin, T., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(14), 4583-4591. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3386, Fluoxetine. Retrieved from [Link]

  • Jacobson, P. A., & Johnson, C. E. (1994). Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents. American Journal of Health-System Pharmacy, 51(10), 1342-1345. Retrieved from [Link]

  • Iversen, L. (2019). TRACING THE NEUROCHEMICAL LEGACY OF FLUOXETINE (PROZAC) IN MODERN PSYCHIATRY. International Journal of Engineering, Science and Technology, 11(4), 1-15. Retrieved from [Link]

  • Uhl, K., et al. (2023). Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons. International Journal of Molecular Sciences, 24(20), 15405. Retrieved from [Link]

  • Kitaichi, Y., et al. (2010). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 159(3), 625-633. Retrieved from [Link]

  • Szekely, A., et al. (2007). Direct inhibitory effect of fluoxetine on N-methyl-D-aspartate receptors in the central nervous system. Biological Psychiatry, 62(11), 1303-1309. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). PROZAC (fluoxetine hydrochloride) Prescribing Information. Retrieved from [Link]

  • Al-Otaibi, B., et al. (2023). Fluoxetine induces oxidative stress-dependent DNA damage in human hepatoma cells. AIMS Molecular Science, 10(1), 1-14. Retrieved from [Link]

  • Pan, C.-Y., et al. (2018). Fluoxetine Inhibits DNA Repair and NF-ĸB-modulated Metastatic Potential in Non-small Cell Lung Cancer. Anticancer Research, 38(9), 5137-5146. Retrieved from [Link]

  • Düsman, E., et al. (2014). Cytotoxicity and mutagenicity of fluoxetine hydrochloride (Prozac), with or without vitamins A and C, in plant and animal model systems. Genetics and Molecular Research, 13(1), 578-589. Retrieved from [Link]

  • Dupont, E., et al. (2021). Fluoxetine affects cytosolic cAMP, ATP, Ca2+ responses to forskolin, and survival of human ovarian granulosa tumor COV434 cells. Experimental & Molecular Medicine, 53(5), 954-963. Retrieved from [Link]

  • Dupont, E., et al. (2021). Fluoxetine affects cytosolic cAMP, ATP, Ca 2+ responses to forskolin, and survival of human ovarian granulosa tumor COV434 cells. Experimental & Molecular Medicine, 53(5), 954-963. Retrieved from [Link]

  • Zeppelin, T., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Lee, B.-H., & Kim, Y.-K. (2006). Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide. Journal of Psychiatry & Neuroscience, 31(3), 186-192. Retrieved from [Link]

  • Po, W. W., et al. (2019). Fluoxetine exhibits a potent cytotoxic effect on AGS cells. ResearchGate. Retrieved from [Link]

  • De Letter, E. A., et al. (2006). Stability study of fluoxetine in formalin-fixed liver tissue. Journal of Analytical Toxicology, 30(8), 617-621. Retrieved from [Link]

  • Düsman, E., et al. (2014). Cytotoxicity and mutagenicity of fluoxetine hydrochloride (Prozac), with or without vitamins A and C, in plant and animal model systems. Genetics and Molecular Research. Retrieved from [Link]

  • Grzenja, A., et al. (2007). Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests. Chemosphere, 70(1), 89-96. Retrieved from [Link]

  • Al-Harbi, S., et al. (2018). Rapid Determination of Fluoxetine Concentration in Human Plasma by Ultra Performance Liquid Chromatography. Saudi Journal of Medical and Pharmaceutical Sciences, 4(9), 987-993. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-Methyl Fluoxetine Hydrochloride

Welcome to the Technical Support Center for formulation scientists and analytical researchers working with N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2). N-Methyl Fluoxetine is a tertiary amine derivative and know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and analytical researchers working with N-Methyl Fluoxetine Hydrochloride (CAS: 885101-12-2).

N-Methyl Fluoxetine is a tertiary amine derivative and known impurity/metabolite of fluoxetine. The addition of the N-methyl group increases the molecule's lipophilicity compared to its secondary amine parent. Despite being a hydrochloride salt, the bulky, highly hydrophobic trifluoromethylphenoxy moiety severely restricts its aqueous solubility, complicating both analytical recovery and formulation development.

This guide synthesizes field-proven methodologies to overcome these thermodynamic barriers, providing self-validating protocols and mechanistic troubleshooting.

Diagnostic FAQs: Understanding the Physicochemical Barriers

Q: Why does N-Methyl Fluoxetine HCl exhibit poor aqueous solubility despite being an ionized salt? A: The solubility of an API salt is a competition between the hydration energy of the ions and the lattice energy of the crystal. In N-Methyl Fluoxetine HCl, the strong hydrogen bonding between the protonated tertiary amine and the chloride ion forms a rigid, one-dimensional network[1]. Furthermore, the highly lipophilic trifluoromethyl ( −CF3​ ) group repels water molecules, preventing efficient solvation. To improve solubility, you must either disrupt the crystal lattice (via co-crystallization), trap the molecule in a high-energy amorphous state (via solid dispersions), or shield the hydrophobic moiety (via cyclodextrin inclusion).

Q: I adjusted the pH of my buffer to 2.0, but solubility barely improved. Why? A: N-Methyl Fluoxetine is already fully protonated at pH 2.0 (its pKa is approximately 9.5). Lowering the pH further does not increase the degree of ionization. Instead, you are likely encountering the common-ion effect if your buffer relies on hydrochloric acid, which suppresses the dissolution of the hydrochloride salt. You must shift from pH manipulation to structural or complexation strategies.

Strategic Workflows & Mechanistic Pathways

To select the correct solubility enhancement strategy, refer to the decision matrix below.

Decision tree for selecting a solubility enhancement strategy for N-Methyl Fluoxetine HCl.

Quantitative Performance Data

The following table summarizes the expected solubility improvements based on analogous fluoxetine hydrochloride studies[1][2][3]:

Enhancement StrategyCarrier / Co-formerMechanism of ActionRelative Solubility IncreaseStability Profile
Pure API (Control) NoneCrystalline lattice1.0x (Baseline: ~14 mg/mL)High
Co-crystallization Succinic Acid (2:1)Lattice disruption~5.0xHigh
Inclusion Complex β -CyclodextrinHydrophobic shielding~15.0xModerate-High
Solid Dispersion PEG 4000 (1:4 ratio)Amorphous transition~25.0xModerate (Hygroscopic)

Validated Experimental Protocols

Protocol A: PEG 4000 Solid Dispersion (Solvent Evaporation Method)

Causality: Polyethylene Glycol (PEG) 4000 acts as a hydrophilic carrier. By dissolving both the drug and the polymer in a volatile solvent and rapidly evaporating it, the drug is forced into an amorphous state. PEG prevents the thermodynamic drive of N-Methyl Fluoxetine to recrystallize, drastically increasing the dissolution rate[2].

Step-by-Step Methodology:

  • Preparation: Weigh N-Methyl Fluoxetine HCl and PEG 4000 in a 1:4 weight ratio.

  • Solvation: Dissolve the mixture in a minimal volume of a co-solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) under continuous magnetic stirring at 300 rpm until a clear solution is achieved.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C to prevent thermal degradation of the API.

  • Desiccation: Place the resulting solid residue in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Gently pulverize the solid dispersion using a mortar and pestle, then pass through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). The disappearance of sharp crystalline peaks of the pure drug and the appearance of a broad "halo" confirms successful amorphization[2].

Protocol B: β -Cyclodextrin Inclusion Complex (Kneading Method)

Causality: β -Cyclodextrin ( β -CD) features a hydrophobic inner cavity (diameter ~6.8 Å) that perfectly accommodates the bulky trifluoromethylphenyl ring of the drug, while its hydrophilic exterior interacts with water[3].

Mechanistic pathway of β-Cyclodextrin host-guest inclusion complexation.

Step-by-Step Methodology:

  • Molar Ratio: Weigh equimolar amounts (1:1) of N-Methyl Fluoxetine HCl and β -CD.

  • Wetting: Place the β -CD in a glass mortar. Add a small volume of a 50% v/v ethanol-water solution to form a homogenous paste.

  • Kneading: Gradually add the N-Methyl Fluoxetine HCl powder to the paste. Knead continuously for 45–60 minutes. Add trace amounts of the ethanol-water mixture if the paste dries out prematurely.

  • Drying: Dry the kneaded mass in an oven at 45°C for 48 hours.

  • Sieving: Pulverize the dried complex and pass it through a 100-mesh sieve.

  • Self-Validation Step: Utilize Fourier Transform Infrared Spectroscopy (FTIR). A shift or dampening of the C-F stretching vibrations (typically around 1320-1100 cm⁻¹) indicates successful encapsulation of the trifluoromethyl group within the CD cavity[3].

Troubleshooting Specific Formulations

Q: I attempted co-crystallization to improve solubility, but my dissolution rate actually decreased. What went wrong? A: You likely selected the wrong co-former. If you used an aromatic or hydrophobic co-former like benzoic acid , the resulting cocrystal will be less soluble than the pure hydrochloride salt[1]. To increase solubility, you must use a highly water-soluble, aliphatic dicarboxylic acid co-former, such as succinic acid (forming a 2:1 fluoxetine HCl:succinic acid complex). Succinic acid disrupts the tight chloride-amine hydrogen bonding network, facilitating rapid hydration and dissolution[1].

Q: My PEG 4000 solid dispersion shows excellent initial solubility, but the drug precipitates out of solution after 2 hours. How do I stabilize it? A: This is a classic "spring and parachute" failure. The solid dispersion acts as a "spring," rapidly supersaturating the solution, but lacks a "parachute" to prevent the thermodynamically unstable amorphous drug from recrystallizing. Fix: Incorporate a precipitation inhibitor. Adding a small percentage (2-5% w/w) of a secondary polymer like HPMC (Hydroxypropyl methylcellulose) or PVP K-30 to your PEG matrix will sterically hinder crystal nucleation in the aqueous medium, maintaining the supersaturated state.

Q: I am trying to use γ -Cyclodextrin instead of β -Cyclodextrin. Is this viable? A: Yes, highly viable. γ -Cyclodextrin ( γ -CD) has a larger cavity size and higher intrinsic water solubility than β -CD. Studies have shown that complexing fluoxetine derivatives with 10% γ -CD can enhance aqueous solubility up to 4-fold over baseline and significantly increase oral bioavailability[4]. Ensure you use a 1:1 molar ratio and validate with continuous variation (Job's plot) via spectrofluorimetry.

References

  • Pegylated Solid Dispersions for Enhancement of In-vitro Drug Release of Sertraline and Fluoxetine. International Journal of Pharmaceutical Sciences Review and Research.5

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.1

  • Molecular Modeling and Experimental Investigations of the Interaction Between Fluoxetine and Beta-Cyclodextrin in Aqueous Solution. Romanian Journal of Biophysics.3

  • The inclusion of fluoxetine into gamma-cyclodextrin increases its bioavailability: behavioral, electrophysiological and pharmacokinetic studies. ResearchGate (Psychopharmacology).4

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl Fluoxetine Hydrochloride HPLC Peak Tailing

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Methyl Fluoxetine Hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Methyl Fluoxetine Hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the problem and a logical, field-proven workflow to resolve it.

Understanding the Problem: What is Peak Tailing and Why Does it Happen with N-Methyl Fluoxetine?

In an ideal HPLC separation, a chromatographic peak should be a symmetrical Gaussian shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1][2] This is not merely a cosmetic issue; it can significantly compromise the accuracy and precision of quantification by making peak integration difficult and can obscure the resolution of closely eluting compounds.[3][4] For regulatory compliance and data integrity, achieving symmetrical peaks is crucial.

N-Methyl Fluoxetine, like its parent compound Fluoxetine, is a basic compound containing a tertiary amine functional group.[5][6][7] This chemical characteristic is the primary reason it is susceptible to peak tailing in reversed-phase HPLC. The issue arises from secondary interactions between the protonated (positively charged) analyte and residual silanol groups on the surface of the silica-based stationary phase.[8][9]

At mobile phase pH values below the pKa of the silanol groups (typically around 3.5-4.5 for Type A silica and >8 for high-purity Type B silica), the silanols are protonated (Si-OH) and relatively neutral.[10] However, at mid-range pH values (e.g., pH 4-7), a significant portion of these silanol groups become deprotonated and negatively charged (Si-O⁻).[9] Your positively charged N-Methyl Fluoxetine molecule then interacts with these negatively charged sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic interaction with the C18 stationary phase.[8][10] This "sticky" interaction slows down a fraction of the analyte molecules, causing them to elute later and resulting in a tailed peak.

Frequently Asked Questions (FAQs)

Q1: My USP Tailing Factor is consistently above 1.5 for N-Methyl Fluoxetine. What is the most likely cause?

A: For a basic compound like N-Methyl Fluoxetine, the most probable cause is a secondary ionic interaction between your protonated analyte and ionized residual silanol groups on your HPLC column's stationary phase.[3][8][9] This is especially common when operating in a mid-range pH (approximately 4-7) where silanols are deprotonated and the amine is protonated.

Q2: Will switching my organic modifier from acetonitrile to methanol help reduce peak tailing?

A: While the choice of organic modifier can influence selectivity, it is less likely to be the primary solution for severe peak tailing caused by silanol interactions. However, methanol is more protic and can sometimes better shield silanol groups, offering a marginal improvement. The more impactful solution lies in addressing the pH of the mobile phase and the choice of column.

Q3: I see tailing for all the peaks in my chromatogram, not just N-Methyl Fluoxetine. What should I investigate first?

A: If all peaks are tailing, the issue is likely a physical or system-wide problem rather than a chemical one specific to your analyte. You should investigate for "dead volume" in your system, which can be caused by poorly fitted connections, tubing with an unnecessarily large internal diameter, or a void that has formed at the inlet of your column.[4]

Q4: Can I use a high pH mobile phase to analyze N-Methyl Fluoxetine?

A: Yes, using a high pH (e.g., pH > 9) mobile phase is a valid strategy. At high pH, N-Methyl Fluoxetine (a tertiary amine) will be in its neutral, unprotonated state, which eliminates the ionic interaction with any deprotonated silanols. However, you MUST use a pH-stable column (e.g., a hybrid or specially bonded silica column) as traditional silica-based columns will rapidly degrade and dissolve at high pH.[3][11]

Systematic Troubleshooting Guide

A systematic approach is critical to efficiently diagnose and resolve the issue. The following workflow is designed to address the most common causes first, saving you time and resources.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_B cluster_C cluster_D A Problem: Peak Tailing Observed (USP Tailing Factor > 1.2) B Step 1: Mobile Phase Optimization A->B C Step 2: Column Evaluation B->C If tailing persists E Solution: Symmetrical Peak Achieved B->E If resolved B1 Adjust Mobile Phase pH (Lower to pH < 3.0) B->B1 D Step 3: System & Sample Check C->D If tailing persists C->E If resolved C1 Use a High-Purity, End-Capped Type B Silica Column C->C1 D->E If resolved D1 Check for Extra-Column Volume (Fittings, Tubing) D->D1 B2 Add Competing Base (e.g., 10-25 mM Triethylamine) B1->B2 B3 Increase Buffer Concentration (e.g., to 25 mM) B2->B3 C2 Consider a Column with an Alternative Stationary Phase (e.g., Polar-Embedded) C1->C2 C3 Check for Column Contamination/Age C2->C3 D2 Ensure Sample Solvent is Compatible with Mobile Phase D1->D2 D3 Reduce Sample Concentration (Check for Overload) D2->D3

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization (The Most Powerful Tool)

The mobile phase composition is the most critical factor influencing the peak shape of basic compounds.

Protocol 1: Mobile Phase pH Adjustment

Rationale: The ionization state of both the N-Methyl Fluoxetine and the stationary phase silanol groups is controlled by pH. By lowering the mobile phase pH to below 3.0, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral.[9] This eliminates the opportunity for strong ionic interactions, significantly improving peak symmetry. While your analyte will be fully protonated (positively charged), the absence of a negatively charged stationary phase surface prevents the problematic secondary retention mechanism.

Experimental Steps:

  • Prepare an acidic mobile phase modifier. A common and effective choice is 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in both the aqueous (Solvent A) and organic (Solvent B) phases.

  • Measure and confirm the final pH of the aqueous portion of your mobile phase is ≤ 3.0.

  • Equilibrate the column thoroughly with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Inject your N-Methyl Fluoxetine standard and assess the peak shape. A significant improvement is expected.

Table 1: Recommended Mobile Phase Modifiers for Low pH Analysis

ModifierTypical ConcentrationVolatility (LC-MS)Notes
Formic Acid0.1%HighGood general-purpose choice, provides good peak shape.
Trifluoroacetic Acid (TFA)0.05% - 0.1%HighA strong ion-pairing agent that can further improve peak shape but may cause ion suppression in MS detection.
Phosphate Buffer10-25 mMLowExcellent for UV detection, provides robust pH control. Not suitable for LC-MS.
Protocol 2: Addition of a Competing Base

Rationale: If operating at a low pH is not feasible due to analyte stability or retention issues, adding a small, basic molecule to the mobile phase can improve peak shape. This "competing base," typically triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[12]

Experimental Steps:

  • Prepare your mobile phase (e.g., Acetonitrile:Water with a suitable buffer like phosphate or acetate).

  • Add Triethylamine (TEA) to the aqueous portion of the mobile phase to a final concentration of 10-25 mM.

  • Adjust the pH of the mobile phase to your desired setpoint (e.g., pH 6.0).

  • Equilibrate the column extensively (at least 20 column volumes) to ensure the stationary phase is fully saturated with TEA.

  • Inject your sample and compare the peak shape to the chromatogram obtained without TEA.

Caution: TEA can be difficult to remove from a column and may shorten its lifetime.[12] It is often best to dedicate a column for methods using amine additives.

Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your column may be the root cause.

Guideline 1: Choose the Right Column

Rationale: Modern HPLC columns are designed to minimize the very problem you are facing. Not all C18 columns are created equal.

  • High-Purity, End-Capped, Type B Silica Columns: These are the modern standard. They are made from silica with very low metal content and have undergone a process called "end-capping" where most of the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert.[4][8] This dramatically reduces the number of active sites available to interact with basic analytes.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group embedded within the C18 chain or at the end. This polar group helps to shield the residual silanols and can provide alternative selectivity.

Guideline 2: Assess Column Health

Rationale: Columns are consumables and their performance degrades over time. Contaminants from the sample matrix can accumulate on the column frit or the head of the column, creating active sites that cause tailing.[3] The bonded phase can also hydrolyze and strip away, especially under harsh pH conditions, exposing more active silanol groups.[3]

Troubleshooting Steps:

  • Replace the Column: The quickest way to determine if the column is the problem is to replace it with a new one of the same type. If the peak shape improves, the old column was the issue.

  • Use a Guard Column: A guard column is a small, inexpensive column placed before your main analytical column. It will trap strongly retained matrix components and protect the primary column, extending its life.[3] If peak shape degrades over a series of injections, replacing the guard column can often restore performance.[3]

  • Column Flushing: If you suspect contamination, try flushing the column with a strong solvent (following the manufacturer's recommendations). For a reversed-phase column, this might involve flushing with 100% acetonitrile, followed by isopropanol, and then returning to your mobile phase conditions.

Step 3: System and Sample Considerations

If both mobile phase and column have been optimized, consider these final factors.

  • Extra-Column Volume: As mentioned in the FAQs, excessive volume between the injector and the detector can cause band broadening and tailing for all peaks. Ensure you are using tubing with a small internal diameter (e.g., 0.12 mm or 0.005 inches) and that all fittings are properly made to avoid dead volume.[4]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase's starting conditions (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase and lead to peak tailing.[1] To test for this, simply dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

Summary of Key Parameters for Method Development

Table 2: Quick Reference for Eliminating Peak Tailing

ParameterRecommendation for N-Methyl FluoxetineRationale
Column High-purity, end-capped C18 or C8Minimizes available silanol groups.
Mobile Phase pH Option 1 (Preferred): pH 2.5 - 3.0Protonates silanol groups, making them neutral.
Option 2 (High pH): pH > 9 (with a pH-stable column)Neutralizes the amine analyte.
Mobile Phase Additive Low pH: 0.1% Formic Acid or 0.05% TFAProvides pH control and good peak shape.
Mid-Range pH: 10-25 mM Triethylamine (TEA)Acts as a competing base to mask silanols.
Buffer Concentration 10-25 mM (for UV detection)Maintains a stable pH and ionic environment.
Sample Solvent Initial mobile phase compositionPrevents peak distortion due to solvent mismatch.

References

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl Fluoxetine Hydrochloride. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Stoll, D. R., & Medeiros, P. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • BenchChem. (2025, December).
  • Persee - PGeneral. (2025, August 22).
  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Fluoxetine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl Fluoxetine Hydrochloride Stability &amp; Troubleshooting in DMSO

Welcome to the Technical Support Center for N-Methyl Fluoxetine Hydrochloride (commonly referred to as Fluoxetine HCl), a potent and selective serotonin reuptake inhibitor (SSRI) widely used in neuropharmacological assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl Fluoxetine Hydrochloride (commonly referred to as Fluoxetine HCl), a potent and selective serotonin reuptake inhibitor (SSRI) widely used in neuropharmacological assays.

As a secondary amine hydrochloride, this compound presents unique stability challenges when formulated in organic solvents like Dimethyl Sulfoxide (DMSO). This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind solvent interactions, and implement self-validating protocols for assay reproducibility.

I. Quantitative Data Summaries

To ensure robust experimental design, it is critical to understand the physicochemical boundaries of N-Methyl Fluoxetine HCl. The following table synthesizes key solubility and stability metrics required for in vitro and in vivo applications.

ParameterValueMechanistic Rationale
DMSO Solubility ~16 mg/mLHigh solubility is facilitated by DMSO's strong hydrogen-bond acceptor properties, which readily solvate the hydrochloride salt 1[1].
Aqueous Solubility ~0.2 mg/mL (PBS, pH 7.2)Poor aqueous solubility necessitates the use of an organic solvent stock prior to dilution in biological buffers 1[1].
Solid Storage -20°C (or RT if desiccated)Stable for ≥2 years as a crystalline solid when strictly protected from ambient light and atmospheric moisture 2[2].
DMSO Stock Storage -20°CSub-zero storage slows oxidative degradation and solvolysis; stable for up to 3 months if properly sealed 3[3].
Aqueous Stability < 1 dayProne to rapid degradation and micro-precipitation; aqueous working solutions must be prepared fresh daily 1[1].
II. Troubleshooting FAQs

Q1: Why does my N-Methyl Fluoxetine HCl stock in DMSO lose receptor-binding efficacy after a month of use? A: This is almost universally caused by a combination of hygroscopic moisture absorption and freeze-thaw degradation . DMSO is highly hygroscopic. If a -20°C DMSO stock vial is opened before it fully equilibrates to room temperature, atmospheric moisture instantly condenses into the solvent. The introduction of water causes the hydrochloride salt of the drug to dissociate. Once "free-based," the secondary amine becomes highly susceptible to oxidative degradation. Furthermore, repeated freeze-thaw cycles (DMSO freezes at 18.5°C) exclude the solute from the solvent's crystal lattice, forcing the drug into highly concentrated liquid pockets that eventually precipitate.

Q2: I observed a slight yellowing of my DMSO stock solution. Is it still viable for cell culture assays? A: No. Discard the solution immediately. Yellowing is a macroscopic indicator of oxidative degradation. Because N-Methyl Fluoxetine is a secondary amine, it is intrinsically reactive. Studies on secondary amines demonstrate their high susceptibility to degradation pathways (such as Maillard-type reactions or direct oxidation) when exposed to reactive excipients, dissolved oxygen, or trace heavy metals4[4]. You must use anhydrous, sterile-filtered DMSO and purge the headspace with an inert gas to prevent this.

Q3: Can I store the diluted aqueous solution (e.g., in PBS or saline) at 4°C for a few days to save time? A: Absolutely not. The aqueous solubility of Fluoxetine HCl is severely limited (~0.2 mg/mL) 1[1]. In aqueous buffers, the compound is prone to rapid micro-precipitation and surface adsorption to the walls of plastic tubes. Aqueous solutions must be prepared immediately prior to your biological experiment and any remainder discarded after one day1[1].

III. Mechanistic Visualization

The following diagram maps the logical relationship between improper DMSO storage conditions, the resulting chemical degradation pathways, and the ultimate loss of assay integrity.

G Stock N-Methyl Fluoxetine HCl in DMSO Stock Moisture Moisture Condensation (Cold Opening) Stock->Moisture FreezeThaw Repeated Freeze-Thaw (Solute Exclusion) Stock->FreezeThaw Oxygen Dissolved Oxygen (No Argon Purge) Stock->Oxygen Hydrolysis Salt Dissociation (Free Base Formation) Moisture->Hydrolysis Precipitation Micro-precipitation & Concentration Loss FreezeThaw->Precipitation Oxidation Oxidative Degradation (Secondary Amine) Oxygen->Oxidation Hydrolysis->Oxidation Degraded Compromised Assay (Loss of SSRI Activity) Hydrolysis->Degraded Precipitation->Degraded Oxidation->Degraded

Logical relationship of N-Methyl Fluoxetine HCl degradation triggers and pathways in DMSO.

IV. Experimental Protocols
Protocol: Preparation and Preservation of Ultra-Stable DMSO Stock Solutions

Objective: To create a self-validating, highly stable stock of N-Methyl Fluoxetine HCl that maintains structural integrity for up to 3 months at -20°C.

Materials Required:

  • Lyophilized N-Methyl Fluoxetine HCl (≥98% purity)

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Argon or Nitrogen gas (sterile filtered)

  • Amber microcentrifuge tubes

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening, allow the sealed vial of lyophilized N-Methyl Fluoxetine HCl to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: This prevents the condensation of atmospheric moisture onto the highly hygroscopic powder, which would otherwise initiate premature salt dissociation.

  • Solvent Degassing: Purge the anhydrous DMSO with an inert gas (Argon or Nitrogen) for 5 minutes.

    • Causality: Displacing dissolved oxygen mitigates the risk of oxidative degradation of the secondary amine 1[1].

  • Reconstitution: Add the calculated volume of purged DMSO directly to the vial to achieve the desired concentration (do not exceed 16 mg/mL). Pipette gently up and down to dissolve. Do not vortex vigorously, as this introduces micro-bubbles of ambient air.

  • Aliquoting (Critical Step): Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) into amber microcentrifuge tubes. Amber tubes protect the photosensitive compound from UV/Vis degradation2[2].

  • Inert Gas Blanket: Gently blow Argon or Nitrogen gas over the headspace of each individual tube for 3 seconds before immediately capping.

  • Storage: Transfer all aliquots to a -20°C freezer.

  • Usage Validation: When ready to use, thaw a single aliquot completely at RT. Visually inspect the tube against a white background; the solution must be perfectly clear and colorless. Dilute into your aqueous buffer immediately prior to the assay. Discard any unused portion of the thawed aliquot.

V. References
  • ChemicalBook. "Fluoxetine hydrochloride Properties."

  • Cayman Chemical. "Fluoxetine (hydrochloride) - Product Information."

  • AdipoGen Life Sciences. "Fluoxetine hydrochloride | CAS 56296-78-7."

  • Academia.edu. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine."

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for N-Methyl Fluoxetine Hydrochloride

Welcome to the dedicated technical support resource for the LC-MS/MS analysis of N-Methyl Fluoxetine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the LC-MS/MS analysis of N-Methyl Fluoxetine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Introduction to N-Methyl Fluoxetine Analysis

N-Methyl Fluoxetine, a tertiary amine and a close structural analog of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, presents unique challenges in bioanalysis due to its physicochemical properties. Achieving high sensitivity and robust quantification requires a nuanced understanding of its behavior in both the liquid chromatography and mass spectrometry domains. This guide provides a structured approach to method development and troubleshooting, empowering you to overcome common obstacles and achieve optimal analytical performance.

Physicochemical Properties of N-Methyl Fluoxetine Hydrochloride

A thorough understanding of the analyte's properties is the foundation of a successful LC-MS/MS method.

PropertyValue (Predicted/Estimated)Significance for LC-MS/MS Method Development
Molecular Formula C₁₈H₂₀F₃NO·HCl[1]Determines the monoisotopic mass for MS detection.
Molecular Weight 359.81 g/mol [1]Useful for preparing standard solutions.
pKa (Predicted) ~9.5 - 10.1As a basic compound, the mobile phase pH will critically affect its retention on reversed-phase columns and its ionization efficiency in the MS source. At a pH below its pKa, it will be protonated and more polar.[2]
cLogP (Predicted) ~4.2Indicates its hydrophobicity, suggesting good retention on reversed-phase columns.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of N-Methyl Fluoxetine Hydrochloride.

Q1: What are the recommended starting LC conditions for N-Methyl Fluoxetine analysis?

A1: For initial method development, a reversed-phase separation on a C18 column is recommended. Given its basic nature, controlling the mobile phase pH is crucial.

  • Column: A high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, <3 µm) is a good starting point to minimize peak tailing due to silanol interactions.[3]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% formic acid or 5-10 mM ammonium formate. Formic acid helps to protonate the analyte, improving ionization efficiency in positive ion mode ESI.[4][5] Ammonium formate acts as a buffer and can improve peak shape.[6][7]

    • Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile often provides better chromatographic efficiency and lower backpressure.

  • Gradient: A generic gradient from 5-95% organic over 5-10 minutes is a reasonable starting point.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) will ensure reproducible retention times.

Q2: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions for N-Methyl Fluoxetine?

A2: The selection of MRM transitions is a critical step for achieving sensitivity and selectivity. This is an empirical process that should be performed on your specific mass spectrometer.

Step-by-Step Protocol for MRM Optimization:

  • Prepare a Standard Solution: Make a 1 µg/mL solution of N-Methyl Fluoxetine Hydrochloride in your initial mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1): Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, which will be the protonated molecule [M+H]⁺. For N-Methyl Fluoxetine (free base MW = 323.36), the expected precursor ion is m/z 324.4.

  • Product Ion Scan (Q2): Select the precursor ion (m/z 324.4) in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions. Based on the fragmentation of similar compounds like fluoxetine, you can expect characteristic fragments.[8][9][10]

  • Optimize Collision Energy (CE): For each promising precursor-product ion pair, ramp the collision energy to find the value that yields the maximum product ion intensity.

  • Select Quantifier and Qualifier Ions: Choose the most intense and reproducible transition as your "quantifier." Select a second, also intense and specific, transition as your "qualifier" for confirmation. It is recommended to have at least two MRM transitions for each compound to enhance the selectivity of the method.[11]

MRM_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization Prep Prepare 1 µg/mL Standard Solution Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Q1_Scan Q1 Full Scan: Identify [M+H]⁺ Infusion->Q1_Scan Product_Scan Product Ion Scan: Identify Fragments Q1_Scan->Product_Scan CE_Opt Optimize Collision Energy (CE) Product_Scan->CE_Opt Select_MRM Select Quantifier & Qualifier Ions CE_Opt->Select_MRM

Q3: What are the best sample preparation techniques for N-Methyl Fluoxetine in biological matrices like plasma?

A3: The choice of sample preparation technique depends on the required sensitivity, sample volume, and throughput.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening or when high sensitivity is not required. Acetonitrile is a common precipitation solvent.[5]

    • Protocol: Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT, reducing matrix effects. Due to the basic nature of N-Methyl Fluoxetine, a "back-extraction" technique is often effective.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, leading to the best sensitivity. A mixed-mode cation exchange (MCX) sorbent is ideal for basic compounds like N-Methyl Fluoxetine.

    • Protocol (MCX SPE):

      • Condition: Methanol followed by water.

      • Equilibrate: Acidic buffer (e.g., 2% formic acid in water).

      • Load: Pre-treated plasma sample (e.g., diluted with acidic buffer).

      • Wash 1: Acidic buffer to remove polar interferences.

      • Wash 2: Methanol to remove non-polar interferences.

      • Elute: 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Dry the eluate and reconstitute in the mobile phase.

Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-Methyl Fluoxetine.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue for basic compounds and can significantly impact sensitivity and integration accuracy.

Root Causes and Solutions:

CauseExplanationSolution
Secondary Silanol Interactions The positively charged N-Methyl Fluoxetine can interact with negatively charged residual silanol groups on the silica-based column packing material.[6][7]1. Use a High-Purity, End-Capped Column: Modern C18 columns are designed to minimize exposed silanols.[3] 2. Lower Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) protonates the silanol groups, reducing their negative charge and minimizing ionic interactions.[4] 3. Increase Buffer Concentration: A higher concentration of a competing base (e.g., ammonium ions from ammonium formate) can shield the silanol groups from the analyte.[6]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to tailing.Reduce the injection volume or dilute the sample.
Extra-Column Dead Volume Excessive tubing length or poor connections between the column and mass spectrometer can cause peak broadening and tailing.Use pre-cut, low-dead-volume tubing and ensure all fittings are properly tightened.

Peak_Tailing_Troubleshooting Start Poor Peak Shape (Tailing) CheckColumn Is the column old or a general-purpose C18? Start->CheckColumn CheckMobilePhase Is the mobile phase acidified (e.g., 0.1% FA)? CheckColumn->CheckMobilePhase No Sol_NewColumn Action: Use a high-purity, end-capped C18 column. CheckColumn->Sol_NewColumn Yes CheckConcentration Is the analyte concentration high? CheckMobilePhase->CheckConcentration No Sol_Acidify Action: Add 0.1% formic acid or 5-10 mM ammonium formate. CheckMobilePhase->Sol_Acidify Yes CheckFittings Are all connections (tubing, fittings) optimized? CheckConcentration->CheckFittings No Sol_Dilute Action: Dilute the sample or reduce injection volume. CheckConcentration->Sol_Dilute Yes Sol_Fittings Action: Use low-dead-volume tubing and check fittings. CheckFittings->Sol_Fittings No

Issue 2: Low Sensitivity / Poor Ionization

If you are struggling to achieve the desired sensitivity, the issue may lie in the ionization process within the mass spectrometer source.

Root Causes and Solutions:

CauseExplanationSolution
Suboptimal Mobile Phase pH For positive mode ESI, the analyte should be protonated in the mobile phase. Since N-Methyl Fluoxetine is a base, a lower pH mobile phase will favor protonation.[7][12]Ensure the mobile phase pH is at least 2 units below the pKa of N-Methyl Fluoxetine. A mobile phase with 0.1% formic acid (pH ~2.7) is generally effective.
Ion Suppression Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.1. Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering compounds. 2. Enhance Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove matrix components.[13] 3. Dilute the Sample: This can reduce the concentration of interfering species.
Inefficient ESI Source Parameters The spray voltage, gas flows (nebulizing and drying), and source temperature all affect the efficiency of desolvation and ionization.Systematically optimize the ESI source parameters by infusing a standard solution and adjusting each parameter to maximize the analyte signal.
Adduct Formation The formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) can split the ion current, reducing the intensity of the desired [M+H]⁺ ion.1. Use High-Purity Solvents and Additives: Minimize sources of sodium and potassium contamination. 2. Add Ammonium Formate/Acetate: The ammonium ions can compete with metal ions for adduction, favoring the formation of [M+H]⁺.
Issue 3: High Background Noise

High background noise can obscure the analyte peak and negatively impact the signal-to-noise ratio, leading to poor sensitivity and reproducibility.

Root Causes and Solutions:

CauseExplanationSolution
Contaminated Solvents or Reagents Impurities in the mobile phase or sample preparation reagents can contribute to high background.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Build-up of contaminants in the autosampler, pump, or tubing can leach into the mobile phase.Flush the entire LC system with a strong solvent wash (e.g., isopropanol) and ensure regular preventative maintenance.
Dirty Mass Spectrometer Source Over time, the ion source components (e.g., capillary, cone) can become coated with non-volatile material, leading to high background.Follow the manufacturer's instructions for cleaning the ion source components.
Carryover Residual analyte from a previous high-concentration sample can appear as a broad peak or elevated baseline in subsequent injections.1. Optimize Autosampler Wash: Use a strong wash solvent in the autosampler wash routine. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.

Conclusion

Optimizing the LC-MS/MS analysis of N-Methyl Fluoxetine Hydrochloride is a systematic process that begins with a solid understanding of the analyte's physicochemical properties. By carefully selecting and optimizing chromatographic conditions, sample preparation techniques, and mass spectrometry parameters, researchers can achieve the high sensitivity and reproducibility required for demanding bioanalytical applications. This guide provides a framework for both proactive method development and reactive troubleshooting, enabling you to confidently address the challenges associated with the analysis of this and similar basic compounds.

References

  • Kafeenah, F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 847–854. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • Phenomenex Inc. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]

  • Negi, G., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s245-s252. Available at: [Link]

  • Eyles, T. A., & Smith, H. J. (2015). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 6(7), 1032–1040. Available at: [Link]

  • Natural Resources for Human Health. (2024). Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Natural Resources for Human Health. Available at: [Link]

  • de Castro, A., et al. (2018). Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 52, 124-131. Available at: [Link]

  • Yadav, M., et al. (2018). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Applied Pharmaceutical Science, 8(09), 083-090. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • LCGC International. (2021). Optimizing LC–MS and LC–MS-MS Methods. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2007). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Handbook of LC-MS Bioanalysis (pp. 91-105). John Wiley & Sons, Inc. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Chromatography B, 879(31), 3669-3675. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Available at: [Link]

  • Restek Corporation. (2024). Compound optimization in LC-MS/MS—Why does it matter? Available at: [Link]

  • Chen, C., et al. (2014). Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 11(10), 10459-10476. Available at: [Link]

  • ResearchGate. (2021). If one Transition is sufficient for Quantification in LC-MS/MS method ? Available at: [Link]

  • ResearchGate. (2018). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Chromatography B, 879(31), 3669-3675. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available at: [Link]

  • Duquesne Scholarship Collection. (2021). Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Available at: [Link]

  • PeerJ. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801-2812. Available at: [Link]

  • ResearchGate. (2020). Full scan positive ion mass spectra and the proposed fragmentation of (a) FLX, (b) RIS, (c) 9-OH-RIS, and (d) OLA (IS). Available at: [Link]

  • ChemAxon. (n.d.). Predicting pKa. Available at: [Link]

  • Journal of Cheminformatics. (2018). JPlogP: An improved logP predictor trained using predicted data. Available at: [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available at: [Link]

  • CORESTA. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. Available at: [Link]

  • ResearchGate. (2021). Figur 2. A visualization of how (A) fluoxetine, a weak base with pKa... Available at: [Link]

  • MDPI. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Available at: [Link]

  • ResearchGate. (2020). Full scan positive ion mass spectra and the proposed fragmentation of (a) FLX, (b) RIS, (c) 9-OH-RIS, and (d) OLA (IS). Available at: [Link]

  • MDPI. (2020). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Available at: [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]

  • NIST. (n.d.). Fluoxetine. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). (B). Product ion mass spectra of Fluoxetine ( m/z 310.12→148.07 amu),... Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Matrix Effects in N-Methyl Fluoxetine (Norfluoxetine) Plasma Assays

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding ion suppression in LC-MS/MS assays for N-Methyl Fluoxetine Hydrochloride (Norfluoxetine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding ion suppression in LC-MS/MS assays for N-Methyl Fluoxetine Hydrochloride (Norfluoxetine). This guide provides a mechanistic understanding of matrix effects and self-validating protocols to ensure your assay meets stringent regulatory standards (1[1], 2[2]).

Mechanistic Workflow for Matrix Effect Resolution

MatrixWorkflow Start Identify Ion Suppression in LC-MS/MS Eval Post-Column Infusion & Calculate Matrix Factor Start->Eval Isolate Identify Source: Phospholipids vs. Salts Eval->Isolate Prep Optimize Sample Prep: Implement MCX-SPE Isolate->Prep High Phospholipids (Late Eluting) Chrom Optimize Chromatography: Adjust Gradient Profile Isolate->Chrom Co-eluting Salts (Early Eluting) Validate Validate per ICH M10 (IS-Normalized MF CV ≤ 15%) Prep->Validate Chrom->Validate

Workflow for diagnosing and resolving matrix effects in norfluoxetine LC-MS/MS assays.

Troubleshooting & Frequently Asked Questions

Q1: Why does Norfluoxetine experience severe ion suppression in human plasma, even when using a Stable Isotope-Labeled Internal Standard (SIL-IS)?

The Causality: Norfluoxetine is a highly lipophilic secondary amine that extensively binds to plasma proteins (3[3]). In Electrospray Ionization (ESI) positive mode, norfluoxetine relies on protonation [M+H]+ at the droplet surface to enter the gas phase. Human plasma is rich in endogenous glycerophospholipids. If your sample preparation relies solely on Protein Precipitation (PPT), these phospholipids are co-extracted. Because phospholipids possess a highly surface-active polar head group, they outcompete norfluoxetine for available protons at the ESI droplet surface, neutralizing the analyte and causing severe signal suppression.

While a SIL-IS (e.g., Norfluoxetine-D5) compensates for this suppression analytically because it co-elutes and is suppressed equally, it does not fix the underlying sensitivity loss. If suppression is severe enough, your Lower Limit of Quantification (LLOQ) will fail reproducibility standards.

Q2: How do I quantitatively evaluate the matrix effect to ensure compliance with regulatory authorities?

The Standard: Both the FDA 2018 Bioanalytical Method Validation Guidance and the EMA ICH M10 guideline mandate the quantitative assessment of matrix effects using the Matrix Factor (MF) (1[1], 2[2]).

Self-Validating Protocol (Matrix Factor Calculation):

  • Extract blank plasma from at least 6 independent lots (including 1 hemolyzed and 1 lipemic lot).

  • Post-extraction, spike the blank matrix with Norfluoxetine and the SIL-IS at Low QC (LQC) and High QC (HQC) concentrations.

  • Prepare a neat (matrix-free) solution of Norfluoxetine and SIL-IS at the exact same concentrations.

  • Calculate the IS-Normalized MF:

    IS-Normalized MF=Peak Area Ratio (Analyte/IS) in Neat SolutionPeak Area Ratio (Analyte/IS) in Matrix​

Table 1: Regulatory Acceptance Criteria for Matrix Effects

ParameterRequirementAcceptance Criteria
Matrix Lots ≥ 6 independent sourcesMust include hemolyzed and lipemic lots
Concentration Levels Low QC and High QCEvaluated at both extremes of the curve
Precision (CV%) Coefficient of Variation of IS-Normalized MF≤ 15% across all 6 lots

If the CV% exceeds 15%, the method is not robust and requires immediate extraction or chromatographic optimization.

Q3: My current Protein Precipitation (PPT) method fails to clear the matrix. What is the optimal sample preparation strategy for Norfluoxetine?

The Causality: PPT relies on organic solvents to denature proteins, but it is entirely ineffective at removing endogenous lipids (). To isolate norfluoxetine (a basic compound with a pKa of ~9.8), switching to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the definitive solution.

MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma, norfluoxetine becomes positively charged and binds ionically to the sulfonic acid groups. This dual-retention mechanism allows you to aggressively wash the sorbent with 100% organic solvent to remove phospholipids, while the analyte remains locked in place.

SPE_Mechanism Load 1. Load Acidified Plasma (Analyte is protonated, binds ionically) Wash1 2. 2% Formic Acid in Water (Removes salts & hydrophilic matrix) Load->Wash1 Wash2 3. 100% Methanol Wash (Strips out neutral phospholipids) Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) (Deprotonates analyte, breaking ionic bond) Wash2->Elute

Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE for Norfluoxetine.

Step-by-Step Methodology: MCX-SPE Protocol

  • Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Reason: Disrupts protein binding and ensures complete protonation of the secondary amine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge (e.g., 30 mg/1 mL).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Reason: Removes salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Reason: Disrupts hydrophobic interactions, eluting phospholipids and neutral lipids.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Reason: The high pH (>10) neutralizes the norfluoxetine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in the initial mobile phase (4[4], 5[5]).

Q4: Can I resolve residual matrix effects purely through chromatographic optimization without changing my extraction method?

The Causality: Yes, if the matrix effect is localized to a specific retention time window. Phospholipids typically elute late in reversed-phase chromatography due to their long hydrophobic fatty acid tails. If norfluoxetine co-elutes with these lipids, you can adjust the gradient to separate them.

Optimization Strategy:

  • Post-Column Infusion: Continuously infuse a neat solution of norfluoxetine into the MS via a T-junction while injecting a blank plasma extract from the LC. A dip in the baseline signal indicates the exact retention time of the matrix suppressors.

  • Gradient Adjustment: Adjust the initial organic composition (e.g., Methanol or Acetonitrile) to elute norfluoxetine earlier, or employ a shallower gradient to increase resolution between the analyte and the suppression zone (4[4]).

  • Column Wash: Implement a sharp step-gradient to 95% organic solvent immediately after the analyte elutes, holding it for 1-2 minutes. Reason: This flushes strongly retained phospholipids off the column, preventing them from bleeding into subsequent injections (a phenomenon known as the "ghost matrix effect").

References

  • EMA ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI (2024) URL:[Link]

  • Simultaneous analysis of olanzapine, fluoxetine, and norfluoxetine in human plasma using liquid chromatography-mass spectrometry and its application to a pharmacokinetic study Source: PubMed (2018) URL:[Link]

  • Rapid and direct measurement of free concentrations of highly protein-bound fluoxetine and its metabolite norfluoxetine in plasma Source: PubMed (2005) URL:[Link]

  • Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Optimization

N-Methyl Fluoxetine Hydrochloride: Technical Support &amp; Storage Optimization Guide

Introduction This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-Methyl Fluoxetine Hydrochloride. As a critical analogue and potential impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-Methyl Fluoxetine Hydrochloride. As a critical analogue and potential impurity of Fluoxetine, understanding its stability profile is paramount for ensuring experimental accuracy, reproducibility, and the integrity of research data. This document moves beyond simple temperature recommendations to explain the underlying chemical principles and provides actionable protocols for validating long-term storage conditions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid N-Methyl Fluoxetine Hydrochloride?

For long-term storage (≥ 1 year) of the solid (powder) compound, we strongly recommend -20°C in a tightly sealed container.[1][2][3] This temperature significantly reduces the kinetic energy of molecules, minimizing the potential for slow-progressing solid-state degradation.

Q2: How should I store the solid compound for short-term, daily use?

For short-term storage (up to several weeks), 4°C is acceptable, provided the compound is kept in a desiccator or a container with a desiccant.[4] The primary risk at this temperature is not thermal degradation but moisture absorption, as amine hydrochlorides can be hygroscopic.[5]

Q3: What is the optimal storage condition for N-Methyl Fluoxetine Hydrochloride in a solvent?

Once dissolved, the compound is more susceptible to degradation. For stock solutions, aliquot into single-use volumes and store at -80°C for stability up to 6 months or longer.[1][4] For working solutions that will be used within a month, -20°C is a viable option.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Does this compound need to be protected from light?

Yes. The parent compound, Fluoxetine, is known to be susceptible to photodegradation, particularly in solution.[6][7] Therefore, it is imperative to store both solid and dissolved N-Methyl Fluoxetine Hydrochloride in amber vials or otherwise protected from light to prevent photolytic degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during handling and storage.

Q: My solid N-Methyl Fluoxetine Hydrochloride has developed a yellowish tint. Is it still usable?

A color change often indicates a chemical modification and potential degradation. While the compound itself is described as a white to off-white solid, a distinct change to yellow suggests the formation of chromophoric degradation products.

  • Causality: This could be due to oxidation or interaction with atmospheric contaminants, especially if the container was not sealed properly.

  • Recommended Action: Do not assume the material is pure. Before use, you must re-qualify the material using an analytical technique like HPLC-UV or LC-MS to assess its purity. Compare the chromatogram to a reference standard or a previously established profile.

Q: I'm observing a new, small peak in my HPLC analysis of a stored stock solution. What could this be?

The appearance of a new peak is a classic sign of degradation.

  • Causality: Based on the known degradation pathways of the parent molecule Fluoxetine, this new peak could be a result of:

    • Hydrolysis: Cleavage of the ether linkage, particularly under strongly acidic or basic conditions, though this is less likely in neutral solvents.[8][9]

    • Oxidation: Formation of an N-oxide or other oxidative products.

    • Photodegradation: If the solution was exposed to light, various photoproducts can form.[6][10]

  • Recommended Action:

    • Confirm the identity of the new peak using mass spectrometry (LC-MS).

    • Review your storage procedure. Was the solution protected from light? Was it subjected to freeze-thaw cycles? Was the pH of the solvent appropriate?

    • Prepare a fresh stock solution from a reliable solid source and compare its analytical profile.

Q: My compound is not dissolving as readily as it used to. What is the cause?

Difficulty in dissolution can suggest either a change in the physical form of the material or the presence of insoluble degradation products.

  • Causality: This is most commonly caused by moisture absorption. The hygroscopic nature of amine salts can lead to clumping and changes in the crystal lattice, affecting solubility.[5]

  • Recommended Action:

    • Ensure the compound is stored in a desiccated environment.

    • Before weighing, allow the container to equilibrate to room temperature to prevent condensation on the cold powder.

    • If solubility issues persist, sonication or gentle warming may aid dissolution, but be aware that warming can accelerate degradation in solution. The purity should be verified by HPLC.

In-Depth Technical Guide: Optimizing Storage Stability

Chemical Stability Profile

N-Methyl Fluoxetine Hydrochloride, as an amine hydrochloride, is relatively stable in its solid, crystalline form. The protonated amine group reduces the reactivity of the nitrogen atom. However, the molecule possesses several sites susceptible to chemical degradation over time, primarily the ether linkage and the tertiary amine group.

  • Hydrolytic Degradation: The ether bond is the most likely site for hydrolysis. While generally stable, this reaction can be catalyzed by strongly acidic or basic conditions. Storing the compound in neutral, aprotic solvents when in solution is advisable.[7]

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. This can be accelerated by exposure to air (oxygen), trace metal ions, or peroxides in solvents like THF or ether.

  • Thermal Degradation: The molecule is reasonably stable against thermal stress at ambient temperatures.[7][9] However, elevated temperatures (e.g., >60°C) will accelerate all other degradation pathways. Long-term storage at sub-zero temperatures is a preventative measure to minimize all kinetic processes.

  • Photolytic Degradation: A significant risk, especially in solution. UV or even ambient light can provide the energy to initiate cleavage of the C-O ether bond or other radical-based reactions.[6][10]

Visualization of Potential Degradation & Experimental Workflow

Below are diagrams illustrating the key degradation pathways and a logical workflow for establishing and validating your own long-term storage conditions.

cluster_degradation Potential Degradation Pathways A N-Methyl Fluoxetine HCl B N-Oxide Product A->B Oxidation C Ether Cleavage Products (e.g., 4-(Trifluoromethyl)phenol) A->C Hydrolysis (Acid/Base) D Photodegradation Products A->D Light (UV/Visible) start Receive/Synthesize N-Methyl Fluoxetine HCl initial_qc Initial QC Analysis (HPLC, LC-MS, Purity) start->initial_qc decision Storage Form? initial_qc->decision solid Solid (Powder) decision->solid Solid solution Solution (in Solvent) decision->solution Solution store_solid Store at -20°C Tightly Sealed, Desiccated Protected from Light solid->store_solid store_solution Aliquot & Store at -80°C Protected from Light solution->store_solution stability_study Initiate Long-Term Stability Study (ICH Q1A) store_solid->stability_study store_solution->stability_study pull_points Pull Samples at Timepoints (e.g., 3, 6, 12 mo) stability_study->pull_points analyze Analyze Purity & Degradants (Stability-Indicating HPLC) pull_points->analyze evaluate Evaluate Data: Is Purity >98%? Are Degradants <0.5%? analyze->evaluate pass Storage Conditions Validated evaluate->pass Yes fail Re-evaluate Conditions (e.g., Lower Temp, Different Solvent) evaluate->fail No

Sources

Reference Data & Comparative Studies

Validation

N-Methyl Fluoxetine Hydrochloride vs. Fluoxetine Hydrochloride: A Comprehensive Efficacy and Pharmacological Comparison Guide

As a Senior Application Scientist, evaluating the structural and functional nuances of active pharmaceutical ingredients (APIs) and their derivatives is critical for drug development, quality control, and forensic toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural and functional nuances of active pharmaceutical ingredients (APIs) and their derivatives is critical for drug development, quality control, and forensic toxicology. Fluoxetine Hydrochloride is a gold-standard Selective Serotonin Reuptake Inhibitor (SSRI). However, its tertiary amine derivative—N-Methyl Fluoxetine Hydrochloride (also known as N,N-dimethylfluoxetine)—presents a distinct pharmacological and analytical profile.

This guide objectively compares the efficacy, receptor binding kinetics, and chemical stability of these two compounds, providing actionable experimental protocols and supporting data for researchers and drug development professionals.

Structural and Physicochemical Comparison

Fluoxetine is a secondary amine, a structural feature highly optimized for the central binding site (S1) of the human Serotonin Transporter (hSERT). N-Methyl Fluoxetine is formed by the addition of a methyl group to the amine nitrogen, converting it into a tertiary amine. This modification introduces steric bulk that fundamentally alters its thermodynamic binding profile and pharmacological efficacy.

Table 1: Comparative Physicochemical Data
PropertyFluoxetine HydrochlorideN-Methyl Fluoxetine Hydrochloride
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineN,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
CAS Number 59333-67-4885101-12-2
Molecular Weight 345.79 g/mol 359.81 g/mol
Amine Classification Secondary AmineTertiary Amine
Primary Context Active Pharmaceutical Ingredient (API)API Impurity[1] / Forensic Artifact[2] / Research Probe[3]
hSERT Inhibition (IC50) Baseline (High Potency)~12-fold higher IC50 (Reduced Potency)[4]

Pharmacological Efficacy: SERT Inhibition & Vasoactivity

Serotonin Transporter (hSERT) Binding Kinetics

The primary mechanism of action for fluoxetine is the inhibition of hSERT. When evaluating the efficacy of N-Methyl Fluoxetine, electrophysiological data reveals a significant drop in potency. According to recent studies utilizing intensity-based drug-sensing fluorescent reporters (iDrugSnFRs) and patch-clamp electrophysiology, N-Methyl Fluoxetine exhibits an IC50 approximately 12-fold higher than that of fluoxetine for the inhibition of hSERT transport-associated currents (4[4]).

Causality: The secondary amine of fluoxetine forms critical hydrogen bonds within the S1 pocket of SERT. The additional methyl group in N-Methyl Fluoxetine creates steric hindrance, preventing optimal alignment within the binding pocket. This sub-optimal fit increases the dissociation constant ( Kd​ ), requiring much higher concentrations of the tertiary amine to achieve the same level of transport inhibition.

SERT_Inhibition Fluoxetine Fluoxetine HCl (Secondary Amine) SERT Serotonin Transporter (hSERT) Electrogenic Transport Fluoxetine->SERT Optimal Binding NMethyl N-Methyl Fluoxetine HCl (Tertiary Amine) NMethyl->SERT Steric Hindrance HighPotency High Potency Inhibition (Baseline IC50) SERT->HighPotency Secondary Amine Fit LowPotency Reduced Potency Inhibition (~12-fold Higher IC50) SERT->LowPotency Tertiary Amine Fit

Caption: Comparative hSERT inhibition pathways demonstrating the impact of steric hindrance on IC50.

Vasoactive Properties

Beyond CNS targets, antidepressants exhibit off-target vascular effects, often leading to hypotension. Methylation of the pharmacophore significantly alters these vasodilator properties. While both compounds display vasorelaxant effects on pre-contracted aortic rings, the presence of the tertiary amine in N-Methyl Fluoxetine alters its interaction with endothelial pathways compared to the parent drug (5[5]).

Forensic and Analytical Significance

In pharmaceutical manufacturing, N-Methyl Fluoxetine is monitored as a synthetic impurity (often arising during the SN​Ar reaction phase) (1[1]). However, its most critical role is as a forensic artifact .

When biological tissues are embalmed using formalin (formaldehyde), fluoxetine undergoes an Eschweiler-Clarke reductive amination. The secondary amine reacts with formaldehyde to form the tertiary amine, N-Methyl Fluoxetine (2[2]). If a forensic toxicologist only screens for the parent drug in embalmed tissues, it will result in a false negative.

Forensic_Conversion Fluox Fluoxetine (Secondary Amine) Reaction Eschweiler-Clarke Reductive Amination Fluox->Reaction Formalin Formaldehyde (Embalming Fluid) Formalin->Reaction NMethyl N-Methyl Fluoxetine (Tertiary Amine) Reaction->NMethyl pH > 7.0, Time

Caption: Eschweiler-Clarke reductive amination of Fluoxetine into N-Methyl Fluoxetine in formalin-fixed tissues.

Experimental Methodologies

To validate the claims above, the following self-validating protocols are employed in modern pharmacological and analytical laboratories.

Protocol 1: In Vitro hSERT Electrophysiology Assay

We utilize whole-cell patch-clamp rather than traditional radioligand binding because SERT is an electrogenic transporter. Patch-clamp provides real-time, high-resolution data on transport-associated currents, directly correlating to drug efficacy.

  • Cell Preparation: Culture HeLa or HEK293T cells. Transiently transfect the cells with human SERT (hSERT) cDNA and an iFluoxSnFR biosensor construct.

  • Reagent Preparation: Prepare 10 mM stock solutions of Fluoxetine HCl and N-Methyl Fluoxetine HCl in DMSO. Dilute in extracellular recording buffer to target concentrations (10 nM to 100 µM).

  • Electrophysiological Setup: Perform whole-cell patch-clamp recordings. Voltage-clamp the transfected cells at a holding potential of -60 mV.

  • Current Induction: Apply 5-HT (serotonin) via a rapid perfusion system to induce hSERT transport-associated currents.

  • Inhibitor Titration: Co-apply 5-HT with escalating concentrations of either Fluoxetine or N-Methyl Fluoxetine.

  • Data Analysis: Measure the fractional inhibition of the 5-HT-induced current. Fit the dose-response curve to a single-site binding model to derive the exact IC50 values.

Protocol 2: Forensic Stability & Formalin Conversion Assay

This assay simulates the embalming process to establish the degradation kinetics of fluoxetine, ensuring forensic testing protocols account for artifact formation.

  • Tissue Spiking: Homogenize 250 mg of drug-free liver tissue and spike with 100 µg of Fluoxetine HCl standard.

  • Formalin Fixation: Submerge the spiked tissue samples in 20% formalin solutions buffered to three different pH levels (3.0, 7.0, and 9.5).

  • Incubation: Incubate the samples at room temperature in the dark for a total period of 30 days.

  • Extraction: On days 0, 4, 14, and 30, perform liquid-liquid extraction using an alkaline buffer (pH 9.0) and an organic solvent mixture (e.g., hexane/ethyl acetate).

  • GC-MS Analysis: Analyze the organic extract via Gas Chromatography-Mass Spectrometry (Electron Impact mode). Monitor the depletion of the Fluoxetine peak and the emergence of the N-Methyl Fluoxetine peak (noting the specific m/z shifts corresponding to the added methyl group). Note: Conversion is most rapid at pH 9.5.

References

  • Stability Study of Fluoxetine in Formalin-Fixed Liver Tissue. Journal of Analytical Toxicology (Oxford Academic). 2

  • Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Journal of Neuroscience. 4

  • Selective Serotonin Reuptake Inhibitors within Cells (PMC Archive). National Institutes of Health. 3

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development (ACS Publications). 1

  • Vasoactive properties of antidepressant N-alkyl derivatives. PubMed (National Library of Medicine). 5

Sources

Comparative

Comparing N-Methyl Fluoxetine Hydrochloride and Norfluoxetine pharmacokinetics

An in-depth comparative analysis of N-Methyl Fluoxetine Hydrochloride and Norfluoxetine requires a rigorous understanding of their structural chemistry, metabolic pathways, and pharmacokinetic (PK) behaviors. While both...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-Methyl Fluoxetine Hydrochloride and Norfluoxetine requires a rigorous understanding of their structural chemistry, metabolic pathways, and pharmacokinetic (PK) behaviors. While both compounds are intimately related to the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine, they occupy entirely different positions in the drug's lifecycle—one as a highly persistent active metabolite, and the other as a potent synthetic analog, impurity, or tissue artifact.

This guide provides an objective, data-driven comparison of their pharmacokinetic profiles, supported by mechanistic explanations and self-validating experimental protocols for their quantification.

Structural Causality and Metabolic Roles

The fundamental pharmacokinetic differences between these compounds stem from their amine methylation states, which dictate their lipophilicity, receptor affinity, and susceptibility to cytochrome P450 (CYP) enzymes.

  • Norfluoxetine (Primary Amine): Norfluoxetine is the desmethyl active metabolite of fluoxetine. It is formed primarily through CYP2D6-mediated N-demethylation1[1]. Because primary amines are more resistant to further rapid oxidative deamination in this specific structural conformation, norfluoxetine accumulates significantly in tissues, leading to a massive volume of distribution and an exceptionally prolonged half-life.

  • N-Methyl Fluoxetine (Tertiary Amine): Characterized by an N,N-dimethyl group, N-Methyl Fluoxetine Hydrochloride is frequently encountered as an analytical reference standard for fluoxetine impurities. Interestingly, it is also a known artifact in forensic toxicology, generated when fluoxetine is methylated by formaldehyde in embalmed or formalin-fixed tissues2[2]. Despite its status as an impurity, N-Methylfluoxetine retains comparable potency and selectivity to fluoxetine for serotonin reuptake inhibition3[3]. In vivo, tertiary amines typically undergo rapid first-pass hepatic N-demethylation, meaning N-Methyl Fluoxetine acts as a metabolic precursor to fluoxetine.

Metabolism NMF N-Methyl Fluoxetine (Tertiary Amine) FLX Fluoxetine (Secondary Amine) NMF->FLX Hepatic N-demethylation (Rapid First-Pass) NFLX Norfluoxetine (Primary Amine) FLX->NFLX CYP2D6 / CYP2C9 (Rate-Limiting)

Figure 1: Sequential N-demethylation pathway from N-Methyl Fluoxetine to Norfluoxetine.

Pharmacokinetic Data Comparison

The table below synthesizes the quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for both compounds. The extreme half-life of norfluoxetine is a critical factor in clinical pharmacology, as it ensures the drug persists in the systemic circulation for weeks after discontinuation 4[4].

Pharmacokinetic ParameterN-Methyl Fluoxetine HydrochlorideNorfluoxetine
Amine Classification Tertiary Amine (N,N-dimethyl)Primary Amine (Desmethyl)
Elimination Half-Life (t₁/₂) ~2–4 days (Predicted, rapid conversion)7–15 days4[4]
Metabolic Origin Synthetic analog / Formalin artifact 2[2]Active metabolite via CYP2D6/CYP2C91[1]
Enzyme Inhibition Moderate (Predicted)Potent CYP2D6 & CYP3A4 Inhibitor 5[5]
Pharmacodynamics (Target) SERT (Comparable potency to Fluoxetine)3[3]SERT (S-enantiomer is ~20x more potent than R) 6[6]

Experimental Methodology: Self-Validating LC-MS/MS Quantification

To objectively compare the pharmacokinetics of these analogs in vivo or in forensic samples, high-resolution LC-MS/MS is required. Because N-Methyl Fluoxetine, Fluoxetine, and Norfluoxetine share an identical core structure and differ only by the number of methyl groups, standard UV-Vis chromatography lacks the specificity to prevent cross-talk.

The following protocol utilizes a causality-driven Liquid-Liquid Extraction (LLE) paired with Multiple Reaction Monitoring (MRM).

Step-by-Step Protocol
  • Sample Preparation & Alkalinization:

    • Action: Spike 200 µL of plasma with 20 µL of Fluoxetine-d5 (Internal Standard). Add 100 µL of 0.1 M NaOH to adjust the sample to pH > 9.

    • Causality: These compounds are basic amines with pKa values ranging from ~8.7 to 9.5. Alkalinizing the matrix ensures the amines are fully un-ionized, which is a strict prerequisite for efficient partitioning into a non-polar organic solvent.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2 v/v). Vortex for 5 minutes and centrifuge at 4000 rpm. Extract the upper organic layer and evaporate to dryness under a gentle nitrogen stream.

    • Causality: The extreme lipophilicity of the un-ionized analytes drives them into the hexane layer. This specific solvent ratio leaves polar matrix interferents (like phospholipids) in the aqueous phase, establishing a self-validating system that minimizes ion suppression during mass spectrometry.

  • Chromatographic Separation:

    • Action: Reconstitute in 100 µL of mobile phase (Acetonitrile:Water 50:50 with 0.1% Formic Acid). Inject 10 µL onto a C18 Reverse-Phase column.

    • Causality: Formic acid provides the necessary protons to re-ionize the analytes for positive electrospray ionization (ESI+). The C18 column resolves the compounds based on lipophilicity (Norfluoxetine elutes first, followed by Fluoxetine, and finally the highly lipophilic N-Methyl Fluoxetine).

  • MRM Detection Parameters:

    • Norfluoxetine: m/z 296.2 → 134.17[7]

    • Fluoxetine: m/z 310.2 → 44.17[7]

    • N-Methyl Fluoxetine: m/z 324.2 → 58.1 (Dimethylamine fragment)

Workflow Step1 Plasma Sample + Internal Standard Alkalinization (pH > 9) Step2 Liquid-Liquid Extraction (LLE) Hexane:Isoamyl Alcohol (98:2) Step1->Step2 Step3 Reverse-Phase LC Separation C18 Column, Isocratic Flow Step2->Step3 Step4 ESI+ MS/MS Detection MRM Transitions Step3->Step4

Figure 2: Self-validating LC-MS/MS workflow for pharmacokinetic quantification of fluoxetine analogs.

References

  • Stability study of fluoxetine in formalin-fixed liver tissue - PubMed.[Link]

  • US11278544B2 - Compositions for affecting weight loss - Google P
  • Fluoxetine - StatPearls - NCBI Bookshelf.[Link]

  • The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine - ClinPGx.[Link]

  • Final Diagnosis -- Tricyclic antidepressants overdose.[Link]

  • Fluoxetine Pathway, Pharmacokinetics - ClinPGx.[Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Bioanalytical Method Validation of N-Methyl Fluoxetine Hydrochloride

Introduction: The Analytical Imperative for Fluoxetine Fluoxetine hydrochloride, chemically known as (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride, is a cornerstone of modern psychopharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Fluoxetine

Fluoxetine hydrochloride, chemically known as (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride, is a cornerstone of modern psychopharmacology as a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its extensive use in treating depressive and anxiety disorders necessitates rigorous quantification in biological matrices for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[1][4][5] The reliability of these studies—and the regulatory decisions they inform—hinges entirely on the quality of the bioanalytical data. Therefore, a fully validated, robust, and fit-for-purpose bioanalytical method is not merely a procedural step but the bedrock of confidence in the generated results.

This guide provides an in-depth comparison of the predominant bioanalytical methodologies for Fluoxetine. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, compare performance from an application-focused perspective, and provide actionable protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and validate the most appropriate method for their specific research context.

Pillar 1: The Regulatory Framework for Bioanalytical Method Validation (BMV)

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs BMV. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), have established comprehensive guidelines.[6][7][8] The harmonized ICH M10 guideline, now the global standard, outlines the essential parameters that a method must meet to be considered validated.[9][10]

A validated method must be a self-validating system, consistently demonstrating its reliability. The core validation parameters are designed to test the method's performance under various conditions, ensuring the integrity of the data it produces.

Caption: Core parameters for bioanalytical method validation as per ICH M10 guidelines.

Pillar 2: A Comparative Analysis of Bioanalytical Strategies

The choice of analytical technique is the most critical decision in method development. For Fluoxetine, three primary strategies have been historically employed, each with distinct advantages and challenges: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with conventional detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the undisputed gold standard for quantitative bioanalysis in modern drug development due to its superior sensitivity and selectivity.[11] The ability to specifically select a precursor ion (the parent molecule's mass) and a unique product ion (a specific fragment's mass) through Multiple Reaction Monitoring (MRM) provides a level of certainty that other methods cannot match, effectively filtering out noise from complex biological matrices.

The Causality Behind the Workflow: The LC-MS/MS workflow is a multi-stage process designed to isolate and confidently measure the analyte. Each step is optimized to ensure maximum recovery, minimal interference, and high throughput.

Caption: Typical workflow for the bioanalysis of Fluoxetine using LC-MS/MS.

Sample Preparation Insights: The primary challenge in bioanalysis is separating the drug from endogenous matrix components like proteins and phospholipids.

  • Protein Precipitation (PPT): This is the fastest but "dirtiest" method. Acetonitrile or methanol is used to denature and precipitate plasma proteins. While simple and high-throughput, it leaves many other matrix components in the supernatant, increasing the risk of matrix effects.[3][12] It is often suitable for methods with highly robust chromatography.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It works by partitioning the analyte into an immiscible organic solvent based on its physicochemical properties. For Fluoxetine, this typically involves alkalinizing the plasma and extracting with a solvent like methyl tert-butyl ether or a hexane/isoamyl alcohol mixture.[13][14][15] This process removes polar interferences but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a solid sorbent to selectively bind and elute the analyte.[1] This significantly reduces matrix effects but is the most time-consuming and expensive of the three methods.

Chromatography and Detection: Separation is typically achieved on a reversed-phase C18 column.[12][13] The mobile phase often consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer containing an additive like formic acid or ammonium acetate to ensure efficient ionization in the mass spectrometer source.[3][12][16] Detection for Fluoxetine is performed in positive ion electrospray (ESI+) mode, with common MRM transitions being m/z 310 → 44 and 310 → 148.[3][12][17]

Performance Comparison: LC-MS/MS Methods for Fluoxetine

Parameter Reported Range 1[12] Reported Range 2[17] Reported Range 3[3] Reported Range 4[15]
Linearity Range 0.25 - 40.0 ng/mL 0.05 - 20 ng/mL 0.25 - 50 ng/mL 0.5 - 250 ng/mL
LLOQ 0.25 ng/mL 0.05 ng/mL 0.25 ng/mL 0.5 ng/mL
Sample Prep PPT Supported LLE PPT LLE
Accuracy (% Nominal) 96.8 - 101.9% < ± 15% bias 90.4 - 98.1% < 7.3% RE
Precision (% CV) < 3.87% < 15% < 15% < 5.1%

| Recovery | ~83.6% | Not specified | Not specified | Not specified |

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

Before the widespread adoption of LC-MS/MS, HPLC with Ultraviolet (UV) or Fluorescence (FL) detection was the primary workhorse for bioanalysis. While less sensitive, these methods are robust, cost-effective, and still valuable for certain applications, such as analyzing high-concentration samples or in laboratories without access to mass spectrometers.

The Causality Behind the Workflow: The workflow is similar to LC-MS/MS but terminates with a photodiode array (UV) or fluorescence detector. The key difference lies in the sample cleanup; because these detectors are less selective than MS/MS, a much cleaner sample is required to avoid chromatographic interferences. This often necessitates more rigorous LLE or SPE procedures.[13][14] For Fluoxetine, UV detection is typically set around 227-230 nm.[13][14][18] Fluorescence detection offers greater sensitivity and selectivity over UV, with excitation/emission wavelengths around 230/312 nm.[19]

Caption: General workflow for Fluoxetine analysis using HPLC with UV or Fluorescence detection.

Performance Comparison: HPLC Methods for Fluoxetine

Parameter Method 1 (UPLC-UV)[13] Method 2 (HPLC-UV)[14] Method 3 (HPLC-FL)[19]
Linearity Range 10 - 1000 ng/mL 50 - 10,000 ng/mL 1 - 39 ng/mL (Fluoxetine)
LLOQ/LDL 5 ng/mL (LDL) 50 ng/mL (LDL) Not specified
Sample Prep LLE LLE LLE
Accuracy (% Bias/RE) < 9.4% Not specified -7.9 to 12.4%
Precision (% CV) ≤ 13.0% 6.92% (Inter-day) 0.7 to 14.7%

| Recovery | ≥ 87% | Not specified | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules. However, its application to polar, non-volatile drugs like Fluoxetine requires a critical extra step: derivatization. This chemical modification is necessary to make the analyte volatile enough to travel through the GC column.

The Causality Behind the Workflow: The workflow includes an essential derivatization step after extraction, where an agent like pentafluoropropionic anhydride (PFPA) is used to replace active hydrogens, increasing volatility.[20] The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. Detection occurs via mass spectrometry, often in selected ion monitoring (SIM) mode.[20][21] While effective, the need for derivatization adds complexity, time, and a potential source of variability to the method.

Performance Comparison: GC-MS Methods for Fluoxetine

Parameter Method 1[20] Method 2[21] Method 3[22]
Linearity Range 50 - 1000 µg/L (ng/mL) 50 - 500 ng/mL 10 - 500 ng/mL
LLOQ/LOQ 25 µg/L (ng/mL) Not specified 10 ng/mL
Sample Prep LLE + Derivatization LLE + Derivatization Liquid Phase Microextraction + Derivatization
Precision (% CV) Determined Low 4.8 - 14.2%

| Recovery | Determined | 91 - 98% | Not specified |

Pillar 3: Deep Dive into Critical Validation Experiments & Protocols

Authoritative grounding in protocols is essential for reproducibility. Below are detailed methodologies for key validation experiments, reflecting best practices in the field.

Experiment: Assessing Analyte Stability

Analyte stability is not a single test but a series of experiments designed to prove the drug does not degrade during the entire lifecycle of a sample, from collection to final analysis. Studies have shown that Fluoxetine is generally stable when frozen but can exhibit instability at room temperature over extended periods.[3][14][23]

Protocol: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of Fluoxetine in a biological matrix after repeated freeze-thaw cycles.

  • Materials: Blank human plasma, Fluoxetine stock solution, validated analytical method.

  • Procedure:

    • Prepare at least two sets of Quality Control (QC) samples in blank plasma at low (LQC) and high (HQC) concentration levels (n=5 for each level).

    • Analyze one set of freshly prepared QCs to establish the baseline (T=0) concentration.

    • Store the remaining sets at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Remove the samples and allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one cycle.

    • Repeat this process for the number of cycles specified by the validation plan (typically 3-5 cycles).

    • After the final thaw cycle, process and analyze the samples.

  • Acceptance Criteria (per ICH M10): The mean concentration of the freeze-thaw samples at each level must be within ±15% of the baseline concentration.

Experiment: Quantifying and Mitigating the Matrix Effect

The matrix effect is a phenomenon in LC-MS/MS where co-eluting endogenous components from the matrix suppress or enhance the ionization of the analyte, leading to inaccurate results.[11] It is a critical parameter to evaluate.

Protocol: Matrix Effect Evaluation

  • Objective: To assess the impact of the biological matrix on the ionization of Fluoxetine.

  • Materials: Blank human plasma from at least 6 different sources, Fluoxetine stock solution, validated analytical method.

  • Procedure:

    • Set 1 (Neat Solution): Prepare analyte and internal standard (IS) solutions in the mobile phase reconstitution solvent at LQC and HQC concentrations.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from all 6 sources. After the final evaporation step, reconstitute the dried extract with the solutions from Set 1.

    • Analyze both sets of samples.

  • Calculation & Acceptance Criteria:

    • Matrix Factor (MF): (Peak Response of Set 2) / (Peak Response of Set 1).

    • The IS-normalized MF should be calculated for each lot of the matrix. The coefficient of variation (%CV) of the IS-normalized MF across the 6 lots should not be greater than 15%. This ensures that the variability in matrix composition between different subjects will not impact the results.[3]

Method Selection Guide: An Expert's Recommendation

The optimal method depends entirely on the application's requirements for sensitivity, throughput, and regulatory scrutiny.

FeatureLC-MS/MSHPLC-UV/FLGC-MS
Sensitivity Excellent (Sub-ng/mL) Good (FL) to Moderate (UV)Good
Selectivity Excellent ModerateGood
Throughput HighModerateLow to Moderate
Complexity High (instrumentation)LowHigh (derivatization)
Regulatory Acceptance Gold Standard Accepted (application-dependent)Accepted
Best For... Regulated PK/BE studies, low dose analysis, high throughput screening.High concentration analysis, labs without MS, some academic research.Confirmatory analysis, specific research applications.

Final Recommendation: For any study supporting a regulatory submission (IND, NDA, etc.), LC-MS/MS is the only defensible choice . Its unparalleled sensitivity and selectivity are required to meet the stringent validation criteria set by the FDA and EMA.[6][8] For academic research or preliminary, non-regulated studies where analyte concentrations are expected to be high, a well-validated HPLC-UV or HPLC-FL method can be a cost-effective and reliable alternative. GC-MS remains a viable, albeit more complex, option but is generally superseded by the advantages of modern LC-MS/MS platforms.

Conclusion

The validation of a bioanalytical method for N-Methyl Fluoxetine Hydrochloride is a rigorous, multi-faceted process that underpins the integrity of crucial drug development data. While LC-MS/MS stands out as the superior platform for its sensitivity and selectivity, a thorough understanding of the principles and performance characteristics of alternative methods like HPLC and GC-MS allows the modern scientist to be versatile and adaptable. The key to success lies not in rigidly adhering to a single protocol, but in understanding the scientific rationale behind the validation parameters and thoughtfully selecting a methodology that is truly fit for its intended purpose, ensuring all data generated is both accurate and irrefutable.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][6][24]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][7]

  • European Medicines Agency. Scientific guideline on bioanalytical method validation. [Link][8][25]

  • Lanças, F. M., et al. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. PMC. [Link][21][26]

  • de Souza, I. D., et al. Analysis of fluoxetine and norfluoxetine in human plasma by liquid-phase microextraction and injection port derivatization GC-MS. PubMed. [Link][22]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][27]

  • Akalin, D., et al. GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. DergiPark. [Link][28]

  • Woźniakiewicz, M., et al. Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. ResearchGate. [Link][29]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation (May 2001). [Link][30]

  • Majeed, J., et al. Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research. [Link][12]

  • Al-Ghananeem, A. M., et al. Rapid Determination of Fluoxetine Concentration in Human Plasma by Ultra Performance Liquid Chromatography. Saudi Journal of Medical and Pharmaceutical Sciences. [Link][13]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link][9]

  • Hadidi, K. A., et al. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection. PubMed. [Link][14][23]

  • Modhave, Y., et al. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][11]

  • Sun, J., et al. Detection and quantification of fluoxetine and its metabolite norfluoxetine in human hair and urine by GC-MS/MS. ResearchGate. [Link][31]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][10]

  • Tournel, G., et al. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed. [Link][20]

  • Shah, J., et al. Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. Scirp.org. [Link][4]

  • Fluoxetine Bioequivalence Study: Quantification of Fluoxetine by Liquid Chromatography Coupled To Mass Spectrometry. Global Journals. [Link][32]

  • Kumar, P., et al. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. PMC. [Link][1]

  • Reddy, B. K., et al. Bioanalytical Method Development and Validation for Simultaneous Estimation of Brexpiprazole and Fluoxetine Hydrochloride in Human Plasma by RP-HPLC. Biosciences Biotechnology Research Asia. [Link][2]

  • Al-Abri, Z., et al. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link][3][16]

  • Lindberg, R. H., et al. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry. DiVA. [Link][33]

  • Lindberg, R. H., et al. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link][34]

  • Whelpton, R., et al. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC. [Link][35]

  • Patel, B., et al. Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research. [Link][18]

  • A sensitive and high-throughput LC/MS/MS method using a silica column and an aqueous-organic mobile phase for the analysis of fluoxetine and norfluoxetine in human plasma. ResearchGate. [Link][15]

  • Che, F., et al. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. PubMed. [Link][17]

  • Inotiv. Bioanalytical Method Validation and Study Sample Analysis M10. [Link][36]

  • de la Cruz, D. L., et al. Analysis of Adherence to Fluoxetine Treatment through its Plasma Concentration. ResearchGate. [Link][5]

  • Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Natural Resources for Human Health. [Link][37]

  • Souverain, S., et al. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach. SciSpace. [Link][38]

  • Pistos, C., et al. Determination of fluoxetine and its N-desmethyl metabolite in human plasma by high-performance liquid chromatography. PubMed. [Link][19]

  • Imre, S., et al. HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis. [Link][39]

  • Development and Validation of UV Spectrophotometric Method of Fluoxetine in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. [Link][40]

Sources

Comparative

N-Methyl Fluoxetine Hydrochloride reference standard NMR characterization

As a Senior Application Scientist overseeing analytical method validation and reference material certification, I frequently encounter the critical distinction between generic chemical reagents and highly characterized C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical method validation and reference material certification, I frequently encounter the critical distinction between generic chemical reagents and highly characterized Certified Reference Standards (CRS). When dealing with active pharmaceutical ingredient (API) impurities like N-Methyl Fluoxetine Hydrochloride (N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride), the rigor of your analytical foundation dictates the success of your regulatory submissions.

This guide provides an objective comparison of N-Methyl Fluoxetine Hydrochloride sourcing grades and details the self-validating Nuclear Magnetic Resonance (NMR) methodologies required to achieve unambiguous structural elucidation and absolute purity quantification.

The Criticality of Certified Reference Standards (CRS)

N-Methyl Fluoxetine is a well-known impurity and synthetic byproduct of the antidepressant Fluoxetine[1]. In pharmaceutical development, relying on relative purity methods (like HPLC area percentage) is a fundamental pitfall. Relative methods assume equal UV response factors for the API and all impurities—a mathematically flawed assumption that leads to regulatory rejection.

To satisfy ICH Q3A guidelines, laboratories must use a Certified Reference Standard whose absolute mass fraction has been determined orthogonally, typically via quantitative NMR (qNMR).

Comparative Analysis: CRS vs. Alternative Grades
FeatureCertified Reference Standard (CRS)Research GradeIn-House Synthesized
Purity Verification Absolute mass fraction via SI-Traceable qNMRRelative purity via HPLC-UV/MSVariable; often lacks absolute quantification
Traceability Traceable to NIST or [2]NoneNone
Regulatory Acceptance Fully compliant with ICH, USP, and Ph. Eur.Restricted to preliminary R&DRequires extensive, costly internal validation
Structural Proof Comprehensive 1D/2D NMR & MS Elucidation ReportBasic 1H NMRDependent on internal QA resources
Cost & Timeline High initial cost; immediate deploymentLow cost; high risk of batch-to-batch variationHigh labor cost; delayed project timelines

Structural Elucidation: Unambiguous NMR Assignment

A true reference standard must possess a self-validating structural proof. For[3], 1D NMR alone is insufficient due to signal overlap in the aliphatic region. We employ a multi-nuclear and 2D NMR workflow to build an irrefutable map of atomic connectivity.

H Start N-Methyl Fluoxetine HCl Structural Elucidation H1 1H NMR (Proton Environments) Start->H1 C13 13C NMR (Carbon Backbone) Start->C13 F19 19F NMR (Trifluoromethyl Group) Start->F19 COSY COSY (Homonuclear Coupling) H1->COSY HSQC HSQC (1-Bond C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13->HSQC C13->HMBC Final Unambiguous Signal Assignment F19->Final COSY->Final HSQC->Final HMBC->Final

Multi-nuclear and 2D NMR logical workflow for complete structural elucidation.

Step-by-Step 2D NMR Methodology & Causality
  • 1H and 19F Acquisition: Acquire standard 1H and 19F spectra in DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to ensure complete dissolution of the hydrochloride salt, preventing line broadening caused by undissolved particulates. The 19F spectrum immediately confirms the presence of the -CF3 group (~ -61.5 ppm).

  • COSY (Correlation Spectroscopy): Map the continuous spin system of the propyl chain (-CH(OAr)-CH2-CH2-N-). Causality: COSY identifies scalar-coupled protons. It proves that the methine proton is directly adjacent to the central methylene group, which in turn is adjacent to the nitrogen-bearing methylene.

  • HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their directly attached carbons. Causality: HSQC resolves overlapping 1H signals by dispersing them across the much wider 13C chemical shift range, preventing misassignment of the aliphatic chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crux of the self-validating system. HMBC detects long-range (2- to 3-bond) C-H couplings. We look for a cross-peak between the N,N-dimethyl protons (~2.7 ppm) and the adjacent methylene carbon (~54 ppm), as well as a cross-peak between the methine proton (~5.5 ppm) and the ipso-carbon of the phenoxy ring. Causality: HMBC bridges heteroatoms (N and O) that break the COSY spin system, providing absolute proof of the ether linkage and the tertiary amine structure[1].

Expected NMR Data Summary
Structural Fragment1H Chemical Shift (ppm)13C Chemical Shift (ppm)Multiplicity / Integration
N(CH3)2 ~2.70~42.0Singlet, 6H
-CH2-N- ~3.10~54.0Multiplet, 2H
-CH2- (central) ~2.20~33.0Multiplet, 2H
-CH(OAr)- ~5.50~76.0Doublet of doublets, 1H
Phenoxy Ar-H ~7.10 (o), ~7.60 (m)~116.0, ~126.0Doublets, 2H each
Phenyl Ar-H ~7.30 - 7.40~126.0 - 128.0Multiplet, 5H
-CF3 N/A (19F: ~ -61.5)~124.0Quartet (J ~ 270 Hz)

Quantitative NMR (qNMR): The Gold Standard for Purity

To certify the N-Methyl Fluoxetine Hydrochloride reference standard, we utilize high-performance [4]. Unlike chromatography, qNMR is a primary ratio method where the signal area is directly proportional to the number of nuclei, allowing absolute quantification against an unrelated, SI-traceable internal standard (IS).

G A Reference Standard Selection (SI-Traceable) B Sample & IS Co-dissolution (DMSO-d6) A->B C T1 Relaxation Measurement (Inversion Recovery) B->C D 1H qNMR Acquisition (90° Pulse, D1 > 5*T1) C->D E Phase & Baseline Correction D->E F Integration & Purity Calculation E->F

Workflow for qNMR purity certification of N-Methyl Fluoxetine Hydrochloride.

Step-by-Step qNMR Protocol & Causality
  • Internal Standard Selection: Select Maleic Acid or Dimethyl Sulfone (DMSO2) traceable to NIST SRM. Causality: These standards possess highly isolated singlet protons that will not overlap with the complex aliphatic or aromatic multiplets of N-Methyl Fluoxetine.

  • Gravimetric Sample Preparation: Using a highly calibrated microbalance, accurately weigh ~10 mg of the N-Methyl Fluoxetine HCl and ~5 mg of the IS into the same vial. Co-dissolve in 0.6 mL of DMSO-d6. Causality: Gravimetric precision is the single largest source of uncertainty in qNMR. Co-dissolution ensures the sample and standard experience the exact same magnetic field homogeneity.

  • T1 Relaxation Measurement: Execute an inversion-recovery sequence to determine the longitudinal relaxation time (T1) of all protons. Causality: Protons in different chemical environments relax at different rates. If the inter-pulse delay (D1) is not optimized, signals will be artificially attenuated.

  • qNMR Acquisition: Acquire the 1H spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 to 7 times the longest T1 value (typically D1 = 30–60 seconds). Causality: A 90° pulse maximizes the signal-to-noise ratio, while a D1 > 5×T1 ensures >99.3% return to equilibrium magnetization, preventing systematic underestimation of purity.

  • Processing & Self-Validation: Apply zero-filling and exponential line broadening (0.3 Hz). Perform strict manual phase correction and a Bernstein polynomial baseline correction. Self-Validating Check: Calculate the purity using at least three different analyte peaks (e.g., the N-methyl singlet, the methine doublet of doublets, and an isolated aromatic doublet). If the calculated mass fraction varies by more than 0.5% between these independent integrals, the system flags a hidden impurity overlap or baseline distortion, invalidating the run.

References

  • Title: N-Methyl Fluoxetine Hydrochloride | C18H21ClF3NO | CID 131668069 Source: PubChem URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]

  • Title: Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Validation

Cross-reactivity of N-Methyl Fluoxetine Hydrochloride in ELISA kits

Title: Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of N-Methyl Fluoxetine Hydrochloride in Commercial ELISA Kits Executive Summary & Analytical Relevance In clinical, forensic, and pharmaceutical qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of N-Methyl Fluoxetine Hydrochloride in Commercial ELISA Kits

Executive Summary & Analytical Relevance

In clinical, forensic, and pharmaceutical quality control (QC) settings, Enzyme-Linked Immunosorbent Assays (ELISA) are the frontline screening tools for detecting Fluoxetine (a widely prescribed selective serotonin reuptake inhibitor) and its active metabolite, Norfluoxetine. However, as a Senior Application Scientist, I frequently encounter laboratories that overlook a critical confounding variable: N-Methyl Fluoxetine Hydrochloride (N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride)[1].

This tertiary amine analog appears in two primary scenarios:

  • Pharmaceutical QC: It is a known synthetic impurity (Fluoxetine USP Related Compound C)[2].

  • Forensic Toxicology: In post-mortem investigations, fluoxetine undergoes a rapid Eschweiler-Clarke conversion to N-methyl fluoxetine when exposed to formaldehyde in embalmed or formalin-fixed tissues[3][4].

If an ELISA kit exhibits poor cross-reactivity with this N-methylated artifact, laboratories risk reporting false negatives or artificially low quantifications in highly critical forensic or QC samples. This guide objectively compares the binding dynamics of fluoxetine analogs and provides a self-validating protocol for empirically determining cross-reactivity.

Mechanistic Causality: Antibody Binding & Steric Hindrance

To understand why ELISA kits respond differently to fluoxetine analogs, we must examine the causality behind antibody-antigen binding. Commercial ELISA kits utilize microplates pre-coated with highly specific anti-fluoxetine antibodies[5]. During immunogen synthesis, the fluoxetine hapten is typically conjugated to a carrier protein via its amine group. Consequently, the resulting antibodies are highly specific to the trifluoromethyl-phenoxy and phenyl moieties, but exhibit varying tolerance for structural modifications at the amine nitrogen.

  • Fluoxetine (Secondary Amine): Represents the baseline 100% binding affinity.

  • Norfluoxetine (Primary Amine): The loss of a methyl group reduces steric bulk but alters the electronic environment of the binding pocket, typically resulting in a ~67% cross-reactivity profile[5].

  • N-Methyl Fluoxetine (Tertiary Amine): The addition of a second methyl group via formalin exposure[3] introduces significant steric hindrance. This physical bulk restricts the molecule's ability to deeply penetrate the antibody's binding pocket, shifting the IC-50 (the concentration causing 50% inhibition of signal) higher and reducing overall assay sensitivity.

Pathway A Fluoxetine (Secondary Amine) B Formalin Exposure (Eschweiler-Clarke) A->B Post-Mortem Fixation C N-Methyl Fluoxetine (Tertiary Amine) B->C N-Methylation D ELISA Detection (Steric Hindrance) C->D Reduced Affinity

Fig 1. Formalin-induced conversion of fluoxetine and its impact on ELISA detection.

Quantitative Data Presentation

The sensitivity of a competitive ELISA is defined by its IC-50 value. The cross-reactivity percentage is calculated using the formula: (IC-50 of Target Drug / IC-50 of Cross-Reactant) × 100. The table below compares the established performance of a standard commercial forensic ELISA kit against the expected behavior of the N-methylated impurity.

Table 1: Comparative Cross-Reactivity Profiles of Fluoxetine Analogs

CompoundAmine ClassificationStructural ModificationTypical IC-50 (ng/mL)Cross-Reactivity (%)
Fluoxetine Secondary AmineBaseline (N-methyl)5.52[5]100%[5]
Norfluoxetine Primary AmineDesmethyl (-CH3)8.28[5]67%[5]
N-Methyl Fluoxetine Tertiary AmineN,N-dimethyl (+CH3)>15.00 (Empirical)<35% (Estimated)

Note: Because N-methyl fluoxetine is often generated in situ within formalin-fixed tissues (reaching total conversion after 30 days at pH 9.5)[3], forensic laboratories must empirically validate their specific kit's cross-reactivity to prevent false negatives.

Experimental Protocols: Self-Validating Cross-Reactivity Workflow

To ensure absolute trustworthiness in your laboratory's screening results, you must empirically determine the IC-50 of N-Methyl Fluoxetine for your specific ELISA platform. The following protocol is designed as a self-validating system.

Causality Check: Why use the manufacturer's EIA Buffer for standard preparation instead of a biological matrix? Matrix effects (like varying lipid content or pH in post-mortem blood) can artificially alter antibody-antigen binding kinetics. Using the standardized EIA buffer ensures that any observed shift in the IC-50 is solely due to the steric hindrance of the tertiary amine, isolating the chemical variable.

Step-by-Step Methodology:

  • Standard Preparation: Reconstitute the N-Methyl Fluoxetine Hydrochloride reference standard[1] in EIA Buffer. Prepare a serial dilution curve (e.g., 0, 1, 5, 10, 50, 100, and 500 ng/mL).

  • Plate Loading: Pipette 20 µL of each standard, a positive fluoxetine control, and a negative control into the pre-coated anti-fluoxetine microplate wells[5].

  • Conjugate Addition: Add the drug-enzyme (HRP) conjugate to all wells.

    • Mechanism: The free N-methyl fluoxetine and the HRP-conjugated fluoxetine will now compete for a limited number of antibody binding sites on the plate[5].

  • Incubation: Incubate at room temperature for exactly 75 minutes[5].

    • Mechanism: This specific duration allows the competitive binding system to reach thermodynamic equilibrium.

  • Washing: Wash the plate 4 times with Wash Buffer.

    • Mechanism: This removes all unbound molecules. If this step is rushed or incomplete, unbound HRP conjugate will remain in the well, causing artificially high absorbance and false-negative interpretations.

  • Substrate Addition: Add TMB Substrate to each well. The bound HRP cleaves the substrate, generating a measurable blue color[5].

  • Stop & Read: Add Acid Stop Solution (shifting the color to yellow) and immediately read the absorbance at 450 nm using a microplate reader[5].

  • Data Analysis: Plot the standard curve. The concentration of N-Methyl Fluoxetine that shows 50% less color activity than the zero standard is your IC-50[5]. Calculate the final cross-reactivity percentage.

Protocol S1 1. Prepare N-Methyl Fluoxetine Standards (0.1 - 1000 ng/mL) S2 2. Add Standards & Enzyme Conjugate to Anti-Fluoxetine Plate S1->S2 S3 3. Incubate 75 min at RT (Competitive Binding) S2->S3 S4 4. Wash Plate 4x (Remove Unbound Analytes) S3->S4 S5 5. Add TMB Substrate (Color Development) S4->S5 S6 6. Stop Reaction & Read Absorbance at 450 nm S5->S6

Fig 2. Self-validating competitive ELISA workflow for determining cross-reactivity.

References

  • Title: Fluoxetine Forensic ELISA Kit | Diagnostics Source: neogen.com URL:[Link]

  • Title: N-Methyl Fluoxetine Hydrochloride | C18H21ClF3NO | CID 131668069 Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • Title: Homicide involving Aconitum tuberous root: LC-MS-MS analysis of Aconitum alkaloids and their hydrolysates in formalin-fixed tissues Source: researchgate.net URL:[Link]

  • Title: Stability of Benzodiazepines in Formaldehyde Solutions Source: researchgate.net URL:[Link]

Sources

Comparative

In Vitro Profiling of Serotonin Reuptake Inhibitors: N-Methyl Fluoxetine Hydrochloride vs. Escitalopram

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Mechanistic binding dynamics, structure-activity relationships (SAR), and self-validating in vitro assay protocols. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Mechanistic binding dynamics, structure-activity relationships (SAR), and self-validating in vitro assay protocols.

Executive Summary & Mechanistic Architecture

The development of Selective Serotonin Reuptake Inhibitors (SSRIs) relies heavily on optimizing ligand-transporter interactions at the human Serotonin Transporter (hSERT). This guide provides an objective, data-driven comparison between two distinct pharmacological entities: Escitalopram , the highly refined S-enantiomer of citalopram, and N-Methyl Fluoxetine Hydrochloride , a tertiary amine derivative of the prototypical SSRI, fluoxetine.

While both molecules target hSERT, their binding architectures and resulting kinetic profiles diverge significantly.

Escitalopram: The Allosteric Gold Standard

Escitalopram represents the pinnacle of SSRI selectivity and potency, primarily due to its unique dual-site binding mechanism. It binds not only to the central orthosteric site (S1) but also to a low-affinity allosteric site (S2) located in the extracellular vestibule of the transporter[1]. When a second escitalopram molecule occupies the S2 site, it sterically hinders the dissociation pathway of the S1-bound molecule. This "allosteric trap" drastically reduces the off-rate ( Koff​ ) of the drug, leading to prolonged transporter inhibition and superior clinical efficacy[1].

N-Methyl Fluoxetine: Steric Bulk and Selectivity

Fluoxetine is a secondary amine. N-Methyl Fluoxetine is synthesized by adding a methyl group to the nitrogen, creating a tertiary amine ( N,N -dimethyl- γ -[4-(trifluoromethyl)phenoxy]benzenepropanamine). In the S1 pocket of hSERT, the amine nitrogen forms a critical salt bridge with Asp98. The additional methyl group introduces steric bulk that slightly hinders this interaction, reducing absolute hSERT affinity compared to its parent compound[2]. However, the equivalent orthosteric pocket in the Norepinephrine Transporter (NET) is even more sterically restricted. Consequently, the tertiary amine modification virtually abolishes NET binding, resulting in a highly favorable SERT/NET selectivity ratio[2].

Quantitative Data Comparison

The following table synthesizes the in vitro binding affinities ( Ki​ ) and selectivity profiles of both compounds, derived from recombinant human transporter assays.

Pharmacological ParameterEscitalopramN-Methyl Fluoxetine HCl
Target Transporter hSERThSERT
hSERT Affinity ( Ki​ ) 0.89 – 1.1 nM[3][4]~37 nM[2]
hNET Affinity ( Ki​ ) >8,000 nM[4]~10,563 nM[2]
SERT/NET Selectivity >7,000-fold286-fold[2]
Binding Mechanism Orthosteric (S1) + Allosteric (S2)Orthosteric (S1)
Chemical Classification Bicyclic Phthalane DerivativeAryloxyphenylpropylamine (Tertiary)

Visualizing Binding Dynamics

To understand the divergent kinetic behaviors of these two compounds, we must map their interaction pathways with hSERT.

SERT_Mechanism cluster_escitalopram Escitalopram: Dual-Site Allosteric Modulation cluster_nmf N-Methyl Fluoxetine: Single-Site Competitive E_S1 Escitalopram binds S1 (Orthosteric Site) E_S2 Escitalopram binds S2 (Allosteric Site) E_S1->E_S2 Facilitates E_Trap Conformational Lock (Reduced Off-Rate) E_S2->E_Trap Induces NMF_S1 N-Methyl Fluoxetine binds S1 (Orthosteric Site) NMF_Comp Standard Competitive Inhibition NMF_S1->NMF_Comp Drives NMF_Dissoc Standard Off-Rate (No Allosteric Trap) NMF_Comp->NMF_Dissoc Results in

Caption: Comparative SERT binding mechanisms: Escitalopram's allosteric trap vs N-Methyl Fluoxetine.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in biochemical causality to prevent artifacts and ensure reproducibility.

Protocol A: Equilibrium Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the exact Ki​ values for hSERT and hNET to calculate target selectivity.

Causality of Experimental Choices:

  • System: Recombinant HEK293 cells expressing hSERT. Why? Native brain homogenates contain mixed populations of monoamine transporters (DAT, NET, SERT), which introduces cross-reactivity noise. HEK293 provides an isolated, artifact-free environment.

  • Radioligand: [³H]-Citalopram. Why? Unlike [¹²⁵I]-RTI-55, which is non-selective and requires masking agents, [³H]-Citalopram is highly specific to SERT, yielding a cleaner signal-to-noise ratio.

  • Filter Treatment: 0.1% Polyethylenimine (PEI). Why? Highly lipophilic drugs like N-Methyl Fluoxetine bind nonspecifically to glass fiber matrices. PEI coats the filter with positive charges, repelling the ligand and reducing background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hSERT cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Homogenize and isolate membranes via ultracentrifugation (40,000 × g for 30 mins at 4°C). Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 50 µL of[³H]-Citalopram (final concentration ~1 nM), 50 µL of the test compound (Escitalopram or N-Methyl Fluoxetine HCl) at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibrium Incubation: Incubate the plates at 22°C for 60 minutes. Note: Room temperature is chosen over 37°C to prevent thermal degradation of the transporter while allowing the system to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a cell harvester. Wash rapidly with 3 × 1 mL ice-cold assay buffer to minimize ligand dissociation during separation.

  • Quantification & Analysis: Extract radioactivity using scintillation fluid and count via a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Dissociation Kinetics Assay (Validating the Allosteric Trap)

Objective: Prove the existence of Escitalopram's S2 allosteric binding mechanism compared to N-Methyl Fluoxetine's simple competitive binding.

Causality of Experimental Choices:

  • Method: Isotope Dilution. Why? By allowing the [³H]-ligand to reach equilibrium and then flooding the system with a massive excess of unlabeled drug, we prevent rebinding. If the unlabeled drug binds to the S2 site (like Escitalopram), it will physically block the exit of the [³H]-ligand, slowing the dissociation rate.

Step-by-Step Methodology:

  • Pre-incubation: Incubate HEK293-hSERT membranes with [³H]-Citalopram for 60 minutes to achieve steady-state S1 occupancy.

  • Dissociation Initiation: Add a 100-fold excess ( 10μM ) of either unlabeled Escitalopram or unlabeled N-Methyl Fluoxetine to separate reaction tubes.

  • Time-Course Sampling: Rapidly filter aliquots at specific time points (0, 5, 10, 20, 30, 60, and 120 minutes).

  • Observation: Escitalopram will exhibit a significantly attenuated dissociation curve (slower Koff​ ) due to S2 occupancy blocking S1 exit[1]. N-Methyl Fluoxetine will exhibit standard first-order dissociation kinetics, confirming it lacks allosteric trapping capabilities.

Workflow Visualization

Workflow Prep HEK293-hSERT Cell Preparation Membrane Membrane Isolation (Ultracentrifugation) Prep->Membrane Radioligand Radioligand Displacement (Equilibrium Incubation) Membrane->Radioligand Wash Rapid Filtration & Wash (PEI-treated GF/B) Radioligand->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Non-linear Regression (Cheng-Prusoff Ki) Scintillation->Analysis

Caption: Step-by-step in vitro radioligand binding assay workflow for SERT affinity determination.

References

  • Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine Source: Academia.edu / Biological Psychiatry URL:3

  • escitalopram (PD009760, WSEQXVZVJXJVFP-FQEVSTJZSA-N) Source: Probes & Drugs URL:4

  • Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram Source: ACS Chemical Neuroscience / idrblab.org URL:1

  • Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Fluoxetine (Prozac) Source: Molecular Pharmacology / ResearchGate URL:2

Sources

Safety & Regulatory Compliance

Safety

Introduction: Beyond the Bench - Responsible Management of a Potent Molecule

An In-Depth Guide to the Proper Disposal of N-Methyl Fluoxetine Hydrochloride N-Methyl Fluoxetine Hydrochloride, a significant impurity and derivative of the widely recognized antidepressant Fluoxetine, is a compound fre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of N-Methyl Fluoxetine Hydrochloride

N-Methyl Fluoxetine Hydrochloride, a significant impurity and derivative of the widely recognized antidepressant Fluoxetine, is a compound frequently handled in research and pharmaceutical development.[1][2] While its primary role is often as a reference standard or an analytical impurity, its structural similarity to Fluoxetine implies a shared toxicological and ecotoxicological profile. Given the potent biological activity and significant environmental hazards of Fluoxetine, it is imperative that its N-methylated counterpart be managed with the same high degree of caution.[3][4]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-Methyl Fluoxetine Hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system, ensuring that from the moment waste is generated to its final disposal, scientific integrity, safety, and regulatory compliance are maintained. Due to the limited availability of specific safety data for N-Methyl Fluoxetine Hydrochloride, the guidance provided is conservatively based on the extensive data available for Fluoxetine Hydrochloride.

Section 1: Core Hazard Profile & Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. N-Methyl Fluoxetine Hydrochloride, paralleling Fluoxetine, presents a dual threat: significant human health effects and severe environmental toxicity.

Human Health Hazards

This compound is classified as hazardous and requires careful handling to avoid exposure.[5] Key risks include:

  • Acute Toxicity: Harmful if swallowed, with ingestion potentially causing gastrointestinal irritation, nausea, and vomiting.[4][6] Animal studies on Fluoxetine indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

  • Serious Eye Damage: The compound is a severe eye irritant, capable of causing redness, pain, and potentially serious, lasting damage.[4][5][7]

  • Skin and Respiratory Irritation: Contact may cause skin irritation, and inhalation of dusts can lead to respiratory tract irritation.[5][6]

  • Reproductive Toxicity: Fluoxetine Hydrochloride is suspected of damaging the unborn child, a risk that must be imputed to its N-methyl derivative.[3][5]

Environmental Hazards: A Persistent Threat

The most critical aspect dictating the disposal of this compound is its environmental impact. Fluoxetine is classified as very toxic to aquatic life with long-lasting effects.[3][4][5]

  • High Aquatic Toxicity: It exhibits acute toxicity to primary producers like algae and cyanobacteria at very low concentrations (in the µg/L range).[8] This means even minute quantities released into waterways can disrupt the foundational levels of aquatic ecosystems.

  • Persistence and Bioaccumulation: The drug is hydrolytically and photolytically stable, meaning it does not readily break down in water through contact with water or sunlight.[9] This persistence, combined with a potential to bioaccumulate in organisms, allows it to move up the food chain, posing a risk to wildlife.[10]

  • Regulatory Scrutiny: Due to these factors, environmental protection agencies have established strict regulations prohibiting the disposal of pharmaceutical waste into sewer systems.[11]

Section 2: The Regulatory Landscape: Navigating Compliance

Disposal of chemical waste in a laboratory setting is not merely a matter of best practice; it is a legal requirement. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[12][13]

  • Generator Responsibility: Under RCRA, the entity that generates the waste (i.e., your laboratory) is solely responsible for its characterization and proper management from "cradle to grave."[3][14] This involves determining if the waste is legally "hazardous."

  • The EPA Final Rule on Pharmaceutical Waste: In 2019, the EPA implemented a final rule on the management of hazardous waste pharmaceuticals.[11] A key provision of this rule is a strict ban on sewering (flushing down the drain) any hazardous pharmaceutical waste, a practice that applies to all generators, regardless of size.[11]

  • State and Local Regulations: It is crucial to recognize that state environmental agencies may have regulations that are even more stringent than federal RCRA standards.[12][15] Always consult your institution's Environmental Health & Safety (EHS) department and local regulations.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing N-Methyl Fluoxetine Hydrochloride waste from generation to final pickup.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure solid, solutions, or contaminated materials), ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory to protect against splashes and dust.[16]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[16]

  • Body Protection: A lab coat is required. For handling larger quantities or during spill cleanup, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, all handling of the solid material must occur in a certified chemical fume hood.[16]

Waste Characterization and Segregation
  • Identify Waste Streams: All materials that have come into contact with N-Methyl Fluoxetine Hydrochloride must be considered potentially hazardous waste. This includes:

    • Expired or unused pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing paper).

    • Contaminated PPE (gloves, bench paper).

    • Spill cleanup materials.

  • Segregate at the Source: Do not mix this waste with non-hazardous trash. Use a dedicated, clearly labeled hazardous waste container. This prevents cross-contamination and ensures proper disposal.

Containerization and Labeling
  • Select an Appropriate Container: Use a container that is chemically compatible and sealable to prevent leaks or spills. For solids, a screw-cap wide-mouth jar is suitable. For liquids, use a bottle with a secure, leak-proof cap.

  • Label Correctly: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-Methyl Fluoxetine Hydrochloride." Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Environmentally Hazardous").

    • The date on which waste was first added.

On-Site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be under the control of the operator.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Time and Quantity Limits: RCRA defines limits on how much waste can be accumulated and for how long, based on the laboratory's generator status (e.g., Large Quantity, Small Quantity).[17] Adhere strictly to your institution's policies, which are designed to comply with these regulations.

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][18]

  • Recommended Method: The recommended disposal method for this type of pharmaceutical waste is incineration at a permitted facility.[3] This high-temperature process is effective at destroying the complex organic molecule, preventing its release into the environment.

Section 4: Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your lab supervisor.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.1.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material. Avoid generating dust.[16] For a liquid spill, cover with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[5]

  • Collect Waste: Carefully scoop the contained material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Prevent Runoff: Crucially, do not wash the spill or cleaning materials into any drain.[5][16]

Section 5: Prohibited Disposal Methods

To ensure compliance and environmental protection, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: This is illegal for hazardous pharmaceutical waste and leads directly to aquatic contamination.[11]

  • DO NOT Dispose in Regular Trash: This can lead to exposure for custodial staff and environmental release via landfill leachate.

  • DO NOT Attempt Chemical Neutralization in the Lab: Without specific, validated protocols, attempting to degrade the compound with other chemicals (e.g., strong oxidizers) can create unknown, potentially more hazardous byproducts and is not a compliant disposal method.[4][7]

Data Summary: Hazard and Regulatory Thresholds

The following table summarizes key quantitative data relevant to the safe management of N-Methyl Fluoxetine Hydrochloride.

ParameterValue / InformationSource(s)
Chemical Formula C₁₈H₂₁ClF₃NO[19]
Molecular Weight 359.8 g/mol [19]
Acute Oral Toxicity (Fluoxetine) LD50 (rat): 452 mg/kg[4]
Aquatic Toxicity (Fluoxetine) EC50 (C. vulgaris, 72h): 13.01 µg/L[8]
EC50 (M. novacekii, 72h): 10.71 µg/L[8]
LC50 (Rainbow trout, 96h): 1.57 mg/L[16]
RCRA Generator Status VSQG: ≤ 1 kg acute or ≤ 100 kg non-acute hazardous waste/month[17]
SQG: > 100 kg and < 1000 kg non-acute hazardous waste/month[17]
LQG: ≥ 1000 kg non-acute or > 1 kg acute hazardous waste/month[15][17]
Prohibited Disposal Methods Sewering (drain disposal), regular trash disposal[11]
Recommended Final Disposal Licensed hazardous waste incineration[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of N-Methyl Fluoxetine Hydrochloride waste in a laboratory setting.

DisposalWorkflow cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Accumulation & Disposal cluster_3 Prohibited Actions Start Waste Generation (e.g., unused chemical, contaminated labware) Char Characterize Waste Is it N-Methyl Fluoxetine HCl waste? Start->Char Segregate Segregate at Source (Dedicated Hazardous Waste Stream) Char->Segregate Yes Sewer DO NOT Sewer Char->Sewer Trash DO NOT Trash Char->Trash Container Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Segregate->Container Store Store in Satellite Accumulation Area (SAA) - Secondary Containment - Adhere to quantity/time limits Container->Store Pickup Arrange EHS Pickup (Container is full or time limit reached) Store->Pickup Disposal Final Disposal (Licensed Incineration Facility) Pickup->Disposal Spill Spill or Accidental Release Spill_Proc Follow Spill & Decontamination Protocol (Contain, Collect as HazWaste, Clean) Spill->Spill_Proc Spill_Proc->Container

Caption: Decision workflow for compliant disposal of N-Methyl Fluoxetine Hydrochloride waste.

References

  • PROZAC - accessdata.fda.gov . U.S. Food and Drug Administration.

  • MATERIAL SAFETY DATA SHEET - First Veterinary Supply . First Veterinary Supply.

  • N-Methyl Fluoxetine Hydrochloride | C18H21ClF3NO | CID 131668069 . PubChem, National Center for Biotechnology Information.

  • RCRA Hazardous Waste Compliance in California - Encamp . Encamp.

  • Fluoxetine (hydrochloride) (LY110140, CAS Number: 56296-78-7) . Cayman Chemical.

  • N-Methyl Fluoxetine Hydrochloride - LGC Standards . LGC Standards.

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency.

  • N-Methyl Fluoxetine Hydrochloride | 885101-12-2 . ChemicalBook.

  • SAFETY DATA SHEET - Spectrum Chemical . Spectrum Chemical Mfg. Corp.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • Safety Data Sheet - Letco Medical . Letco Medical.

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose . U.S. Environmental Protection Agency.

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule . Republic Services.

  • Safety Data Sheet Fluoxetine hydrochloride - MetaSci . MetaSci Inc.

  • Fluoxetine Hydrochloride - Santa Cruz Biotechnology . Santa Cruz Biotechnology, Inc.

  • Hazardous Waste Management in the Laboratory . LabManager.

  • Pharmaceutical Waste - Department of Toxic Substances Control . California Department of Toxic Substances Control.

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency.

  • RCRA Regulations: What Your Waste Management Company Should Know . MCF Environmental Services.

  • Household Medication Disposal . U.S. Environmental Protection Agency.

  • Safety Data Sheet - Cayman Chemical (Fluoxetine (hydrochloride)) . Cayman Chemical.

  • Safety Data Sheet - Cayman Chemical (meta-Fluoxetine (hydrochloride)) . Cayman Chemical.

  • RCRA Regulations Explained . National Environmental Trainers.

  • Wastewater Treatment Approaches for the Removal of Antidepressant Residues . IntechOpen.

  • Prozac® (Fluoxetine Hydrochloride) - SDS US . Eli Lilly and Company.

  • From prescription to pollution: environmental behavior and breakdown of fluoxetine . Environmental Science: Advances.

  • Fluoxetine: Aquatic Toxicity Profile . Minnesota Pollution Control Agency.

  • Ecotoxicity of Fluoxetine Hydrochloride on Aquatic Organisms from Different Taxonomic Groups . MDPI.

  • Fluoxetine Wastewater Treatment System | Fluoxetine Removal Water . Arvia Technology.

  • Advanced oxidation processes for the removal of antidepressants from wastewater: a comprehensive review . PMC, National Center for Biotechnology Information.

  • Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos (Danio rerio) . ACS Publications.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl Fluoxetine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the selection and use of Personal Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when handling N-Methyl Fluoxetine Hydrochloride. Our commitment is to empower you with the knowledge to create a safe and efficient laboratory environment, building a foundation of trust that extends beyond the products we supply.

Understanding the Hazard: A Proactive Approach to Safety

N-Methyl Fluoxetine Hydrochloride is a chemical compound used in research and development.[1][2] While its specific toxicological properties are not as extensively documented as its parent compound, fluoxetine, it is crucial to handle it with a comprehensive safety-first mindset. The available Safety Data Sheets (SDS) indicate that N-Methyl Fluoxetine Hydrochloride and its analogs can be harmful if swallowed, cause serious eye damage, and may lead to skin and respiratory irritation.[3][4][5][6] Therefore, a robust PPE protocol is not merely a recommendation but a necessity to mitigate these risks.

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their employees and ensure its proper use when hazards are present.[7][8] This guide is designed to help you meet and exceed these standards by understanding the why behind each piece of equipment.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough hazard assessment of the specific procedures you will be performing.[7][9] Consider the concentration of the chemical, the quantity being handled, and the potential for splashes, aerosols, or dust generation.

Hazard Assessment Summary for N-Methyl Fluoxetine Hydrochloride
Potential Hazard Route of Exposure Potential Health Effects Relevant PPE
Solid Particulate/Dust InhalationRespiratory tract irritation.[3][10]Respirator (N95 or higher)
Liquid Solutions/Splashes Eye ContactSerious eye damage, irritation, redness, and pain.[3][4][5][6]Chemical splash goggles, face shield
Direct Contact Skin AbsorptionSkin irritation, redness, and potential for systemic effects.[3][10]Chemical-resistant gloves, lab coat
Accidental Ingestion OralHarmful if swallowed.[3][4]No eating, drinking, or smoking in the lab; proper handwashing

The Essential PPE Ensemble for N-Methyl Fluoxetine Hydrochloride

Body Protection: Your First Line of Defense

A lab coat is the minimum requirement for body protection when working in a laboratory with hazardous chemicals.[9][11] For handling N-Methyl Fluoxetine Hydrochloride, a chemical-resistant lab coat is recommended.

  • Causality: A standard cotton lab coat offers limited protection against chemical splashes. A chemical-resistant coat, often made from polyester or a blend, provides a barrier that prevents the chemical from reaching your skin and personal clothing. In case of a significant spill, the lab coat can be quickly removed to minimize exposure. For tasks with a higher risk of splashes, such as when handling larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[12]

Hand Protection: The Critical Interface

Chemical-resistant gloves are mandatory when handling N-Methyl Fluoxetine Hydrochloride.[8][13] The choice of glove material is critical and should be based on the solvent being used to dissolve the compound.

  • Expert Insight: Nitrile gloves are a common choice in laboratory settings and offer good protection against a variety of chemicals.[9] However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvents you are using. For prolonged or high-exposure work, consider double-gloving to provide an extra layer of protection. Always inspect gloves for any signs of degradation or punctures before use.[14]

Eye and Face Protection: Safeguarding Your Vision

Given the risk of serious eye damage, appropriate eye and face protection is non-negotiable.[3][4][6]

  • Procedural Guidance:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn at all times in the laboratory.[9][11]

    • Handling Powders and Solutions: When handling the solid form of N-Methyl Fluoxetine Hydrochloride (to prevent dust exposure to the eyes) or any of its solutions, chemical splash goggles are required.[9][11] Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles.

    • High-Risk Procedures: For activities with a significant splash hazard, such as transferring large volumes or working with reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[9][11] The face shield protects the entire face from direct splashes.

Respiratory Protection: Preventing Inhalation Hazards

If there is a potential for generating dust or aerosols containing N-Methyl Fluoxetine Hydrochloride, respiratory protection is necessary.[8][15]

  • Workflow for Respiratory Protection:

PPE_Workflow start Handling N-Methyl Fluoxetine Hydrochloride is_dust Potential for dust or aerosol generation? start->is_dust no_respirator No respirator required (in a well-ventilated area) is_dust->no_respirator No respirator Use a NIOSH-approved N95 or higher respirator is_dust->respirator Yes weighing Weighing solid compound weighing->is_dust dissolving Dissolving solid dissolving->is_dust transferring Transferring solutions transferring->is_dust caption Figure 1. Decision workflow for respiratory protection.

Caption: Figure 1. Decision workflow for respiratory protection.

  • Causality and Best Practices: Weighing out the solid compound is a primary activity where dust can be generated. Performing this task in a chemical fume hood or a designated weighing enclosure is an engineering control that can significantly reduce inhalation exposure. When engineering controls are not sufficient, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[8] Always ensure you are properly fit-tested for the respirator you are using.

Operational and Disposal Plans

Proper donning, doffing, and disposal of PPE are as crucial as its selection.

Donning and Doffing Procedure

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 caption Figure 2. Recommended PPE donning and doffing sequence.

Caption: Figure 2. Recommended PPE donning and doffing sequence.

  • Trustworthy Protocol: The sequence of donning and doffing is designed to minimize cross-contamination. Gloves are put on last and removed first as they are the most likely to be contaminated. Always wash your hands thoroughly with soap and water after removing all PPE.[14]

Disposal of Contaminated PPE

All disposable PPE used when handling N-Methyl Fluoxetine Hydrochloride should be considered contaminated waste.

  • Step-by-Step Disposal:

    • Remove disposable gloves and place them in a designated hazardous waste container.

    • Dispose of other contaminated single-use items (e.g., disposable lab coats, respirator cartridges) in the appropriate hazardous waste stream.

    • Never reuse disposable PPE.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[16]

Conclusion: A Culture of Safety

Adherence to these PPE guidelines is a critical component of a comprehensive safety program when working with N-Methyl Fluoxetine Hydrochloride. By understanding the hazards and the rationale behind each piece of protective equipment, you can foster a culture of safety in your laboratory that protects you, your colleagues, and the integrity of your research.

References

  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]

  • Excite Safety. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • San Francisco State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • University of Texas at Dallas Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • K. M. Pharma Solution Private Limited. (n.d.). MSDS - N-Methyl Fluoxetine Hydrochloride. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet Fluoxetine hydrochloride. Retrieved from [Link]

  • Teva. (2015, January 23). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet Fluoxetine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl Fluoxetine Hydrochloride. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Fluoxetine hydrochloride, 98%. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

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